molecular formula C11H9NO4 B1211882 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid CAS No. 2929-14-8

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B1211882
CAS No.: 2929-14-8
M. Wt: 219.19 g/mol
InChI Key: BXZSKDOPGDPDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS Number 2929-14-8) is a high-purity chemical intermediate primarily utilized in the synthesis and development of novel quinolone-based antibiotics . This compound features the core 4-oxo-1H-quinoline structure, which is fundamental to the biological activity of a major class of synthetic antibacterial agents . Quinolones, as a class, are known for their mechanism of action, which involves the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for bacterial DNA replication, leading to a rapid bactericidal effect . Researchers value this specific 8-methoxy-substituted quinoline derivative as a key building block in medicinal chemistry. It is used to create advanced antibiotic candidates with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria . The methoxy substitution at the 8-position is a recognized modification in quinolone chemistry that can influence the compound's potency and pharmacological properties . With a molecular formula of C11H9NO4 and a molecular weight of 219.193 g/mol, this compound is supplied for laboratory research applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-9-4-2-3-6-8(13)5-7(11(14)15)12-10(6)9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSKDOPGDPDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183541
Record name Xanthurenic acid 8-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-14-8
Record name 4-Hydroxy-8-methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthurenic acid 8-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthurenic acid 8-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-8-methoxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-METHOXYKYNURENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92U92J5X9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Introduction

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are known to possess pharmacological properties including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects.[1][2] This technical guide focuses on a specific derivative, this compound (also known as 4-hydroxy-8-methoxyquinoline-2-carboxylic acid), providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details a plausible synthetic route, methods for physicochemical and spectroscopic characterization, and the potential biological context of this molecule.

Synthesis of this compound

While numerous named reactions exist for the synthesis of the quinoline core, such as the Gould-Jacobs and Pfitzinger reactions, they typically yield derivatives with substitution at the C3 or C4 positions, respectively.[3][4] A direct, single-step synthesis for this compound is not prominently reported. Therefore, a logical and effective multi-step pathway is proposed, beginning with the construction of a substituted 2-methyl-4-quinolinone intermediate, followed by oxidation of the methyl group to the desired carboxylic acid.

The proposed pathway involves a Conrad-Limpach-Knorr type synthesis followed by selective oxidation.

  • Condensation: 2-methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

  • Cyclization: The intermediate undergoes thermal cyclization at high temperatures to form 8-methoxy-2-methylquinolin-4(1H)-one.

  • Oxidation: The methyl group at the C2 position is selectively oxidized using a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), to yield the final product, this compound.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent sub1 2-Methoxyaniline invis1 sub1->invis1 sub2 Ethyl Acetoacetate sub2->invis1 int1 Enamine Intermediate int2 8-Methoxy-2-methyl- quinolin-4(1H)-one int1->int2 Thermal Cyclization (e.g., Dowtherm A, ~250°C) invis2 int2->invis2 prod 8-Methoxy-4-oxo-1H- quinoline-2-carboxylic acid invis1->int1 Condensation (e.g., Acid catalyst, Heat) invis3 invis3->prod reag1 Oxidation (e.g., SeO₂, Dioxane)

Caption: Proposed synthetic workflow for this compound.
Experimental Protocols: Synthesis

Protocol 1: Synthesis of 8-methoxy-2-methylquinolin-4(1H)-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate. Continue reflux until no more water is evolved.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry. Recrystallize from ethanol or a similar solvent to obtain the purified intermediate.

Protocol 2: Oxidation to this compound (Final Product)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the intermediate 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as aqueous dioxane.

  • Addition of Oxidant: Add selenium dioxide (SeO₂, ~2.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and filter to remove the black selenium precipitate.

  • Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of physicochemical and spectroscopic methods.

Data Presentation

Quantitative data for the target compound are summarized in the tables below. Physicochemical properties are based on available supplier data, while spectroscopic characteristics are predicted based on the analysis of structurally related quinoline derivatives.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2929-14-8[5]
Molecular Formula C₁₁H₉NO₄[5]
Molecular Weight 219.19 g/mol [5]
Appearance Expected to be a solid (e.g., white to beige powder)-
Melting Point ~200°C[5]
Boiling Point 407.1°C at 760 mmHg[5]
Density 1.402 g/cm³[5]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR δ (ppm) in DMSO-d₆: ~13.0-14.0 (br s, 1H, COOH), ~11.5-12.0 (br s, 1H, NH), ~7.0-8.0 (m, 4H, Ar-H), ~6.5 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃). Aromatic protons will show characteristic coupling patterns.
¹³C NMR δ (ppm) in DMSO-d₆: ~175 (C=O, quinolone), ~165 (C=O, acid), ~150-155 (C-O, methoxy), ~110-145 (aromatic carbons), ~100 (C-3), ~56 (OCH₃).
FT-IR ν (cm⁻¹): ~3200-2500 (broad, O-H of carboxylic acid), ~3100 (N-H stretch), ~1720 (C=O stretch, acid), ~1660 (C=O stretch, quinolone amide), ~1600, 1550 (C=C aromatic), ~1250 (C-O stretch, ether).
Mass Spec. (MS) m/z (ESI⁻): [M-H]⁻ at 218.04. m/z (ESI⁺): [M+H]⁺ at 220.06.
Experimental Protocols: Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) should be used to confirm the structure.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Protocol 5: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.

Biological and Pharmacological Context

The 4-oxo-quinoline core is a well-established pharmacophore associated with a multitude of biological activities. Derivatives are known to function as anticancer, antibacterial, and anti-inflammatory agents.[1][2] The mechanism of action for many quinoline-based drugs involves interaction with key biological macromolecules. For example, their planar structure allows them to intercalate with DNA, while the functional groups can form crucial hydrogen bonds or chelate metal ions within the active sites of enzymes.[2] The specific combination of a carboxylic acid at the C2 position, a methoxy group at C8, and the 4-oxo functionality in the target molecule suggests potential for selective biological activity, warranting further investigation in drug discovery programs.

Biological_Activity core core mechanism mechanism activity activity A Substituted 4-Oxo-Quinoline Core Structure B1 Enzyme Inhibition (e.g., Topoisomerase, Kinase) A->B1 B2 DNA Intercalation / Binding A->B2 B3 Receptor Modulation A->B3 C1 Anticancer / Antiproliferative Activity B1->C1 C2 Antimicrobial Activity (Antibacterial, Antifungal) B1->C2 B2->C1 B2->C2 C3 Anti-inflammatory Activity B3->C3

Caption: Logical relationships of the 4-oxo-quinoline scaffold to biological activities.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. By employing a multi-step synthetic strategy involving the construction and subsequent oxidation of a 2-methyl-4-quinolinone intermediate, the target compound can be reliably produced. Detailed protocols for synthesis and for characterization by NMR, FT-IR, and mass spectrometry provide a practical framework for researchers. The established importance of the quinolinone scaffold in drug discovery underscores the value of this derivative as a candidate for further biological evaluation.

References

Spectroscopic and Synthetic Profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Due to the limited availability of direct experimental data in the public domain, the spectral data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous quinoline structures. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related quinoline derivatives and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~11.8s1HNH
~7.8d1HH-5
~7.5t1HH-6
~7.2d1HH-7
~6.9s1HH-3
~3.9s3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~178C-4
~165C-2
~155C-8
~148C-8a
~140C-4a
~125C-6
~118C-5
~115C-7
~110C-3
~56OCH₃
~168COOH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
~3100MediumN-H stretch
~1720StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Quinoline)
~1600, 1550, 1480Medium-StrongC=C and C=N stretching (Aromatic rings)
~1250StrongC-O stretch (Aryl ether)
~1200StrongC-O stretch (Carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
219[M]⁺ (Molecular Ion)
202[M - OH]⁺
174[M - COOH]⁺
146[M - COOH - CO]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Gould-Jacobs reaction. This method is widely used for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines).

Reaction Scheme:

  • Step 1: Condensation. 2-Aminoanisole is reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine.

  • Step 2: Cyclization. The intermediate is heated at a high temperature, typically in a high-boiling solvent like diphenyl ether, to induce thermal cyclization.

  • Step 3: Saponification. The resulting ethyl ester is saponified using a base, such as sodium hydroxide, to yield the sodium salt of the carboxylic acid.

  • Step 4: Acidification. The salt is then acidified to precipitate the final product, this compound.

Detailed Protocol:

  • Condensation: In a round-bottom flask, combine 2-aminoanisole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add diphenyl ether. Heat the solution to 250-260 °C for 30-60 minutes. The cyclization progress should also be monitored by TLC.

  • Saponification: After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and stirred at reflux for 1-2 hours to hydrolyze the ester.

  • Purification and Acidification: The aqueous layer is separated and washed with diethyl ether to remove the diphenyl ether. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-Aminoanisole + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-110 °C) Reactants->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization in Diphenyl Ether (250-260 °C) Intermediate->Cyclization Ester Ethyl 8-methoxy-4-oxo-1H- quinoline-2-carboxylate Cyclization->Ester Saponification Saponification (NaOH, Reflux) Ester->Saponification Salt Sodium 8-methoxy-4-oxo-1H- quinoline-2-carboxylate Saponification->Salt Acidification Acidification (HCl) Salt->Acidification Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Acidification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a spectral width of 0-200 ppm and several thousand scans are typically required for good signal-to-noise.

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • For Electron Ionization (EI) Mass Spectrometry, introduce a small amount of the solid sample via a direct insertion probe.

  • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Typical EI source parameters include an ionization energy of 70 eV and a source temperature of 200-250 °C.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is scarce, some sources suggest that 8-methoxyquinoline derivatives can act as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, which can have a range of downstream effects, including anti-inflammatory and smooth muscle relaxation responses.

G cluster_pathway Hypothetical Signaling Pathway Molecule 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid PDE Phosphodiesterase (PDE) Molecule->PDE Inhibition cAMP_cGMP ↑ Intracellular cAMP / cGMP PDE->cAMP_cGMP PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Downstream Downstream Cellular Responses (e.g., Anti-inflammatory effects, Smooth muscle relaxation) PKA_PKG->Downstream

Caption: Hypothetical signaling pathway of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The predicted spectral data and proposed synthetic and analytical protocols offer a starting point for further experimental investigation. The potential biological activity highlighted here suggests a promising area for future pharmacological studies.

The Biological Profile of 4-Hydroxy-8-methoxy-quinoline-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid. As the 8-methyl ether of xanthurenic acid, a neuroactive metabolite of the kynurenine pathway, this quinoline derivative is of significant interest for its potential pharmacological effects. Direct studies on this compound are limited; however, its structural relationship to xanthurenic acid and the broader class of quinoline carboxylic acids suggests a range of possible biological activities, including the modulation of protein synthesis, neuromodulatory effects, and potential antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes the available information, presents relevant quantitative data from related compounds to provide a comparative context, and offers detailed experimental protocols for key assays to facilitate further research into the biological activity of this promising molecule.

Introduction

4-Hydroxy-8-methoxy-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Its structure is notably similar to xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid), a well-characterized metabolite of the tryptophan catabolism pathway known as the kynurenine pathway.[1] The methylation of the hydroxyl group at the 8-position distinguishes 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid from xanthurenic acid and may significantly influence its biological activity, bioavailability, and metabolic stability.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2] Given the established neuroactivity of xanthurenic acid and the diverse biological roles of quinoline derivatives, 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid represents a compelling candidate for further investigation in drug discovery and development.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, drawing from both direct, albeit limited, evidence and the extensive literature on structurally related compounds.

Known and Potential Biological Activities

Inhibition of Protein Synthesis

The methyl ester of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid has been reported to inhibit protein synthesis in animal cells. While specific quantitative data such as IC50 values for the parent carboxylic acid are not currently available in the public domain, this finding points to a potentially significant mechanism of action. Inhibition of protein synthesis is a therapeutic strategy employed in the treatment of various diseases, including cancer and viral infections.[3]

Potential Neuromodulatory Activity

As the 8-methyl ether of xanthurenic acid, 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid may exhibit neuromodulatory effects. Xanthurenic acid is known to interact with metabotropic glutamate receptors and is involved in the regulation of neurotransmitter release.[4][5] Alterations in the levels of xanthurenic acid and its derivatives have been associated with neurological and psychiatric conditions.[6] The methylation at the 8-position could alter the binding affinity and selectivity for neurological targets compared to xanthurenic acid.

Potential Antioxidant Activity

Many quinoline derivatives possess antioxidant properties, often attributed to their ability to scavenge free radicals and chelate metal ions.[7][8] The presence of a hydroxyl group and the quinoline nitrogen in 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid suggests it may have the capacity to act as an antioxidant. The antioxidant potential of various quinoline derivatives has been quantified using assays such as the DPPH radical scavenging assay.

Potential Anti-inflammatory Activity

Quinoline carboxylic acids have been investigated for their anti-inflammatory effects.[9] These compounds can modulate inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. The structural similarity of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid to other anti-inflammatory quinolines suggests it may also possess such properties.

Potential Anticancer Activity

The quinoline scaffold is present in a number of anticancer drugs and experimental therapeutics.[10][11] Derivatives of 8-hydroxyquinoline, in particular, have demonstrated cytotoxicity against various cancer cell lines.[12] The potential for 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid to act as an anticancer agent warrants investigation.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential efficacy of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, the following tables summarize quantitative data for structurally related quinoline derivatives in various biological assays.

Table 1: Inhibitory Activity of Related Quinoline Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50/ActivityReference
Amide of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acidLp-PLA₂ InhibitionHuman Plasma27 nM[13]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 InhibitionEnzyme Assay7.2 µM[14]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidCOX-2 InhibitionDocking StudyHigh Affinity[15]
8-hydroxy-2-quinolinecarbaldehydeCytotoxicityHep3B cells6.25 µg/mL[12]

Table 2: Antioxidant Activity of Related Quinoline Derivatives

Compound/DerivativeAssayResultConcentrationReference
2-methylquinoline-4-carboxylic acidDPPH Radical Scavenging30.25% inhibition5 mg/L[16]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH Radical Scavenging40.43% inhibition5 mg/L[16]
Quinoline-hydrazone derivativeDPPH Radical ScavengingIC50 > 1000 ppm-[7]

Table 3: Anti-inflammatory Activity of Related Quinoline Derivatives

Compound/DerivativeAssayEffectReference
Quinoline-4-carboxylic acidLPS-induced NO production in RAW264.7 cellsAppreciable anti-inflammatory affinity[9]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in miceHigh anti-inflammatory effect[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid.

In Vitro Protein Synthesis Inhibition Assay

This protocol is a representative method for screening inhibitors of protein synthesis using a cell-free in vitro translation system.[17][18]

Materials:

  • 1-Step Human Coupled IVT Kit (e.g., from Thermo Scientific)

  • Capped TurboLuc™ luciferase mRNA and uncapped red firefly luciferase mRNA

  • 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

  • Known inhibitors of protein synthesis (e.g., m7GDP, cycloheximide, puromycin) as positive controls

  • Nuclease-free water

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a master mix containing the HeLa or CHO lysate from the IVT kit, the reaction mix, and both luciferase mRNAs according to the manufacturer's instructions.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound at various concentrations to the designated wells. Include wells with positive controls and a vehicle control (e.g., DMSO).

  • Incubate the plate at the recommended temperature (e.g., 30°C) for 60-90 minutes to allow for protein synthesis.

  • Following incubation, add the appropriate luciferase assay reagents to measure the activity of both TurboLuc™ and red firefly luciferase.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of cap-dependent (TurboLuc™) and cap-independent (red firefly) translation for each concentration of the test compound relative to the vehicle control.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout MasterMix Prepare Master Mix (Lysate, Reaction Mix, mRNAs) Dispense Dispense Master Mix into 96-well plate MasterMix->Dispense TestCompound Prepare Test Compound Dilutions AddCompounds Add Test Compound and Controls TestCompound->AddCompounds Controls Prepare Controls (Positive and Vehicle) Controls->AddCompounds Dispense->AddCompounds Incubate Incubate at 30°C for 60-90 min AddCompounds->Incubate AddReagents Add Luciferase Assay Reagents Incubate->AddReagents MeasureLuminescence Measure Luminescence AddReagents->MeasureLuminescence Analyze Calculate % Inhibition MeasureLuminescence->Analyze

Workflow for in vitro protein synthesis inhibition assay.

DPPH Radical Scavenging Assay (Antioxidant)

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[16]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or control solutions to the respective wells. Include a blank well with methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test/Control Solutions DPPH_sol->Mix Test_sol Prepare Test Compound and Ascorbic Acid Dilutions Test_sol->Mix Incubate Incubate in Dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Workflow for DPPH radical scavenging assay.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Anti-inflammatory)

This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophages.[19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (test compound)

  • Dexamethasone or other known anti-inflammatory drug (positive control)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.

  • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated reduction in NO production.

  • Calculate the percentage inhibition of NO production for each concentration of the test compound.

Signaling Pathways of Interest

The Kynurenine Pathway

Given that 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid is the 8-methyl ether of xanthurenic acid, understanding the kynurenine pathway is crucial for contextualizing its potential biological role. This pathway is the primary route of tryptophan metabolism and produces several neuroactive compounds.[20]

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO _3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Xanthurenic_Acid Xanthurenic Acid _3_Hydroxykynurenine->Xanthurenic_Acid KAT _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO

Simplified diagram of the Kynurenine Pathway.

Conclusion and Future Directions

4-Hydroxy-8-methoxy-quinoline-2-carboxylic acid is a compound with a promising, yet largely unexplored, biological profile. Its structural similarity to the neuroactive metabolite xanthurenic acid and its classification within the pharmacologically rich quinoline family suggest a high potential for bioactivity. The preliminary indication of protein synthesis inhibition warrants further detailed investigation, including the determination of its IC50 value and the elucidation of its specific molecular target within the translation machinery.

Future research should be directed towards a systematic evaluation of its potential neuromodulatory, antioxidant, anti-inflammatory, and anticancer effects. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships, informed by the data on related quinoline derivatives, will be crucial in guiding the design of more potent and selective analogs. Ultimately, a comprehensive characterization of the biological activities of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid could unveil a novel therapeutic agent with applications in a range of diseases.

References

A Technical Guide to the Potential Mechanisms of Action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is not extensively available in public literature. This document provides a comprehensive overview of its potential mechanisms of action based on robust scientific evidence from structurally analogous quinoline and quinolone derivatives. The hypotheses presented herein require direct experimental validation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1] This structural motif is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, malaria, and various inflammatory conditions.[1][2] The compound of interest, this compound, belongs to this versatile class of molecules. Its structure, featuring a methoxy group at the 8-position, a ketone at the 4-position (existing in tautomeric equilibrium with a 4-hydroxyl group), and a carboxylic acid at the 2-position, suggests several potential interactions with biological targets. This guide explores the most probable mechanisms of action by examining the established activities of closely related analogues.

Potential Mechanism I: Inhibition of Carbonic Anhydrases (CAs)

A primary hypothesized mechanism of action is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in physiological processes like pH regulation and ion transport.[3] Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[2]

Structurally similar compounds, specifically 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, have demonstrated potent inhibitory activity against several human CA (hCA) isoforms.[4] The derivative 8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide (compound 5h in the cited study) , which shares the core 8-methoxy-quinoline-2-carboxylic acid structure, is a highly potent inhibitor of hCA I and hCA II.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of 8-substituted quinoline-2-carboxamide derivatives against four human carbonic anhydrase isoforms is summarized below. The data highlights the low nanomolar efficacy of the 8-methoxy derivative against hCA I and II.[4]

Compound ID (in study)R Group (at 8-position)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)
5h -OCH₃ 61.9 33.0 657.2>10000
5a -OCH₂-Ph134.588.41459>10000
5b -OCH₂(2-Br-Ph)121.785.71254>10000
Visualizing the Interaction: Proposed CA Inhibition Pathway

The diagram below illustrates the proposed mechanism by which a quinoline-based sulfonamide inhibitor interacts with the active site of a carbonic anhydrase enzyme. The inhibitor's sulfonamide group coordinates with the catalytic zinc ion (Zn²⁺), displacing a water molecule and blocking the enzyme's catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Quinoline-based Inhibitor cluster_2 Outcome Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Inhibition Enzyme Inhibition Thr199 Thr199 Inhibitor 8-Methoxy-Quinoline Sulfonamide Derivative Inhibitor->Zn Coordinates with Zinc Ion Inhibitor->Thr199 H-bond Blockage Blockage of CO₂ Hydration Inhibition->Blockage

Caption: Proposed interaction of a quinoline inhibitor with the CA active site.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory activity of compounds against carbonic anhydrase.[5]

  • Reagents and Materials:

    • Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII).

    • HEPES-Tris buffer (pH 7.4).

    • 4-Nitrophenyl acetate (NPA) as substrate.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Acetazolamide (standard inhibitor).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • All measurements are performed at 25°C.

    • The assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.

    • Prepare a solution of the enzyme in the HEPES-Tris buffer.

    • Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in DMSO.

    • In the stopped-flow instrument, rapidly mix the enzyme solution with the substrate solution (NPA in buffer) in the presence of varying concentrations of the inhibitor.

    • Record the initial rate of the enzymatic reaction for each inhibitor concentration.

    • A control reaction without any inhibitor is performed to determine the maximum enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Potential Mechanism II: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another plausible mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[6] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[7] Cancer cells, due to their high proliferation rate, are heavily dependent on this pathway, making DHODH a prime target for anticancer therapy.[6]

Several studies have identified 4-quinoline carboxylic acid derivatives as potent inhibitors of human DHODH.[6][8] Although the subject of this guide is a 2-carboxylic acid derivative, the shared quinoline carboxylic acid pharmacophore suggests a potential for DHODH inhibition. Inhibition of DHODH leads to pyrimidine depletion, which in turn causes S-phase cell cycle arrest and can trigger apoptosis.[6][9]

Quantitative Data: DHODH Inhibition by Quinoline Derivatives

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of potent 4-quinoline carboxylic acid derivatives against human DHODH.[10]

Compound ID (in study)Structure HighlightsDHODH IC₅₀ (nM)
41 2-(2-chloropyridin-3-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid9.71 ± 1.4
43 6-fluoro-2-(2-methoxypyridin-3-yl)-3-methylquinoline-4-carboxylic acid26.2 ± 1.8
46 6-(2-methoxypyridin-3-yl)-5-methyl-1,7-naphthyridine-8-carboxylic acid28.3 ± 3.3
3 Lead Compound250 ± 110
Visualizing the Pathway: De Novo Pyrimidine Biosynthesis

The diagram below outlines the key steps of the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and its inhibition by quinoline-based compounds.

G Start Glutamine + CO₂ + 2 ATP CPSII CPSII Start->CPSII CarbamoylP Carbamoyl Phosphate CPSII->CarbamoylP ATCase ATCase CarbamoylP->ATCase CarbamoylA Carbamoyl Aspartate ATCase->CarbamoylA DHOase DHOase CarbamoylA->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT OPRT Orotate->OPRT OMP OMP OPRT->OMP ODC ODC OMP->ODC UMP UMP ODC->UMP Inhibitor Quinoline Carboxylic Acid Derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Visualizing Downstream Effects of DHODH Inhibition

Inhibition of DHODH sets off a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

G DHODH_Inhibition DHODH Inhibition (by Quinoline Derivative) Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion DNA_Stress Replication Stress & DNA Damage Pyrimidine_Depletion->DNA_Stress cMyc c-Myc Downregulation Pyrimidine_Depletion->cMyc S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Stress->S_Phase_Arrest p53 p53 Activation DNA_Stress->p53 Apoptosis Apoptosis p53->S_Phase_Arrest p53->Apoptosis

Caption: Signaling consequences of DHODH inhibition in cancer cells.

Experimental Protocol: DHODH Enzymatic Assay

This protocol outlines a method for measuring the enzymatic activity of DHODH and its inhibition by test compounds.[11]

  • Reagents and Materials:

    • Recombinant human DHODH enzyme.

    • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10) or Decylubiquinone.

    • Electron acceptor: 2,6-dichloroindophenol (DCIP).

    • Test compound and a known inhibitor (e.g., Brequinar).

    • 96-well microplate and a plate reader capable of kinetic measurements.

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing assay buffer, DHODH enzyme, CoQ10, and DCIP.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (Brequinar).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate, dihydroorotate.

    • Immediately begin kinetic reading of the absorbance at 600 nm (for DCIP reduction) every 30 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a non-linear regression model.

Potential Mechanism III: General Anticancer and Anti-Inflammatory Activity

Beyond specific enzyme inhibition, the quinoline scaffold is broadly associated with cytotoxicity against cancer cell lines and anti-inflammatory properties.[12][13] The mechanisms are often multifactorial and can include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death through the activation of caspase cascades and modulation of Bcl-2 family proteins.[14]

  • Cell Cycle Arrest: As seen with DHODH inhibitors, quinolines can arrest the cell cycle at various phases (G2/M or S-phase), preventing cancer cell proliferation.[15]

  • DNA Interaction: Some quinoline structures can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[12]

  • Anti-inflammatory Effects: Quinolines have been shown to inhibit the production of pro-inflammatory mediators in macrophages, suggesting a role in modulating inflammatory pathways.[13]

Visualizing the Workflow: In Vitro Anticancer Activity Screen

The following diagram illustrates a standard workflow for evaluating the cytotoxic potential of a novel compound against cancer cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Acquisition & Analysis A1 Culture Cancer Cell Lines A2 Seed Cells in 96-well Plates A1->A2 A3 Incubate 24h for Adhesion A2->A3 B2 Add Compound to Wells A3->B2 B1 Prepare Serial Dilutions of Test Compound B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT Reagent B3->C1 C2 Incubate 4h C1->C2 C3 Solubilize Formazan C2->C3 D1 Read Absorbance (570 nm) C3->D1 D2 Calculate % Viability D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][16]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

    • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[16]

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the purple formazan crystals.[16]

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, This compound holds significant therapeutic potential, likely acting through multiple mechanisms of action. The most compelling hypotheses, supported by quantitative data from close analogues, are the inhibition of carbonic anhydrases and dihydroorotate dehydrogenase . These mechanisms are highly relevant in oncology and inflammatory diseases.

Furthermore, the general cytotoxic and anti-inflammatory properties associated with the quinoline scaffold suggest that this compound could induce cell cycle arrest and apoptosis in cancer cells.

It is imperative that these hypothesized mechanisms be confirmed through direct experimental investigation of this compound. Future research should focus on:

  • Enzymatic assays to directly measure its inhibitory activity against hCA isoforms and DHODH.

  • In vitro studies using a panel of cancer cell lines to determine its IC₅₀ values and elucidate its effects on cell cycle progression and apoptosis.

  • In silico molecular docking studies to predict its binding modes within the active sites of target enzymes.

The insights provided in this guide offer a foundational framework for initiating a targeted and efficient investigation into the pharmacological profile of this promising quinoline derivative.

References

The Pharmacological Versatility of Quinoline-2-Carboxylic Acid Derivatives: A Technical Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities. Among these, quinoline-2-carboxylic acid and its analogs have garnered significant attention as a promising class of compounds with diverse therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Cell Proliferation and Survival

Quinoline-2-carboxylic acid derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the chelation of divalent metals crucial for cancer cell proliferation.[1][3]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various quinoline-2-carboxylic acid derivatives has been quantified, with IC50 values indicating their potency.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant Cytotoxicity[1][3]
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[1][3]
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)26 µg/mL[4][5]
Key Experimental Protocols

MTT Assay for Cytotoxicity:

The antiproliferative activity of quinoline-2-carboxylic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF7, PC3) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[1][4]

  • MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Cell Cycle Analysis:

To determine the effect of the compounds on the cell cycle, flow cytometry is employed.

  • Cell Treatment: Cancer cells are treated with the quinoline derivative for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest. An aryl ester derivative of quinoline-2-carboxylic acid was found to block the S phase of the cell cycle in PC3 prostate cancer cells.[4][5]

Apoptotic Pathway Induction

A significant mechanism of anticancer activity for these derivatives is the induction of apoptosis. This is often characterized by DNA fragmentation and the modulation of key apoptotic proteins. Western blot analysis has shown that a quinoline-2-carboxylic acid aryl ester can lead to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately enhancing the activity of caspases-7 and -9.[4][5]

compound Quinoline-2-carboxylic Acid Derivative bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax compound->bax Promotes casp9 Caspase-9 bcl2->casp9 bax->casp9 casp7 Caspase-7 casp9->casp7 apoptosis Apoptosis casp7->apoptosis lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Signaling tlr4->nfkb inos iNOS nfkb->inos Upregulates no Nitric Oxide (NO) inos->no Produces compound Quinoline-2-carboxylic Acid Derivative compound->nfkb Inhibits cluster_0 Synthesis of Quinoline-2-Carboxylic Acid Amides/Esters start Quinoline-2-carboxylic acid step1 Reaction with Thionyl Chloride (SOCl2) start->step1 intermediate Quinoline-2-carbonyl chloride step1->intermediate step2a Reaction with Phenol/Arylamine intermediate->step2a end Quinoline-2-carboxylic acid Ester/Amide Derivative step2a->end

References

An In-depth Technical Guide on the Solubility Profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough literature search did not yield specific quantitative solubility data for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. The following sections, therefore, present a generalized solubility profile and experimental protocols applicable to quinoline derivatives, based on available data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Quinoline Derivatives and Solubility

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The quinoline core, being a bicyclic aromatic system, is predominantly hydrophobic.[3] Consequently, many quinoline derivatives exhibit low aqueous solubility, which can be a critical factor in their therapeutic application and development.[1][3] The solubility of these compounds is influenced by factors such as pH, the nature and position of substituents on the quinoline ring, and the crystal lattice energy.[1][3] For instance, the presence of lipophilic groups can further decrease water solubility, while the introduction of ionizable groups can enhance it.[3]

Generalized Solubility Profile of Quinoline Derivatives

While specific data for this compound is unavailable, the general solubility characteristics of quinoline derivatives can be summarized as follows:

Solvent TypeGeneral SolubilityInfluencing FactorsCitation
Aqueous Solutions Generally lowpH (quinolines are typically weak bases, and decreasing the pH can form more soluble salts), buffer concentration, and the presence of common ions can affect solubility.[1][3]
Organic Solvents Varies widelyThe polarity of the solvent and the specific substituents on the quinoline derivative play a crucial role.[4]
Co-solvents Can be enhancedThe addition of a water-miscible organic solvent can increase solubility in aqueous solutions by reducing the polarity of the medium.[3]

Strategies to enhance the solubility of quinoline derivatives include pH adjustment, the use of co-solvents, and the formation of solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a quinoline derivative, based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.[4]

3.1. Materials and Equipment

  • Test compound (quinoline derivative)

  • Selected solvents (e.g., water, buffers of different pH, organic solvents)

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.[4]

    • Prepare a series of calibration standards through serial dilution of the stock solution.[4]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid ensures the formation of a saturated solution.[4]

    • Seal the vials to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[4]

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4]

    • Carefully withdraw an aliquot of the supernatant.[4]

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[3][4]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.[3]

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3][4]

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.[4]

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

    • Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[4]

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a potential signaling pathway that can be influenced by quinoline derivatives.

G prep_standards Prepare Calibration Standards quantify Quantify Concentration (e.g., HPLC, UV-Vis) prep_standards->quantify prep_samples Prepare Saturated Solutions (Excess Solid + Solvent) equilibrate Equilibrate (Thermostatic Shaker, 24-48h) prep_samples->equilibrate separate Separate Undissolved Solid (Centrifuge & Filter) equilibrate->separate separate->quantify calculate Calculate Solubility quantify->calculate

A generalized workflow for the experimental determination of compound solubility.[4]

G quinoline_deriv Quinoline-2-Carboxylic Acid Derivative jak_stat JAK/STAT Pathway quinoline_deriv->jak_stat Inhibits nf_kb NF-κB Pathway quinoline_deriv->nf_kb Inhibits cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) jak_stat->cytokines Promotes nf_kb->cytokines Promotes inflammation Inflammation cytokines->inflammation

Potential anti-inflammatory signaling pathway inhibited by quinoline derivatives.

Conclusion

While direct solubility data for this compound remains to be determined, the information available for the broader class of quinoline derivatives provides a valuable framework for researchers. Understanding the general solubility characteristics and employing standardized protocols for its determination are crucial steps in the preclinical development of these promising therapeutic agents. The biological activity of these compounds, such as the inhibition of inflammatory pathways, underscores the importance of overcoming solubility challenges to harness their full therapeutic potential.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystallography of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic analysis of quinoline carboxylic acid derivatives, with a specific focus on the structural characteristics pertinent to molecules like 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. While the explicit crystal structure for this compound is not publicly available in crystallographic databases, this document provides a comprehensive overview of the structural data for closely related analogs. By examining the crystal structures of parent quinoline carboxylic acids, researchers can gain significant insights into the probable molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Physicochemical Properties of the Target Compound

Before delving into the crystallographic data of related structures, it is essential to understand the fundamental physicochemical properties of the target molecule, this compound.

PropertyValue
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
CAS Number 2929-14-8[1]

Crystallographic Data of Structurally Related Compounds

To approximate the crystal structure of this compound, we can analyze the crystallographic data of its parent molecule, quinoline-2-carboxylic acid, and a closely related isomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. These structures provide a foundational understanding of the hydrogen bonding networks and π-π stacking interactions that are likely to be present in the target compound.

Quinoline-2-carboxylic Acid

The crystal structure of quinoline-2-carboxylic acid reveals a monoclinic system and is characterized by the presence of both neutral and zwitterionic forms within the crystal lattice, held together by hydrogen bonds.[2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 9.724(1) Å
b 5.937(1) Å
c 27.545(2) Å
β 90.15(1)°
Z 4

Table 1: Crystallographic data for Quinoline-2-carboxylic acid.[2]

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate

This isomer provides further insight into the solid-state conformation of quinolone systems. The presence of a water molecule in the crystal lattice highlights the potential for hydrate formation and its influence on the overall crystal packing.

ParameterValue
Crystal System Monoclinic
Space Group P2/n
a 20.7884 (8) Å
b 3.7215 (1) Å
c 23.8849 (9) Å
β 98.582 (2)°
Z 8
Temperature 150 K

Table 2: Crystallographic data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.[3]

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections outline generalized yet detailed protocols applicable to quinoline carboxylic acid derivatives.

Synthesis of Quinoline Carboxylic Acid Derivatives

A common route for the synthesis of quinoline-2-carboxylic acid derivatives involves the oxidation of the corresponding 2-methylquinoline. A generalized procedure is as follows:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-methylquinoline in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Oxidation : Add a strong oxidizing agent, for instance, selenium dioxide or potassium permanganate, portion-wise to the stirred solution.

  • Heating : Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. If selenium dioxide is used, the precipitated selenium can be filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification : The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure quinoline carboxylic acid.

Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. A widely used method is slow evaporation:

  • Solvent Selection : Dissolve the purified quinoline carboxylic acid in a high-purity solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution at a slightly elevated temperature.

  • Filtration : Filter the hot solution through a pre-warmed funnel with filter paper or a syringe filter to remove any insoluble impurities.

  • Crystallization : Transfer the clear filtrate to a clean crystallization dish or vial. Cover the container with a perforated lid or parafilm to allow for the slow evaporation of the solvent.

  • Incubation : Place the container in a vibration-free and temperature-stable environment. Crystal formation can take from several days to weeks.

  • Harvesting : Once well-formed crystals of a suitable size are observed, they should be carefully harvested from the mother liquor using a spatula or forceps.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

The following diagram illustrates the generalized workflow for the determination of the crystal structure of a quinoline carboxylic acid derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Data Analysis start Starting Materials (e.g., Substituted 2-methylquinoline) synthesis Chemical Synthesis (Oxidation) start->synthesis purification Purification (Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Diffraction Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

A generalized workflow for the synthesis and crystallographic analysis.

In the absence of a determined crystal structure for this compound, the data and protocols presented here for analogous compounds serve as a robust foundation for researchers. This guide provides the necessary comparative data and methodological framework to inform future studies aimed at elucidating the precise solid-state structure of this and other related quinoline derivatives, which are of significant interest in the field of drug discovery and development.

References

An In-depth Technical Guide to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, outlines established synthetic methodologies, and delves into its potential biological activities, with a focus on the inhibition of dihydroorotate dehydrogenase (DHODH). The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The available data is summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Appearance Solid (predicted)
Melting Point 200 °C[1]
Boiling Point 407.1 °C at 760 mmHg[1]
Density 1.402 g/cm³[1]
pKa ~1.40 ± 0.30 (Predicted for a structurally similar compound, 8-amino-4-methoxy-quinoline-2-carboxylic acid)
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and DMF. Solubility in aqueous solutions is pH-dependent and increases in basic conditions.[2][3]
Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Aromatic protons in the quinoline ring system (δ 7.0-9.0 ppm), a methoxy group singlet (δ ~3.9 ppm), and a carboxylic acid proton (variable, often broad, δ >10 ppm).
¹³C NMR Carbonyl carbons of the ketone and carboxylic acid (δ >160 ppm), aromatic carbons (δ 110-150 ppm), and a methoxy carbon (δ ~56 ppm).
IR Spectroscopy Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the ketone and carboxylic acid (~1650-1720 cm⁻¹), and C=C/C=N stretching of the quinoline ring (~1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, with fragmentation patterns involving the loss of CO₂, COOH, and fragments from the quinoline ring.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner-von Miller reactions.

Synthetic Routes

Pfitzinger Reaction: A Potential Synthetic Pathway

The Pfitzinger reaction offers a versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5][6][7]

Pfitzinger_Reaction Isatin Isatin derivative Intermediate Intermediate Isatin->Intermediate Base hydrolysis Carbonyl Carbonyl Compound Carbonyl->Intermediate Condensation Base Base (e.g., KOH) Base->Isatin Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction.

Doebner-von Miller Reaction: An Alternative Synthetic Approach

The Doebner-von Miller reaction provides another route to quinoline derivatives through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9][10][11]

Doebner_von_Miller_Reaction Aniline Substituted Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->Intermediate1 Acid Acid Catalyst Acid->Aniline Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Intermediate2->Product Oxidation

Caption: General workflow of the Doebner-von Miller reaction.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the synthesis and characterization of this compound.

2.2.1. General Procedure for Pfitzinger Synthesis [6][12]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate isatin derivative (1 equivalent) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

  • Addition of Carbonyl Compound: To the stirred solution, add the corresponding carbonyl compound (1-1.2 equivalents).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

  • Purification: Acidify the aqueous layer with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

2.2.2. General Procedure for Melting Point Determination [13][14]

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

2.2.3. General Procedure for pKa Determination by Potentiometric Titration [15][16]

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

2.2.4. General Procedure for Solubility Determination [2][17][18][19]

  • Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer of a specific pH, organic solvent).

  • Equilibration: Stir or shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

Quinoline carboxylic acid derivatives are known to exhibit a range of biological activities, with a significant number of them acting as inhibitors of dihydroorotate dehydrogenase (DHODH).[20][21][22][23]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[20] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive drugs.

Inhibition of DHODH by compounds like this compound is expected to lead to the depletion of the intracellular pyrimidine pool. This, in turn, results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[20]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in pyrimidine biosynthesis and the consequences of its inhibition.

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Pathway De Novo Pyrimidine Biosynthesis cluster_Synthesis Macromolecule Synthesis cluster_Cellular_Effects Cellular Effects DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DHODH->Orotate UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest RNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Inhibitor->DHODH Inhibition

References

An In-Depth Technical Guide to 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid (CAS: 2929-14-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid, also known by synonyms such as 4-Hydroxy-8-methoxyquinoline-2-carboxylic acid and Xanthurenic acid 8-methyl ether, is a quinoline derivative with potential significance in various fields of chemical and biological research. Its structural similarity to xanthurenic acid, a metabolite of the kynurenine pathway, suggests potential roles in neurobiology and other physiological processes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context, designed to support further investigation and application in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 2929-14-8--INVALID-LINK--
Molecular Formula C₁₁H₉NO₄--INVALID-LINK--
Molecular Weight 219.19 g/mol --INVALID-LINK--
Appearance White to yellow powder--INVALID-LINK--
Melting Point 259 °C--INVALID-LINK--
Boiling Point 407.1 °C at 760 mmHg--INVALID-LINK--
Density 1.402 g/cm³--INVALID-LINK--
SMILES COC1=CC=CC2=C1NC(=CC2=O)C(=O)O--INVALID-LINK--
InChIKey BXZSKDOPGDPDEG-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

The primary method reported for the synthesis of this compound is through the selective O-methylation of its precursor, xanthurenic acid (8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid).

Experimental Protocol: Selective O-Methylation of Xanthurenic Acid

While a specific detailed protocol for the synthesis of the title compound was not found in the immediate search results, a general approach for the selective O-methylation of phenols can be adapted. A key publication indicates the use of selective o-methylation of xanthurenic acid.[1] Generally, this involves the use of a methylating agent in the presence of a base. Dimethyl carbonate (DMC) is a green methylating agent that can be used for the selective methylation of phenolic hydroxyl groups.

General Procedure:

  • Dissolution: Dissolve xanthurenic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

  • Methylating Agent: Introduce the methylating agent, for example, dimethyl sulfate or methyl iodide. The reaction is typically stirred at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into water and acidified to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis Workflow

G Xanthurenic_Acid Xanthurenic Acid (Starting Material) Solvent_Base Dissolve in Aprotic Solvent Add Base (e.g., K₂CO₃) Xanthurenic_Acid->Solvent_Base Methylation Add Methylating Agent (e.g., Dimethyl Sulfate) Solvent_Base->Methylation Reaction Stir at Room Temperature or Gentle Heating Methylation->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Pour into Water Acidify Monitoring->Workup Purification Filter and Recrystallize Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis via O-methylation.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the available literature, the activities of its parent compound, xanthurenic acid, provide strong indications of its potential biological roles.

Neuromodulatory Effects

Xanthurenic acid is a known metabolite of the kynurenine pathway and has been shown to modulate dopaminergic activity in the brain.[2] It is suggested that the balance between xanthurenic acid and kynurenic acid may be crucial for normal brain function. Given the structural similarity, this compound may also exhibit neuroactive properties and could be a valuable tool for studying the pharmacology of the kynurenine pathway and its receptors.

Prooxidant Activity

Xanthurenic acid, in the presence of transition metals like iron, can generate reactive oxygen species (ROS). This prooxidant action can lead to cellular damage. The 8-methoxy derivative may share this property, which could be relevant in toxicological studies or in the design of agents that modulate oxidative stress.

Other Potential Activities

Derivatives of quinoline-2-carboxylic acid have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound represents a scaffold of interest for the development of novel therapeutic agents.

Signaling Pathways

The biological effects of xanthurenic acid are believed to be mediated, in part, through G-protein coupled receptors (GPCRs). Although the specific receptor for xanthurenic acid is not definitively identified, its actions suggest an interaction with cell surface receptors that can modulate intracellular signaling cascades. It is plausible that this compound interacts with similar targets.

Hypothesized Signaling Pathway

G Ligand 8-Methoxy-4-oxo-1H- quinoline-2-carboxylic acid GPCR Putative GPCR Ligand->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Second_Messenger Second Messenger Modulation (e.g., cAMP, IP₃/DAG) G_Protein->Second_Messenger Leads to Downstream Downstream Cellular Responses (e.g., Modulation of Dopamine Release) Second_Messenger->Downstream Triggers

References

An In-Depth Technical Guide to 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a notable member of the quinoline carboxylic acid class of compounds, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Its core structure, a quinoline ring system, is a prevalent scaffold in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synonyms, physicochemical properties, and key experimental data. While specific detailed experimental protocols and extensive biological activity data for this exact compound are not widely published, this guide consolidates the existing information and provides context based on closely related quinoline derivatives.

Synonyms and Identifiers

For clarity and comprehensive literature searching, it is essential to be aware of the various synonyms and identifiers for this compound.

Identifier TypeValue
Systematic Name 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Common Synonyms 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid[1]
8-methoxy-4-hydroxy-2-carboxyquinoline[1]
8-Methoxy-4-hydroxyquinoline-2-carboxylic acid[1]
4-Hydroxy-8-methoxyquinaldic acid[1]
8-Methyl ether of xanthurenic acid[1]
CAS Number 2929-14-8[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Appearance Solid (form not specified in available data)
Melting Point 200 °C[1]
Boiling Point 407.1 °C at 760 mmHg[1]
Density 1.402 g/cm³[1]

Experimental Data and Protocols

Synthesis

The synthesis of quinoline-4-carboxylic acid derivatives often involves multi-component reactions. One common approach is the Doebner-von Miller reaction or variations thereof, which typically involve the condensation of anilines, α,β-unsaturated carbonyl compounds, and pyruvic acid. For the synthesis of the title compound, a plausible, though not explicitly detailed, route would involve the reaction of an appropriately substituted aniline (2-aminoanisole) with pyruvic acid and a suitable aldehyde, followed by cyclization.

A general workflow for such a synthesis is depicted below:

G reagents Substituted Aniline + Pyruvic Acid + Aldehyde condensation Condensation Reaction reagents->condensation cyclization Intramolecular Cyclization condensation->cyclization oxidation Oxidation (if necessary) cyclization->oxidation product This compound oxidation->product

Figure 1. A generalized synthetic workflow for quinoline-4-carboxylic acids.

Purification

Purification of quinoline carboxylic acids is typically achieved through recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. A common technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out.

A general protocol for recrystallization involves:

  • Solvent Selection: Empirically determine a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not available in the provided search results, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons of the quinoline ring system, the methoxy group, and the carboxylic acid proton.

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be adapted for the analysis of this compound. A C18 column with a mobile phase gradient of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of the carboxylic acid group and potentially the methoxy group.

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity, such as IC₅₀ values, for this compound are not detailed in the available literature. However, the broader class of quinoline derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Given the lack of specific information on the signaling pathways modulated by this compound, a diagrammatic representation cannot be provided at this time. Research on related quinoline compounds suggests potential interactions with various cellular targets, but further investigation is required to elucidate the specific mechanisms of action for this particular molecule.

Pharmacokinetics (ADME)

There is no specific information available regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. In silico tools can be utilized to predict these properties, which is a crucial step in early-stage drug development to assess the compound's potential as a therapeutic agent.[2][3][4]

Conclusion

This compound remains a compound of interest with a foundation built upon the well-established biological relevance of the quinoline scaffold. This technical guide has summarized the currently available information on its synonyms, physicochemical properties, and general methodologies for its synthesis and analysis. The significant gaps in the literature, particularly concerning detailed experimental protocols, quantitative biological activity, and specific signaling pathway interactions, highlight the need for further dedicated research. Such studies will be invaluable for unlocking the full potential of this and related compounds in the field of drug discovery and development.

References

The Genesis and Evolution of Quinolone Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline carboxylic acid scaffold represents a cornerstone in medicinal chemistry, forming the bedrock of a vast and vital class of therapeutic agents. First identified in the 19th century, the journey of these compounds from coal tar isolates to broad-spectrum antibiotics is a compelling narrative of serendipity, systematic chemical exploration, and the relentless pursuit of improved pharmacological properties. This technical guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline-4-carboxylic acid derivatives, serving as a critical resource for professionals in drug discovery and development.

Early Discoveries and Foundational Syntheses

The story of quinoline derivatives begins with the isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the targeted synthesis of its functionally crucial derivatives, particularly the quinoline-4-carboxylic acids, that truly ignited their potential in medicinal chemistry.[2] Two classical named reactions have been instrumental in accessing this fundamental scaffold: the Pfitzinger reaction and the Doebner reaction.[2]

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3] In contrast, the Doebner reaction provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[2][4]

The Dawn of a New Antibiotic Era: Nalidixic Acid

A significant breakthrough occurred in 1962 with the discovery of nalidixic acid by George Lesher and his colleagues.[5][6] This discovery was serendipitous, arising as a byproduct during the synthesis of the antimalarial agent chloroquine.[6][7] Nalidixic acid, a 1,8-naphthyridine derivative, was the first compound to be classified as a quinolone antibiotic and was introduced into clinical use in 1962 for the treatment of urinary tract infections.[7][8]

The Rise of the Fluoroquinolones

The development of quinolones took a monumental leap forward with the introduction of a fluorine atom at the 6-position of the quinolone ring, leading to the creation of fluoroquinolones.[9] This modification dramatically expanded the antibacterial spectrum and improved the pharmacokinetic properties of these compounds.[10] The evolution of fluoroquinolones is often categorized into generations, each characterized by an enhanced spectrum of activity.

GenerationKey CharacteristicsRepresentative Drugs
First Narrow spectrum, primarily effective against Gram-negative bacteria.Nalidixic acid, Piromidic acid, Pipemidic acid[7]
Second Increased activity against Gram-negative bacteria, with some activity against Gram-positive and atypical pathogens.Ciprofloxacin, Norfloxacin[9][11]
Third Further improved activity against Gram-positive bacteria, particularly pneumococci.Levofloxacin, Sparfloxacin, Grepafloxacin[7][9]
Fourth Broad-spectrum activity, including activity against anaerobic organisms.Moxifloxacin, Gemifloxacin[7][11]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][12][13] These type II topoisomerases are crucial for modulating the chromosomal supercoiling required for DNA replication, transcription, and cell division.[8] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[12][13] For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[14]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Quantitative Data on Antibacterial Activity

The potency of quinolone antibiotics is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table presents the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for several quinolones against various bacterial strains.

AntibioticEscherichia coli (mg/L)Klebsiella spp. (mg/L)Enterococcus spp. (mg/L)
Ciprofloxacin0.0139[15]--
Ampicillin3.4[15]--

Note: Data is limited based on the provided search results. A more comprehensive table would require further literature search.

Experimental Protocols

Synthesis of Nalidixic Acid

A common synthetic route to nalidixic acid involves a multi-step process:

  • Condensation: Reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form a substituted product.[16]

  • Cyclization: The substituted product is heated to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[16]

  • Hydrolysis: The resulting ester is hydrolyzed with a base to yield the corresponding carboxylic acid.[16]

  • Alkylation: The acid is then alkylated with ethyl iodide in the presence of potassium hydroxide to produce nalidixic acid.[16]

General Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives (Pfitzinger Reaction)

A general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Pfitzinger reaction is as follows:

  • A mixture of isatin (1.0 equivalent), the appropriate acetophenone (1.2 equivalents), and potassium hydroxide (3.0 equivalents) in ethanol is refluxed for 24 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The aqueous solution is acidified with hydrochloric acid (2 M) to a pH of 4-5.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be further purified by crystallization.

General_Synthetic_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Pfitzinger, Doebner) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis Final_Product Final Quinolone Carboxylic Acid Analysis->Final_Product

Caption: A generalized workflow for the synthesis of quinoline carboxylic acids.

Mechanisms of Resistance

The widespread use and misuse of quinolones have led to the emergence of bacterial resistance, which threatens their clinical utility.[12] Resistance can arise through several mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of quinolones to their targets.[8][13]

  • Reduced intracellular drug concentration: This can occur through decreased uptake due to downregulation of porin expression (in Gram-negative bacteria) or increased efflux via multidrug efflux pumps.[8][12]

  • Plasmid-mediated resistance: Plasmids can carry genes that produce target protection proteins, drug-modifying enzymes, or additional efflux pumps.[8][13]

Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.

Conclusion

The discovery and development of quinoline carboxylic acids have profoundly impacted the treatment of bacterial infections. From the initial discovery of nalidixic acid to the development of broad-spectrum fluoroquinolones, this class of compounds has undergone significant evolution. Understanding their history, mechanism of action, and the challenges of resistance is crucial for the continued development of effective antibacterial agents. Future research will likely focus on designing novel quinolones that can overcome existing resistance mechanisms and exhibit improved safety profiles.

References

Potential Therapeutic Targets of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies identifying the specific therapeutic targets of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid are not extensively available in the current scientific literature. This guide, therefore, focuses on the experimentally validated therapeutic targets of a closely related derivative, 8-Methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, to infer potential therapeutic applications. Further research is required to definitively confirm these targets for the parent compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anti-inflammatory, analgesic, antiproliferative, and antiviral properties. This technical guide provides a detailed overview of the potential therapeutic targets of this compound, with a primary focus on carbonic anhydrase inhibition, based on evidence from a structurally similar molecule.

Primary Potential Therapeutic Target: Carbonic Anhydrases

A 2019 study by Thacker et al. provides strong evidence for carbonic anhydrases (CAs) as therapeutic targets for a derivative of this compound. Specifically, the study investigated 8-Methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide (compound 5h) and identified it as a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.[1]

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play crucial roles in various physiological processes, including pH regulation, respiration, and electrolyte balance. Inhibition of specific CA isoforms has been a successful strategy for the treatment of several diseases, including glaucoma, epilepsy, and certain types of cancer.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of 8-Methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide against four hCA isoforms is summarized in the table below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce half-maximum inhibition.

Target IsoformInhibition Constant (Kᵢ) in nM
hCA I61.9
hCA II33.0
hCA IV657.2
hCA IX>10000 (not active)
Data sourced from Thacker et al., 2019.[1]

These results indicate that the derivative is a potent inhibitor of hCA I and hCA II, and a moderate inhibitor of hCA IV, while being inactive against hCA IX.[1]

Signaling Pathway: Carbonic Anhydrase Inhibition

The fundamental role of carbonic anhydrase is to maintain acid-base balance by catalyzing the reversible hydration of carbon dioxide. Inhibition of this process can have various therapeutic effects depending on the tissue and the specific isoform targeted.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O H2O_int H₂O H2O_ext->H2O_int Diffusion H2CO3_ext H₂CO₃ HCO3_ext HCO₃⁻ H_ext H⁺ H2CO3_int H₂CO₃ CO2_int->H2CO3_int H2O_int->H2CO3_int HCO3_int HCO₃⁻ H2CO3_int->HCO3_int H_int H⁺ H2CO3_int->H_int CA Carbonic Anhydrase (e.g., hCA II) CA->H2CO3_int Catalyzes Inhibitor 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid derivative Inhibitor->CA Inhibits

Carbonic Anhydrase Inhibition Pathway

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase using a stopped-flow instrument to measure the kinetics of CO₂ hydration.

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV)

  • Test compound (e.g., 8-Methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Known carbonic anhydrase inhibitor as a positive control (e.g., Acetazolamide)

  • Syringes for the stopped-flow instrument

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the standard inhibitor in the buffer.

    • Prepare a solution of the CA enzyme in the buffer to a final concentration of approximately 10 µM.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the buffer solution containing the pH indicator.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • Load one syringe with the enzyme solution (or enzyme pre-incubated with the inhibitor for a defined period).

    • Load the second syringe with the CO₂-saturated buffer containing the pH indicator.

    • Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

    • The initial rate of the reaction is calculated from the linear phase of the kinetic trace.

  • Data Analysis:

    • The rates of the enzyme-catalyzed reaction are measured in the absence and presence of various concentrations of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.

cluster_Prep 1. Reagent Preparation cluster_SF 2. Stopped-Flow Measurement cluster_Analysis 3. Data Analysis Reagents Prepare Solutions: - Enzyme (CA) - Inhibitor (Test Compound) - CO₂-saturated Buffer - pH Indicator Buffer Load Load Syringes: - Syringe A: Enzyme +/- Inhibitor - Syringe B: CO₂ Buffer + Indicator Reagents->Load Mix Rapid Mixing Load->Mix Measure Monitor Absorbance Change (pH change over time) Mix->Measure Rates Calculate Initial Reaction Rates Measure->Rates IC50 Determine IC₅₀ from Dose-Response Curve Rates->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Stopped-Flow Assay Workflow

Other Potential Therapeutic Avenues

While the evidence for carbonic anhydrase inhibition is the most direct, the broader quinoline scaffold has been associated with a variety of other biological activities. These represent potential, though less substantiated, therapeutic avenues for this compound and warrant further investigation.

  • Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid have shown anti-inflammatory and analgesic effects.

  • Antiproliferative Activity: Certain quinoline derivatives have demonstrated the ability to inhibit the growth of cancer cell lines.

  • Antiviral Activity: Some 8-hydroxyquinoline derivatives have been reported to possess antiviral properties.

Conclusion

Based on the available scientific evidence, the most promising therapeutic targets for compounds structurally related to this compound are the human carbonic anhydrase isoforms hCA I and hCA II. The potent, low nanomolar inhibition of these enzymes suggests potential applications in therapeutic areas where CA inhibitors are effective, such as in the management of glaucoma or as diuretics. However, it is crucial to reiterate that these findings are based on a derivative, and dedicated experimental studies on this compound are necessary to confirm its specific therapeutic targets and pharmacological profile. The diverse biological activities associated with the broader quinoline class also suggest that this compound may have other, as yet unidentified, therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the medicinal chemistry applications of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is limited in publicly available literature. The following application notes and protocols are primarily based on data for its parent compound, xanthurenic acid (8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid) , a structurally similar and biologically relevant metabolite. The information provided should be considered as a starting point for investigation into the potential applications of this compound.

Introduction

This compound, also known as the 8-methyl ether of xanthurenic acid, belongs to the quinoline class of heterocyclic compounds. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This document outlines potential medicinal chemistry applications, quantitative biological data for the closely related xanthurenic acid, and detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Potential Medicinal Chemistry Applications

Based on the biological activities of its parent compound, xanthurenic acid, this compound may be a valuable scaffold for the development of novel therapeutic agents targeting:

  • Neurological and Psychiatric Disorders: Xanthurenic acid is an endogenous metabolite of the kynurenine pathway and has been shown to modulate dopaminergic neurotransmission. Derivatives could be explored for their potential in treating conditions such as schizophrenia, Parkinson's disease, and depression.

  • Inflammatory and Autoimmune Diseases: Xanthurenic acid is a potent inhibitor of sepiapterin reductase, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), a critical cofactor in inflammatory processes.

  • Cancer: The quinoline core is a common feature in many anticancer agents. The pro-oxidant properties observed in some quinoline derivatives could be harnessed for developing new cancer therapies.

Data Presentation: Biological Activity of Xanthurenic Acid

The following tables summarize the quantitative data for the biological activities of xanthurenic acid, which can serve as a benchmark for evaluating this compound and its derivatives.

Table 1: Inhibitory Activity of Xanthurenic Acid against Sepiapterin Reductase (SPR)

SpeciesIC50 (nM)
Human150
Mouse53
Rat45

Data sourced from studies on the inhibition of tetrahydrobiopterin biosynthesis.[1]

Table 2: Effect of Xanthurenic Acid on Dopamine Release in Rat Prefrontal Cortex

Concentration of Xanthurenic AcidEffect on Dopamine Release
20 µMFour-fold increase

This effect was shown to be dose-dependent and could be blocked by a specific antagonist.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Doebner Reaction

The Doebner reaction provides a classical and adaptable method for the synthesis of quinoline-4-carboxylic acids. This protocol is a proposed adaptation for the synthesis of the target compound.

Materials:

  • 2-Amino-3-methoxyaniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxyaniline (1 equivalent) in absolute ethanol.

  • Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

  • To this solution, add benzaldehyde (1 equivalent) followed by the dropwise addition of pyruvic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture), using activated charcoal to decolorize if necessary, to yield pure this compound.

Protocol 2: In Vitro Sepiapterin Reductase (SPR) Inhibition Assay

This protocol is based on a general spectrophotometric enzyme assay and can be adapted to screen for inhibitors of SPR.

Materials:

  • Recombinant human sepiapterin reductase (SPR)

  • Sepiapterin (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.8)

  • This compound (test compound)

  • Xanthurenic acid (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and xanthurenic acid in DMSO.

  • In a 96-well plate, add the phosphate buffer, NADPH, and varying concentrations of the test compound or positive control.

  • Add the SPR enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, sepiapterin, to each well.

  • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) at regular intervals for 10-15 minutes using a microplate spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Microdialysis for Measuring Dopamine Release

This protocol outlines the general procedure for assessing the effect of a test compound on dopamine release in the brain of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (test compound)

  • Anesthetic and surgical tools

  • Experimental animals (e.g., rats)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Drug Administration:

    • Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the dopamine levels as a percentage of the baseline and plot the time course of the effect of the test compound.

Mandatory Visualizations

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxy- kynurenine Kynurenine->3-Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid (8-hydroxy-4-oxo-1H- quinoline-2-carboxylic acid) 3-Hydroxykynurenine->Xanthurenic_Acid KAT 8-Methoxy-XA 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid (Target Compound) Xanthurenic_Acid->8-Methoxy-XA Methylation (Hypothesized) Dopamine_Release Increased Dopamine Release Xanthurenic_Acid->Dopamine_Release SPR_Inhibition Sepiapterin Reductase (SPR) Inhibition Xanthurenic_Acid->SPR_Inhibition 8-Methoxy-XA->Dopamine_Release Potential Effect 8-Methoxy-XA->SPR_Inhibition Potential Effect

Caption: The Kynurenine Pathway and Potential Bioactivities.

Doebner_Reaction_Workflow Start Start: Reagents Reagents 2-Amino-3-methoxyaniline + Benzaldehyde + Pyruvic Acid Start->Reagents Reaction Reflux in Ethanol with HCl catalyst Reagents->Reaction Workup Neutralization & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Purification->Product

Caption: Workflow for the Synthesis of the Target Compound.

References

Application Notes and Protocols for the Use of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid and its Analogs as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. Among these, quinoline-2-carboxylic acids are particularly valuable as versatile building blocks for the synthesis of more complex molecules, primarily through the derivatization of the carboxylic acid moiety. This document provides detailed application notes and experimental protocols for the use of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid and related analogs in organic synthesis, with a focus on the formation of amide derivatives, which are of significant interest in drug discovery.

Application Notes: Amide Bond Formation

The primary application of this compound as a building block involves the formation of amide bonds. The carboxylic acid group can be activated and subsequently reacted with a wide range of primary and secondary amines to generate a library of quinoline-2-carboxamides. These derivatives are of high interest for structure-activity relationship (SAR) studies in drug development.

The general strategy for the synthesis of quinoline-2-carboxamides involves two main pathways:

  • Two-Step Acyl Chloride Formation and Amidation: This robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine in the presence of a base to form the amide.

  • One-Pot Direct Amide Coupling: This approach utilizes coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and amine in a single reaction vessel. Common coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts. This method is often preferred as it avoids the isolation of the potentially sensitive acyl chloride intermediate.

The choice of method depends on the specific substrates, desired reaction conditions, and the presence of other functional groups in the molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline-2-carboxamides. While these are general procedures, they can be adapted for this compound.

Protocol 1: Synthesis of Quinoline-2-carboxamides via Acyl Chloride Formation

This protocol is divided into two steps: the synthesis of the quinoline-2-carbonyl chloride and the subsequent amidation.

Step 1: Synthesis of Quinoline-2-carbonyl Chloride

  • Materials:

    • Quinoline-2-carboxylic acid derivative (1.0 eq)

    • Thionyl chloride (SOCl₂) (10-20 eq) or Oxalyl chloride ((COCl)₂) (2-3 eq)

    • Dry Toluene or Dichloromethane (DCM)

    • Catalytic amount of dry Dimethylformamide (DMF) (optional, with SOCl₂)

    • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Procedure:

    • To a round-bottom flask, add the quinoline-2-carboxylic acid derivative.

    • Suspend the carboxylic acid in an excess of thionyl chloride or in a solution of oxalyl chloride in a dry inert solvent (e.g., toluene or DCM).

    • If using thionyl chloride, a catalytic amount of dry DMF can be added.

    • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

    • Monitor the reaction by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

    • After completion, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of Quinoline-2-carboxamide

  • Materials:

    • Quinoline-2-carbonyl chloride (from Step 1)

    • Primary or secondary amine (1.0-1.2 eq)

    • Triethylamine (TEA) or Pyridine (2-3 eq)

    • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

  • Procedure:

    • In a separate flask, dissolve the desired amine and base (e.g., triethylamine) in a dry solvent (e.g., DCM).

    • Dissolve the crude quinoline-2-carbonyl chloride from the previous step in the same dry solvent and cool the solution to 0 °C in an ice bath.

    • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Amide Coupling Using a Coupling Reagent (e.g., HATU)

This one-pot protocol is an alternative to the acyl chloride method.

  • Materials:

    • Quinoline-2-carboxylic acid derivative (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the quinoline-2-carboxylic acid derivative and HATU in anhydrous DMF.

    • Add DIPEA to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the synthesis of various quinoline-2-carboxamide derivatives, demonstrating the utility of this scaffold as a building block.

EntryAmine DerivativeCoupling MethodReported Yield (%)
1Substituted anilinesPCl₃, microwave61-79%
2Various primary/secondary aminesEDC/NHS60-95% (general)
3Various primary/secondary aminesHATU/DIPEA70-98% (general)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Workflow for Two-Step Amide Synthesis

G start Quinoline-2-carboxylic Acid Derivative acyl_chloride Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) start->acyl_chloride intermediate Quinoline-2-carbonyl Chloride acyl_chloride->intermediate amidation Amidation (Amine, Base) intermediate->amidation purification Work-up and Purification amidation->purification product Quinoline-2-carboxamide purification->product

Caption: Workflow for the synthesis of quinoline-2-carboxamides via an acyl chloride intermediate.

Diagram 2: General Workflow for One-Pot Amide Synthesis

G start Quinoline-2-carboxylic Acid + Amine coupling Direct Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling purification Work-up and Purification coupling->purification product Quinoline-2-carboxamide purification->product

Caption: Workflow for the one-pot synthesis of quinoline-2-carboxamides using a coupling reagent.

Diagram 3: Logical Relationship of Key Components in Amide Coupling

G sub_acid Carboxylic Acid (Quinoline-2-COOH) product Amide Product sub_acid->product sub_amine Amine (R-NH₂) sub_amine->product reagent Activating/Coupling Reagent reagent->product base Base (e.g., TEA, DIPEA) base->product solvent Solvent (e.g., DCM, DMF) solvent->product

Caption: Key components and their relationship in a typical amide coupling reaction.

Application Notes and Protocols for 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. This structural motif is found in a variety of biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functional groups present in 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid suggest its potential as a therapeutic agent, possibly acting through mechanisms such as enzyme inhibition or as an iron chelator.[3][4]

This document provides detailed protocols for the quantitative analysis and the evaluation of the cytotoxic effects of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid. It includes a High-Performance Liquid Chromatography (HPLC) method for accurate quantification and a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing its potential anticancer activity. Additionally, a relevant signaling pathway that may be modulated by such compounds is illustrated.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and accurate method for quantifying 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid is essential for various stages of research and development, including solubility studies, pharmacokinetic analysis, and quality control. Reversed-phase HPLC with UV detection is a widely used, sensitive, and specific method for the analysis of quinoline carboxylic acid derivatives.[5][6]

Experimental Protocol

1. Materials and Reagents:

  • 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Run Time 15 minutes

4. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

5. Sample Preparation:

  • Accurately weigh a sample containing 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid and transfer it to a volumetric flask.

  • Add methanol to approximately 70% of the volume, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid in the samples by comparing the peak area with the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_setup Equilibrate HPLC System prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject_standards Inject Standards & Generate Calibration Curve hplc_setup->inject_standards inject_samples Inject Samples inject_standards->inject_samples integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks quantify Quantify Compound integrate_peaks->quantify MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for the Synthesis of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid, also known as the 8-methyl ether of xanthurenic acid, is a quinolone derivative with significant interest in medicinal chemistry and biological research. As a metabolite in the kynurenine pathway of tryptophan metabolism, it plays a role in various physiological and pathological processes. The quinolone scaffold is a key pharmacophore in numerous antibacterial, anticancer, and anti-inflammatory agents. This document provides a detailed experimental procedure for the synthesis of this compound via the Gould-Jacobs reaction, a classic and effective method for the preparation of 4-hydroxyquinoline derivatives.

The synthesis involves a two-step process commencing with the condensation of 2-methoxyaniline (o-anisidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to yield the intermediate, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Subsequent saponification of the ethyl ester furnishes the desired this compound. Microwave-assisted synthesis offers a more efficient alternative to conventional heating for the cyclization step, significantly reducing reaction times and often improving yields.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier
2-Methoxyaniline (o-anisidine)C₇H₉NO123.15Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07Fisher Scientific
Hydrochloric Acid (HCl)HCl36.46VWR
HexanesC₆H₁₄86.18VWR

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

MethodTemperature (°C)TimeSolventYield (%)
Conventional Heating250-26030-60 minDiphenyl ether~60-70
Microwave Irradiation25020 minNoneLow
Microwave Irradiation3005 minNone~47

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₉NO₄
Molar Mass219.19 g/mol
AppearanceOff-white to yellow solid
Melting Point>300 °C
SolubilitySoluble in DMSO and basic aqueous solutions

Experimental Protocols

Step 1: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

This step involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.

Protocol 1: Conventional High-Temperature Synthesis

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-110 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step.

  • Cyclization: In a separate flask, heat diphenyl ether to 250-260 °C. Add the crude anilidomethylenemalonate from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add hexanes to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether. The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate as a solid.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave vial, add 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C for 20 minutes. For potentially higher yields, the temperature can be increased to 300 °C for 5 minutes, but this may require careful optimization to avoid degradation.[1]

  • Isolation and Purification: After the reaction, cool the vial to room temperature. A precipitate of the product should form. Add cold acetonitrile or hexanes to the vial and collect the solid by vacuum filtration. Wash the solid with cold acetonitrile or hexanes and dry under vacuum to obtain ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Step 2: Synthesis of this compound (Saponification)
  • Hydrolysis: Suspend ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to acidify the solution to a pH of 2-3. The desired carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven to yield this compound as a solid.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl Ester Intermediate cluster_cyclization Cyclization cluster_step2 Step 2: Saponification reagents1 2-Methoxyaniline + Diethyl Ethoxymethylenemalonate condensation Condensation (100-110°C, 1-2h) reagents1->condensation intermediate Crude Anilidomethylenemalonate condensation->intermediate conventional Conventional Heating (Diphenyl Ether, 250-260°C, 30-60 min) intermediate->conventional microwave Microwave Irradiation (250-300°C, 5-20 min) intermediate->microwave ester_product Ethyl 8-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate conventional->ester_product microwave->ester_product hydrolysis Hydrolysis (10% NaOH, Reflux, 2-4h) ester_product->hydrolysis acidification Acidification (conc. HCl, pH 2-3) hydrolysis->acidification final_product 8-methoxy-4-oxo-1H-quinoline- 2-carboxylic acid acidification->final_product

Caption: Experimental workflow for the synthesis of this compound.

kynurenine_pathway tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine Kynurenine n_formylkynurenine->kynurenine Formamidase three_hydroxykynurenine 3-Hydroxykynurenine kynurenine->three_hydroxykynurenine KMO kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid Kynureninase xanthurenic_acid Xanthurenic Acid three_hydroxykynurenine->xanthurenic_acid KAT three_hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid three_hydroxykynurenine->three_hydroxyanthranilic_acid Kynureninase target_molecule 8-methoxy-4-oxo-1H-quinoline- 2-carboxylic acid (8-Methyl Ether of Xanthurenic Acid) xanthurenic_acid->target_molecule Methylation (presumed) quinolinic_acid Quinolinic Acid three_hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

References

Application Notes and Protocols for the Derivatization of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Furthermore, it outlines methodologies for screening these derivatives for potential anticancer and antimicrobial activities. While specific biological data for derivatives of this exact parent molecule is limited in publicly available literature, this document compiles and presents data from structurally related compounds to provide a valuable starting point for research and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The quinoline scaffold can be considered a "privileged structure" in drug discovery. The derivatization of the carboxylic acid group at the 2-position of the quinoline ring into amides and esters is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

This document focuses on the derivatization of this compound, a scaffold with potential for the development of novel therapeutic agents. The presence of the methoxy group at the 8-position and the keto group at the 4-position can influence the molecule's electronic and steric properties, potentially leading to unique biological activities.

Derivatization Strategies

The primary points of derivatization for this compound are the carboxylic acid group, which can be converted to amides or esters.

General Workflow for Derivatization

G parent 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid activation Carboxylic Acid Activation parent->activation amide_rxn Amidation Reaction (with various amines) activation->amide_rxn Acyl Chloride or Coupling Reagent ester_rxn Esterification Reaction (with various alcohols) activation->ester_rxn Acid Catalyst or Coupling Reagent amides Amide Derivatives Library amide_rxn->amides esters Ester Derivatives Library ester_rxn->esters screening Biological Screening amides->screening esters->screening G start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Derivative Library incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 values read->analyze G quinoline Quinoline Derivatives kinase Kinase Inhibition (e.g., EGFR, VEGFR) quinoline->kinase topo Topoisomerase Inhibition quinoline->topo tubulin Tubulin Polymerization Inhibition quinoline->tubulin cell_cycle Cell Cycle Arrest kinase->cell_cycle apoptosis Induction of Apoptosis topo->apoptosis tubulin->cell_cycle cancer_cell Cancer Cell Death apoptosis->cancer_cell cell_cycle->cancer_cell

Application Notes and Protocols for the Quantification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in various matrices. The protocols are designed for researchers in pharmaceutical development, quality control, and metabolic studies. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

Overview of Analytical Methods

The quantification of this compound, a quinolone derivative, is crucial for its development and use. Quinolones are a class of synthetic broad-spectrum antibacterial drugs.[1] Accurate and reliable analytical methods are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the separation and identification of such compounds.[2] For more demanding applications requiring lower detection limits, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the method of choice due to its high specificity and sensitivity.[3]

Comparative Quantitative Data

The selection of an analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. The following table summarizes typical performance characteristics for the proposed HPLC-UV and LC-MS/MS methods for the analysis of quinolone derivatives, providing a baseline for the expected performance for this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~0.05-1 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.1-5 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple pharmaceutical formulations.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3.1.2. Instrument and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-10 min: 15-85% B

    • 10-12 min: 85% B

    • 12-13 min: 85-15% B

    • 13-15 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm[4]

  • Run Time: 15 minutes

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard & Sample dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Standards & Sample Dilutions dissolve->dilute filtrate Filter through 0.45 µm filter dilute->filtrate inject Inject 10 µL into HPLC System filtrate->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection at 325 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end Report Results quantify->end

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates, offering high sensitivity and selectivity.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar quinolone.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

3.2.2. Instrument and Chromatographic Conditions

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely transition would be the protonated parent ion [M+H]+ to a characteristic product ion.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.

3.2.4. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

3.2.5. LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample + Internal Standard precipitate Protein Precipitation (Cold Acetonitrile) start->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate UPLC C18 Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Analyte/IS Peak Area Ratio detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify end Final Report quantify->end

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation

Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Protocol for the Purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a quinolone derivative of interest in medicinal chemistry and drug development. The purity of such compounds is critical for accurate biological evaluation and pharmaceutical applications. This protocol outlines a recrystallization procedure for purification and subsequent analytical methods for purity assessment.

Introduction

This compound is a heterocyclic compound belonging to the quinolone class. Synthetic routes to quinolones may result in impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Effective purification is therefore a crucial step to ensure the quality and reliability of the compound for research and development purposes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the principle that the solubility of most solids increases with temperature.[1] This protocol details a systematic approach to purifying this compound via recrystallization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₄[2]
Molecular Weight219.19 g/mol [2]
Melting Point~200°C[2]
AppearanceSolid (form may vary)N/A

Experimental Protocol: Purification by Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.[1][3][4]

Materials and Equipment
  • Crude this compound

  • Selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Test tubes for solvent screening

  • Drying oven or desiccator

Solvent Screening

The choice of solvent is the most critical step for successful recrystallization.[1][5] An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent (e.g., ethanol, methanol, acetone, water) at room temperature.

  • Observe the solubility of the compound in each solvent.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point and observe if the compound dissolves completely.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to observe the extent of crystal formation.

  • Based on these observations, select the solvent or solvent mixture that provides poor solubility at low temperatures and high solubility at elevated temperatures. For quinolone derivatives, ethanol, methanol-acetone, and dichloromethane-hexane mixtures have been found to be effective.[1]

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

G cluster_workflow Recrystallization Workflow A Dissolution of Crude Compound in Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B optional C Slow Cooling of Filtrate to Induce Crystallization A->C if no insoluble impurities B->C D Isolation of Crystals by Vacuum Filtration C->D E Washing of Crystals with Cold Solvent D->E F Drying of Purified Crystals E->F

Caption: A logical workflow for the purification of crude solids via recrystallization.

Detailed Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[1]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of the compound and to monitor the progress of the purification.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent, to be determined empirically. A good starting point could be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

  • Visualization: UV light (254 nm)

The purified compound should appear as a single spot with a distinct Rf value, while the crude material may show multiple spots.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the compound. A reversed-phase HPLC method is generally suitable for quinolone derivatives.[6]

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A gradient from a lower to a higher percentage of Mobile Phase B should be optimized. A starting point could be 10-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer, wavelength to be determined by UV-Vis spectrum of the compound (a common detection wavelength for similar compounds is around 325 nm[6]).
Column Temperature 30°C

The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to detect the presence of any impurities. The spectra of the purified compound should be clean and consistent with the expected structure of this compound.

Common Impurities in Quinoline Synthesis

The nature of impurities will depend on the synthetic route used. Common methods for quinoline synthesis include the Skraup, Doebner-Miller, and Friedländer syntheses.[7] Potential impurities may include:

  • Unreacted starting materials (e.g., substituted anilines, aldehydes, ketones).

  • Byproducts from side reactions (e.g., self-condensation of ketones).[8]

  • Isomers formed during the reaction.

  • Residual solvents from the reaction or workup.

The chosen purification protocol should be effective in removing these types of impurities.

Logical Relationships in Purification

The following diagram illustrates the logical relationship between the properties of the compound and the purification strategy.

G cluster_logic Purification Strategy Logic A Compound Properties (Solubility, Impurity Profile) B Solvent Selection A->B C Recrystallization Conditions (Temperature, Cooling Rate) B->C D Purity Assessment (TLC, HPLC, NMR) C->D E Pure Compound D->E

Caption: Logical flow from compound properties to obtaining a pure product.

Disclaimer

This protocol provides a general guideline for the purification of this compound. The optimal conditions for recrystallization and analysis may vary depending on the specific nature and level of impurities in the crude material. It is recommended to perform small-scale optimization experiments before proceeding with larger quantities. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for Testing 8-methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and antineoplastic effects.[1][2][3] This document provides detailed application notes and cell-based assay protocols to evaluate the potential anti-cancer and anti-inflammatory activities of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. The protocols are designed to be robust and reproducible for screening and characterizing the compound's biological effects.

Potential Biological Activities

Based on the activities of structurally related quinoline compounds, this compound is hypothesized to possess anti-cancer and anti-inflammatory properties. A closely related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has demonstrated potent antitumor activity by inducing apoptosis and inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, quinoline-2-carboxylic acid derivatives have shown significant growth inhibition in breast cancer cell lines.[5] The anti-inflammatory effects of quinoline derivatives are often attributed to the modulation of key inflammatory pathways such as the NF-κB signaling cascade.[6]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Cancer15.2
HCT116Colon Cancer25.8
A549Lung Cancer42.1
PC-3Prostate Cancer33.5

IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)5.2 ± 0.8
1022.5 ± 2.1
2548.7 ± 3.5
5075.3 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments, as determined by flow cytometry.

Table 3: Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (LPS only)1250 ± 850
5980 ± 6221.6
10650 ± 4548.0
25320 ± 3074.4
50150 ± 1888.0

TNF-α levels in the cell culture supernatant were quantified by ELISA after 24 hours of treatment.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection using Annexin V Staining and Flow Cytometry

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Anti-inflammatory Activity via Measurement of TNF-α in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[7] The inhibitory effect of a compound on this inflammatory response can be quantified by measuring the amount of TNF-α released into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Mouse TNF-α ELISA kit

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells at a density of 1 x 10⁵ cells/well in 24-well plates and allow them to adhere overnight.[7]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.[9]

  • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Compound->PI3K inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 IKK IKK Complex TLR4->IKK activates LPS LPS LPS->TLR4 IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases Compound 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Compound->IKK inhibits Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB_nuc->Gene_expression induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, including novel antibiotics and therapeutic agents. The quinoline core is a prevalent scaffold in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable building block for drug discovery and development. This document provides detailed protocols for the large-scale synthesis of this compound, primarily based on the well-established Gould-Jacobs reaction.[1] The protocols include both conventional heating and modern microwave-assisted methods, offering flexibility for different laboratory and manufacturing settings.

The synthetic strategy involves a three-step process:

  • Condensation: The reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl (2-methoxyanilino)methylenemalonate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperatures to yield ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

These application notes provide detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow to aid in the successful and scalable synthesis of the target compound.

Data Presentation

Table 1: Summary of Reagents for Multi-Step Synthesis
StepReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
12-MethoxyanilineC₇H₉NO123.15Starting Material1.0
1Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Reagent1.1
2Diethyl (2-methoxyanilino)methylenemalonateC₁₅H₁₉NO₅293.31Intermediate1.0
2Diphenyl etherC₁₂H₁₀O170.21Solvent-
3Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylateC₁₃H₁₃NO₄247.25Intermediate1.0
3Sodium HydroxideNaOH40.00Reagent2.5
3Hydrochloric Acid (concentrated)HCl36.46ReagentAs required for acidification
Table 2: Comparison of Reaction Conditions and Yields
StepMethodTemperature (°C)TimeTypical Yield (%)Notes
1. Condensation Conventional Heating100 - 1101 - 2 h90 - 95Neat reaction or in a high-boiling inert solvent.
Microwave Irradiation15030 min>95Solvent-free conditions can be employed.
2. Cyclization Conventional Heating250 - 26030 - 60 min85 - 95In high-boiling solvent like diphenyl ether.[2]
Microwave Irradiation25010 - 20 min~90Can be performed solvent-free or with a high-boiling solvent.[3]
3. Saponification Conventional Heating100 (Reflux)1 - 2 h90 - 98In aqueous ethanol with NaOH.

Experimental Protocols

Protocol 1: Conventional Large-Scale Synthesis

This protocol outlines the traditional approach using standard laboratory equipment and conventional heating methods.

Step 1: Condensation of 2-Methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture to 100-110 °C with stirring. Ethanol will begin to distill off as the reaction progresses.

  • Reaction Monitoring: Continue heating for 1-2 hours, or until the theoretical amount of ethanol has been collected. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting crude diethyl (2-methoxyanilino)methylenemalonate, a viscous oil or low-melting solid, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Reaction Setup: To the crude diethyl (2-methoxyanilino)methylenemalonate from the previous step, add a high-boiling inert solvent such as diphenyl ether (approximately 3-5 mL per gram of the starting aniline). Equip the reaction vessel with a reflux condenser and a mechanical stirrer.

  • Heating: Heat the mixture to a vigorous reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Precipitation and Isolation: Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or heptane to precipitate the product. Stir the slurry for 30 minutes.

  • Filtration and Washing: Filter the precipitated solid and wash thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether.

  • Drying: Dry the solid product, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, under vacuum.

Step 3: Saponification to this compound

  • Reaction Setup: Suspend the ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (2.5 eq NaOH).

  • Heating: Heat the mixture to reflux with stirring for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is acidic (pH 2-3). The product will precipitate as a solid.

  • Isolation and Washing: Filter the precipitated solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the final product, this compound, under vacuum.

Protocol 2: Microwave-Assisted Large-Scale Synthesis

This protocol utilizes microwave irradiation for accelerated reaction times and potentially improved yields. This method is suitable for scale-up using continuous flow microwave reactors.

Step 1 & 2: One-Pot Condensation and Cyclization

  • Reaction Setup: In a microwave-safe reaction vessel suitable for large volumes, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to 250 °C. Hold at this temperature for 15-25 minutes. The progress of the reaction can be monitored by sampling and analyzing via HPLC.

  • Isolation: After cooling, the product, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, will often crystallize. If not, add a small amount of a non-polar solvent like hexane to induce precipitation. Filter the solid and wash with cold ethanol or acetonitrile.

Step 3: Saponification (as in Protocol 1)

The saponification step is identical to that described in the conventional protocol.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 2-Methoxyaniline 2-Methoxyaniline Condensation Condensation 2-Methoxyaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate1 Diethyl (2-methoxyanilino)methylenemalonate Condensation->Intermediate1 - EtOH Cyclization Cyclization Intermediate2 Ethyl 8-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate Cyclization->Intermediate2 - EtOH Saponification Saponification Product This compound Saponification->Product Intermediate1->Cyclization High Temp. Intermediate2->Saponification 1. NaOH, H2O/EtOH 2. HCl

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Mix 2-Methoxyaniline and DEEM start->reactants condensation Condensation (Conventional or Microwave) reactants->condensation cyclization_solvent Add High-Boiling Solvent (for conventional heating) condensation->cyclization_solvent Conventional cyclization Thermal Cyclization (Conventional or Microwave) condensation->cyclization Microwave cyclization_solvent->cyclization precipitation Precipitate with Non-Polar Solvent cyclization->precipitation filtration1 Filter and Wash Intermediate Ester precipitation->filtration1 saponification Saponification with NaOH filtration1->saponification acidification Acidify with HCl saponification->acidification filtration2 Filter and Wash Final Product acidification->filtration2 drying Dry Final Product filtration2->drying end End drying->end

Caption: A generalized workflow for the synthesis of the target compound.

References

Application Notes & Protocols: 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document outlines the potential applications and detailed protocols for the use of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in fluorescence studies. The quinoline core structure is a well-established fluorophore, and its derivatives are extensively utilized in various fluorescence-based applications. While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to other fluorescent quinoline derivatives, such as 8-hydroxyquinoline, allows for the extrapolation of its potential uses and experimental methodologies.

Application Notes

The unique structural features of this compound, including the methoxy group at the 8-position, a carboxylic acid at the 2-position, and a 4-oxo group, suggest several potential applications in fluorescence studies. The presence of the quinoline ring system provides the inherent fluorescence, while the substituents can modulate its photophysical properties and provide sites for interaction with analytes or for conjugation to other molecules.

Ratiometric Fluorescent Sensing of Metal Ions

Quinoline derivatives are renowned for their ability to act as chelating agents for metal ions, often resulting in a significant change in their fluorescence properties upon binding. The nitrogen atom of the quinoline ring and the oxygen atom of the 4-oxo group in this compound can potentially form a coordination site for metal ions. This interaction can lead to a shift in the emission wavelength, allowing for ratiometric sensing, which is more robust than intensity-based measurements. Potential target ions could include biologically relevant cations such as Zn²⁺, Cd²⁺, and Al³⁺.

Fluorescent Probe for Carboxylic Acid Recognition

The carboxylic acid moiety at the 2-position can engage in hydrogen bonding interactions. This feature can be exploited for the development of fluorescent probes for the recognition of other carboxylic acids through the formation of dimers or higher-order aggregates, which may lead to changes in fluorescence, such as quenching or the appearance of a new emission band (excimer formation).

Solvatochromic Fluorescent Dye

The fluorescence emission of quinoline derivatives can be sensitive to the polarity of the surrounding solvent environment. This solvatochromic behavior makes this compound a potential candidate for use as a fluorescent probe to study the microenvironment of biological systems, such as the hydrophobic pockets of proteins or lipid membranes.

Fluorescent Labeling Agent

The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, such as proteins or nucleic acids, through standard bioconjugation chemistries (e.g., carbodiimide coupling). This would enable the use of this compound as a fluorescent label for imaging and quantification in biological assays.

Quantitative Data Summary

PropertyTypical Value Range for Quinoline DerivativesNotes
Excitation Maximum (λex) 290 - 380 nmThe exact wavelength will depend on the solvent and the specific substitution pattern.
Emission Maximum (λem) 400 - 550 nmA significant Stokes shift is often observed. The emission can be sensitive to the environment and metal ion binding.
Quantum Yield (ΦF) 0.01 - 0.60Generally, the quantum yield is low in polar protic solvents and can be enhanced in nonpolar environments or upon chelation with metal ions.
Molar Absorptivity (ε) 1,000 - 20,000 M⁻¹cm⁻¹This value reflects the efficiency of light absorption at the excitation maximum.
Binding Affinity (Kd) Micromolar (µM) to Nanomolar (nM)For metal ion sensing applications, the dissociation constant (Kd) will be a critical parameter determining the sensitivity of the probe. This is highly dependent on the specific metal ion.

Experimental Protocols

The following are detailed protocols for key experiments that could be performed with this compound, based on methodologies used for similar quinoline derivatives.

Protocol for Ratiometric Fluorescence Sensing of Metal Ions

Objective: To determine the change in fluorescence emission of this compound upon binding to a specific metal ion.

Materials:

  • This compound

  • Stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, AlCl₃, etc.) in a suitable buffer (e.g., HEPES, pH 7.4)

  • High-purity solvents (e.g., ethanol, acetonitrile, water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.

  • Working Solution: Dilute the stock solution in the desired buffer to a final concentration of 1-10 µM.

  • Fluorescence Measurement (Blank): Record the fluorescence emission spectrum of the working solution in a quartz cuvette. Excite the sample at its predetermined excitation maximum (a preliminary scan may be needed to determine this, starting around 340 nm).

  • Titration with Metal Ions:

    • Add small aliquots of a metal ion stock solution to the cuvette containing the probe.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at two different emission wavelengths (one corresponding to the free probe and one to the metal-bound probe) as a function of the metal ion concentration.

    • Calculate the ratio of the fluorescence intensities at these two wavelengths.

    • Plot the fluorescence ratio against the metal ion concentration to determine the binding affinity (Kd).

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution prep_working Prepare Working Probe Solution prep_probe->prep_working prep_metal Prepare Metal Ion Stock Solutions measure_blank Record Blank Spectrum prep_working->measure_blank titrate Titrate with Metal Ions measure_blank->titrate measure_spectra Record Emission Spectra titrate->measure_spectra After each addition measure_spectra->titrate plot_intensity Plot Intensity vs. [Metal] measure_spectra->plot_intensity calc_ratio Calculate Intensity Ratio plot_intensity->calc_ratio plot_ratio Plot Ratio vs. [Metal] calc_ratio->plot_ratio determine_kd Determine Binding Affinity (Kd) plot_ratio->determine_kd solvatochromism_logic cluster_solvents Solvent Environment cluster_properties Observed Fluorescence Properties probe This compound nonpolar Nonpolar Solvents (e.g., Hexane) probe->nonpolar dissolved in polar_aprotic Polar Aprotic Solvents (e.g., Acetone) probe->polar_aprotic dissolved in polar_protic Polar Protic Solvents (e.g., Ethanol) probe->polar_protic dissolved in emission_shift Shift in Emission Maximum (λem) nonpolar->emission_shift influences quantum_yield_change Change in Quantum Yield (ΦF) nonpolar->quantum_yield_change influences polar_aprotic->emission_shift influences polar_aprotic->quantum_yield_change influences polar_protic->emission_shift influences polar_protic->quantum_yield_change influences signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ligand Ligand receptor Cell Surface Receptor ligand->receptor binds signaling_cascade Signaling Cascade receptor->signaling_cascade activates ion_channel Ion Channel Activation signaling_cascade->ion_channel metal_influx Metal Ion Influx (e.g., Zn²⁺) ion_channel->metal_influx probe Quinoline Probe (Fluorescence OFF) metal_influx->probe binds to probe_active Probe-Metal Complex (Fluorescence ON) probe->probe_active conformational change

Developing Analogs of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel analogs based on the 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid scaffold. This privileged structure is a promising starting point for the discovery of new therapeutic agents, with potential applications in oncology, inflammation, and infectious diseases. The following sections offer a guide to the synthesis, biological evaluation, and characterization of new derivatives.

Application Notes

The quinoline core is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1][2] The 4-oxo-quinoline-2-carboxylic acid moiety, in particular, has been associated with a range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][4][5][6] The presence of a methoxy group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing cell permeability and target engagement.[7]

The development of analogs of this compound is a promising strategy for identifying novel drug candidates with improved potency, selectivity, and drug-like properties. Key areas for structural modification include:

  • Substitution on the quinoline ring: Introduction of various functional groups on the benzene portion of the quinoline ring can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

  • Modification of the carboxylic acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, membrane permeability, and metabolic stability.

  • Alterations at the 2-position: Introducing different substituents at the 2-position can lead to interactions with new binding pockets on target proteins.

Potential therapeutic applications for novel analogs include, but are not limited to:

  • Anticancer agents: Many quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][8] The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Anti-inflammatory drugs: Quinolines have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[3][4]

  • Antibacterial agents: The quinolone scaffold is the basis for a major class of antibiotics. Novel analogs may exhibit activity against drug-resistant bacterial strains.[3][5]

Data Presentation

The following table summarizes the in-vitro activities of representative quinoline carboxylic acid derivatives from the literature to provide a comparative context for newly synthesized analogs. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Compound/DerivativeTarget/AssayCell Line/OrganismIC50 (µM)Reference
Quinoline-2-carboxylic acidCytotoxicityMCF7 (Breast Cancer)Not specified (Significant growth inhibition)[4]
Quinoline-4-carboxylic acidCytotoxicityMCF7 (Breast Cancer)Not specified (Significant growth inhibition)[4]
Quinoline-3-carboxylic acidCytotoxicityMCF7 (Breast Cancer)Not specified (Significant growth inhibition)[4]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6h)AntiproliferativeMCF-7 (Breast Cancer)2.71[9]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6a)AntiproliferativeMCF-7 (Breast Cancer)3.39[9]
8-Hydroxyquinoline-2-carboxanilide derivativeAntiviral (DENV2)Not specified0.49[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, is a suitable approach.[10]

Materials:

  • Isatin or substituted isatins

  • An α-methylene ketone or aldehyde

  • Potassium hydroxide (KOH) or other strong base

  • Ethanol

  • Hydrochloric acid (HCl) or other acid for neutralization

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin in a solution of potassium hydroxide in ethanol.

  • Add the α-methylene ketone or aldehyde to the reaction mixture.

  • Reflux the mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired quinoline-4-carboxylic acid derivative.

For the synthesis of 2-carboxylic acid analogs, a Doebner reaction can be employed. [10]

Materials:

  • Substituted aniline (e.g., 2-methoxyaniline)

  • An aldehyde

  • Pyruvic acid

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline, aldehyde, and pyruvic acid in ethanol.

  • Reflux the mixture for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to yield the quinoline-2-carboxylic acid derivative.

  • Further purification can be achieved by recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized quinoline-2-carboxylic acid analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo assay is used to screen for the acute anti-inflammatory activity of the synthesized compounds.

Materials:

  • Wistar albino rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Synthesized quinoline-2-carboxylic acid analogs

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group that received only carrageenan.

Mandatory Visualizations

experimental_workflow start Start: Design Analogs of This compound synthesis Chemical Synthesis (e.g., Pfitzinger or Doebner Reaction) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., MTT Assay for Cytotoxicity) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design and Synthesis in_vivo In Vivo Testing (e.g., Carrageenan-Induced Paw Edema) lead_optimization->in_vivo end End: Identification of Preclinical Candidate in_vivo->end

Caption: General workflow for the development of novel quinoline-2-carboxylic acid analogs.

signaling_pathway compound Quinoline Analog receptor Cell Surface Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Postulated signaling pathway for anticancer activity of quinoline analogs.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids represent a significant class of synthetic antimicrobial agents with a broad spectrum of activity. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4][5] The resulting disruption of these processes leads to bacterial cell death. This document provides detailed application notes and protocols for the antimicrobial activity screening of a specific derivative, 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. While specific data for this exact compound is not extensively available in the public domain, this guide utilizes established methodologies and representative data from structurally similar 8-methoxyquinolone derivatives to provide a comprehensive framework for its evaluation.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting and inhibiting type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[1][2][4][5]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, stabilizing it and leading to double-strand DNA breaks.[1][2][5]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by quinolones prevents the separation of these chromosomes, ultimately halting cell division.[1][2][4][5]

The formation of a stable quinolone-enzyme-DNA ternary complex is the key to their antimicrobial action. This complex blocks the progression of the replication fork, triggering a cascade of events that result in DNA damage and cell death.[4]

Data Presentation: Antimicrobial Activity of Structurally Related 8-Methoxyquinolone Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values for moxifloxacin, a well-characterized 8-methoxyquinolone, against a panel of common bacterial pathogens. This data is representative and serves as a benchmark for evaluating the potential activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureus292130.06 - 0.25
Streptococcus pneumoniae496190.12 - 0.5
Enterococcus faecalis292120.25 - 2

Table 2: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.06 - 0.5
Pseudomonas aeruginosa278530.5 - 4
Klebsiella pneumoniae7006030.06 - 0.5

Note: The above data is for moxifloxacin and is intended for comparative purposes only.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for synthesizing quinolone-4-carboxylic acids is through the Gould-Jacobs reaction. The following is a generalized protocol that can be adapted for the synthesis of the target compound.

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: React 2-amino-3-methoxybenzoic acid with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent.

  • Cyclization: Heat the resulting intermediate in a high-boiling point solvent, such as Dowtherm A, to induce cyclization. This step forms the quinolone ring system.

  • Saponification: Hydrolyze the resulting ester using an aqueous solution of sodium hydroxide to yield the sodium salt of the carboxylic acid.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[6][7][8][9]

Materials:

  • Test compound (this compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[10][11][12]

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Controls: A disk impregnated with the solvent used to dissolve the test compound should be used as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

G cluster_synthesis Synthesis Workflow Start 2-amino-3-methoxybenzoic acid + Diethyl ethoxymethylenemalonate Condensation Condensation Start->Condensation Cyclization Cyclization (High Temperature) Condensation->Cyclization Saponification Saponification (NaOH) Cyclization->Saponification Acidification Acidification (HCl) Saponification->Acidification Purification Purification (Recrystallization) Acidification->Purification End This compound Purification->End

Caption: Generalized workflow for the synthesis of this compound.

G cluster_moa Mechanism of Action of Quinolone Antibiotics Quinolone Quinolone Antibiotic (e.g., this compound) DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive bacteria) Quinolone->Topo_IV Ternary_Complex Stable Quinolone-Enzyme-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block DNA_Damage Double-Strand DNA Breaks Replication_Block->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Signaling pathway illustrating the mechanism of action of quinolone antibiotics.

G cluster_workflow Antimicrobial Screening Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) MIC_Assay Broth Microdilution (MIC) Start->MIC_Assay Disk_Assay Disk Diffusion Assay Start->Disk_Assay Serial_Dilution Serial Dilution of Compound MIC_Assay->Serial_Dilution Inoculate_Plates Inoculate Agar Plates Disk_Assay->Inoculate_Plates Inoculate_Wells Inoculate Microtiter Wells Serial_Dilution->Inoculate_Wells Apply_Disks Apply Impregnated Disks Inoculate_Plates->Apply_Disks Incubation Incubate (35°C, 16-20h) Inoculate_Wells->Incubation Apply_Disks->Incubation Read_MIC Read MIC Value Incubation->Read_MIC Measure_Zones Measure Zone of Inhibition Incubation->Measure_Zones Data_Analysis Data Analysis & Interpretation Read_MIC->Data_Analysis Measure_Zones->Data_Analysis

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process is a reliable method for preparing 4-hydroxyquinoline derivatives.[1]

Q2: What are the key steps involved in the Gould-Jacobs synthesis of this compound?

A2: The synthesis involves three main stages:

  • Condensation: Reaction of 2-methoxyaniline (o-anisidine) with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: Heating the intermediate at high temperatures to induce an intramolecular cyclization, yielding ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

  • Hydrolysis (Saponification): Treatment of the resulting ester with a base, such as sodium hydroxide, to hydrolyze the ester group to the desired carboxylic acid.[1]

Q3: What are the typical starting materials for this synthesis?

A3: The primary starting materials are:

  • 2-methoxyaniline (o-anisidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • A high-boiling point solvent for the cyclization step (e.g., diphenyl ether, Dowtherm A)

  • A base for the hydrolysis step (e.g., sodium hydroxide)

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Condensation Step

Q: I am getting a low yield of the condensation product, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate. What could be the cause?

A: Low yields in the initial condensation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Reagent Quality: Ensure that the 2-methoxyaniline and diethyl ethoxymethylenemalonate are of high purity and free from moisture. Using fresh reagents is recommended.

  • Stoichiometry: Using a slight excess of diethyl ethoxymethylenemalonate can help drive the reaction to completion.[2]

ParameterRecommendationExpected Outcome
Reaction Time Monitor by TLC until the starting aniline is consumed.Maximizes product formation.
Reagent Purity Use freshly opened or purified reagents.Minimizes side reactions.
Stoichiometry Use 1.0 to 1.2 equivalents of DEEM per equivalent of 2-methoxyaniline.Shifts equilibrium towards the product.
Problem 2: Incomplete or Failed Cyclization

Q: My cyclization of diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is not working or is giving a very low yield of the quinoline ester. What should I do?

A: The thermal cyclization is often the most challenging step and requires high temperatures, typically above 250 °C.[3][4]

  • Insufficient Temperature: The reaction requires significant thermal energy. Ensure your heating apparatus can consistently maintain the required high temperature.

  • Reaction Time: The optimal reaction time is a balance between achieving cyclization and preventing product degradation. Monitor the reaction to determine the ideal duration.[3]

  • Solvent Choice: High-boiling, inert solvents like diphenyl ether or Dowtherm A are crucial for maintaining a uniform high temperature and preventing localized overheating.[4]

  • Microwave Synthesis: Consider using a microwave reactor, which can offer rapid and uniform heating, often leading to improved yields and shorter reaction times.[3]

Heating MethodTemperature Range (°C)Typical Reaction TimeNotes
Conventional (Oil Bath) 250 - 26030 - 60 minutesUse a high-boiling solvent like diphenyl ether.[4]
Microwave 250 - 3005 - 20 minutesCan lead to higher yields and reduced side products.[3]
Problem 3: Formation of Tar and Dark-Colored Byproducts

Q: The cyclization reaction mixture is turning into a dark, tarry mess, making purification difficult. How can I prevent this?

A: Tar formation is a common issue in high-temperature reactions due to the decomposition of starting materials and products.[2]

  • Temperature Control: Avoid excessive temperatures and prolonged heating. Conduct small-scale experiments to find the optimal temperature and time that favor cyclization over degradation.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.

  • Purification Strategy: If tar formation is unavoidable, purification can be attempted by triturating the crude product with a non-polar solvent like hexane or petroleum ether to precipitate the desired product.[2] Column chromatography may also be necessary.

Problem 4: Incomplete Hydrolysis or Side Reactions

Q: I am having trouble with the final hydrolysis step. Either the reaction is incomplete, or I am seeing other products.

A: The saponification of the ester to the carboxylic acid is typically straightforward but can present some challenges.

  • Incomplete Hydrolysis: Ensure a sufficient excess of base (e.g., 2-4 equivalents of NaOH) is used to drive the reaction to completion. The reaction is often carried out under reflux in a mixture of water and an alcohol like ethanol.[5]

  • Decarboxylation: While less common at this stage, excessive heating during the basic hydrolysis or during the acidic workup can potentially lead to decarboxylation of the final product.

  • Workup: After hydrolysis, the reaction mixture should be cooled and then carefully acidified (e.g., with HCl) to a pH of around 4 to precipitate the carboxylic acid.[5]

Experimental Protocols

Step 1: Condensation of 2-Methoxyaniline and Diethyl Ethoxymethylenemalonate
  • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. The resulting diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • To the crude product from Step 1, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C under an inert atmosphere for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

  • The crude ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from ethanol or a similar solvent.

Step 3: Hydrolysis to this compound
  • Suspend the ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a solution of sodium hydroxide (2-4 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-4 hours.[5]

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Carefully acidify the filtrate with dilute hydrochloric acid to a pH of approximately 4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_steps Reaction Stages cluster_solutions_condensation Condensation Solutions cluster_solutions_cyclization Cyclization Solutions cluster_solutions_hydrolysis Hydrolysis Solutions start Low Product Yield check_step Identify Problematic Step start->check_step condensation Condensation check_step->condensation Step 1 cyclization Cyclization check_step->cyclization Step 2 hydrolysis Hydrolysis check_step->hydrolysis Step 3 sol_cond_1 Check Reagent Purity condensation->sol_cond_1 sol_cond_2 Optimize Reaction Time condensation->sol_cond_2 sol_cond_3 Adjust Stoichiometry condensation->sol_cond_3 sol_cyc_1 Increase Temperature cyclization->sol_cyc_1 sol_cyc_2 Use High-Boiling Solvent cyclization->sol_cyc_2 sol_cyc_3 Consider Microwave cyclization->sol_cyc_3 sol_hyd_1 Ensure Excess Base hydrolysis->sol_hyd_1 sol_hyd_2 Control Temperature hydrolysis->sol_hyd_2 sol_hyd_3 Optimize pH in Workup hydrolysis->sol_hyd_3 end_node Improved Yield sol_cond_1->end_node sol_cond_2->end_node sol_cond_3->end_node sol_cyc_1->end_node sol_cyc_2->end_node sol_cyc_3->end_node sol_hyd_1->end_node sol_hyd_2->end_node sol_hyd_3->end_node

Caption: A logical workflow for diagnosing and addressing low product yield at different stages of the synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start 2-Methoxyaniline + Diethyl Ethoxymethylenemalonate heat_cond Heat (110-120 °C) start->heat_cond intermediate1 Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate heat_cond->intermediate1 solvent Add High-Boiling Solvent intermediate1->solvent heat_cyc Heat (250-260 °C) solvent->heat_cyc intermediate2 Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate heat_cyc->intermediate2 base Add NaOH/H2O/EtOH intermediate2->base reflux Reflux base->reflux acidify Acidify (pH ~4) reflux->acidify final_product This compound acidify->final_product

Caption: A step-by-step experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials like 2-amino-3-methoxybenzoic acid and diethyl oxalacetate, partially hydrolyzed ester intermediates, and regioisomers formed during cyclization. Over-alkylation or demethylation under certain reaction conditions can also lead to related impurities.

Q2: What is the general solubility profile of this compound?

A2: As a carboxylic acid with a quinolone core, its solubility is pH-dependent. It is generally sparingly soluble in water and non-polar organic solvents. It exhibits increased solubility in basic aqueous solutions due to salt formation and in polar aprotic solvents like DMSO and DMF.

Q3: Can this compound be purified by column chromatography?

A3: Yes, column chromatography can be an effective purification method. Due to the presence of a carboxylic acid group, it is advisable to use a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to suppress ionization and reduce tailing on silica gel. Alternatively, reverse-phase chromatography can be employed.

Q4: Is this compound susceptible to degradation during purification?

A4: Quinolone structures can be sensitive to heat and prolonged exposure to strong acidic or basic conditions.[1] Thermal degradation may occur at elevated temperatures, potentially leading to decarboxylation or other decomposition pathways.[2] It is recommended to use moderate temperatures during solvent evaporation and drying.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The chosen solvent may not be optimal.- Slow down the cooling rate. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator. - Use a more dilute solution by adding more hot solvent. - Try a different solvent or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[3]
Low recovery of purified product. The compound is too soluble in the crystallization solvent, even at low temperatures. Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration apparatus to prevent premature crystallization. - Place the filtrate in a freezer to maximize precipitation.
Purity does not improve after recrystallization. The impurity has a similar solubility profile to the desired compound. The impurity co-crystallizes with the product.- Attempt recrystallization from a different solvent system with different polarity. - Consider an alternative purification technique such as column chromatography or preparative HPLC. - If impurities are acidic or basic, an acid-base extraction workup prior to crystallization may be effective.
Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Streaking or tailing of the compound spot on TLC or column. The compound is interacting strongly with the stationary phase, possibly due to its acidic nature.- Add a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group. - For column chromatography, consider deactivating the silica gel with a triethylamine solution before packing.[4]
Poor separation of the product from impurities. The polarity of the eluent is not optimized for separation.- Systematically screen different solvent systems with varying polarities using TLC to find the optimal eluent for separation. - Employ a gradient elution on the column, starting with a less polar solvent and gradually increasing the polarity.[4]
Compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.- Increase the polarity of the mobile phase. For highly polar compounds, consider switching to a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and binary mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.[3]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Column Chromatography Protocol (Normal Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent). Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions and monitor the elution of the compound using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Dissolution Dissolution in Hot Solvent Crude->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Pure Pure Product Check_Purity->Pure Purity > 98% Impure Impure Product Check_Purity->Impure Purity < 98% Recrystallization Try Recrystallization Impure->Recrystallization Chromatography Try Column Chromatography Impure->Chromatography Recrystallization fails Recrystallization->Check_Purity Change_Solvent Change Recrystallization Solvent Recrystallization->Change_Solvent Purity not improving Chromatography->Check_Purity Optimize_Eluent Optimize Chromatography Eluent Chromatography->Optimize_Eluent Poor separation Change_Solvent->Recrystallization Optimize_Eluent->Chromatography

Caption: A logical troubleshooting workflow for achieving high purity of the target compound.

References

optimizing reaction conditions for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Gould-Jacobs reaction.[1] This multi-step process typically involves the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline core.[2] Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[1] For the synthesis of a 2-carboxylic acid derivative, a common approach involves using diethyl oxalacetate as the malonic ester equivalent, which reacts with an appropriately substituted aniline, in this case, 2-methoxyaniline.

Q2: What is the mechanism of the Gould-Jacobs reaction?

A2: The reaction begins with a nucleophilic attack from the amine of the aniline onto one of the carbonyl groups of the malonic ester derivative, followed by the elimination of ethanol to form a condensation product.[1] This intermediate then undergoes a thermal 6-electron cyclization, with the loss of another ethanol molecule, to form the quinoline ring system.[1] The product, an ethyl 4-oxo-quinoline-2-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy form. The final step is the saponification (hydrolysis) of the ester group to the carboxylic acid.[1]

Q3: What are the critical parameters to control during the cyclization step?

A3: The cyclization step is a high-temperature process, typically requiring temperatures between 250-300°C.[2] Both temperature and reaction time are crucial and must be carefully optimized. Insufficient heat or time can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product and the formation of tarry materials.[2][3] Using a high-boiling inert solvent helps to ensure even heating and can improve yields.[2]

Q4: Are there modern alternatives to conventional heating for the cyclization step?

A4: Yes, microwave-assisted synthesis has emerged as a highly effective alternative to conventional heating.[4] Microwave irradiation can significantly shorten reaction times (from hours to minutes) and often leads to improved yields and purities by providing rapid and uniform heating.[3][5]

Q5: What safety precautions should be taken during this synthesis?

A5: The synthesis involves high temperatures and potentially hazardous reagents. The use of a high-boiling solvent like Dowtherm A or diphenyl ether requires careful handling at elevated temperatures. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. When working with strong acids and bases for hydrolysis, care must be taken to control the temperature during neutralization.

Troubleshooting Guide

Low Yield or No Product

Q: My overall yield is very low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can arise from several stages of the reaction. Here is a systematic approach to troubleshooting:

  • Incomplete Condensation: The initial reaction between 2-methoxyaniline and diethyl oxalacetate may be incomplete.

    • Solution: Ensure your reagents are pure and anhydrous. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials before proceeding to the cyclization step.

  • Incomplete Cyclization: This is a common issue due to the high activation energy of this step.

    • Solution 1: Optimize Thermal Conditions: Gradually increase the cyclization temperature in increments of 10-15°C, while monitoring for product formation versus degradation. Similarly, optimize the reaction time; prolonged heating can be detrimental.[2][3]

    • Solution 2: Consider Microwave Synthesis: If available, a microwave reactor can provide more efficient and controlled heating, often leading to significantly higher yields in shorter times.[3][5]

  • Poor Substrate Reactivity: The electronic properties of the starting aniline can affect the reaction. While the 8-methoxy group is generally favorable for this reaction, steric hindrance could play a role.

    • Solution: Ensure the reaction conditions are optimized for your specific substrate. A thorough literature search for similar substituted anilines in Gould-Jacobs reactions may provide more specific guidance.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and crystallization steps.

    • Solution: During aqueous workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. If the product has some solubility in the aqueous phase, perform multiple extractions with an appropriate organic solvent. For purification, select a recrystallization solvent system that provides good recovery.

Side Product Formation

Q: I am observing significant tar formation during the cyclization step. How can I prevent this?

A: Tar formation is typically a result of product or reactant decomposition at the high temperatures required for cyclization.[2]

  • Solution 1: Reduce Temperature and Time: Find the optimal balance of temperature and reaction time that allows for cyclization without significant degradation.[3]

  • Solution 2: Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tarring.[2]

  • Solution 3: Use a High-Boiling Solvent: A high-boiling solvent like diphenyl ether or Dowtherm A can help to maintain a consistent temperature and prevent localized overheating.[2]

Q: My final product is difficult to purify and appears to have impurities even after recrystallization. What could they be?

A: Impurities can stem from unreacted starting materials, intermediates, or side products from the cyclization.

  • Incomplete Hydrolysis: The ethyl ester intermediate may not have been fully hydrolyzed.

    • Solution: Ensure sufficient sodium hydroxide and an adequate reflux time are used during the saponification step. Monitor the disappearance of the ester spot by TLC.

  • Residual High-Boiling Solvent: Solvents like Dowtherm A can be difficult to remove completely.

    • Solution: After the reaction, ensure the crude product is thoroughly washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.[2] If necessary, purify the product by column chromatography.[2]

Data Presentation

Table 1: Optimization of Cyclization via Microwave Heating

The following table is an example based on data for a related Gould-Jacobs reaction, illustrating the impact of microwave conditions on product yield. A similar optimization strategy can be applied to the synthesis of the ethyl ester precursor of this compound.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102437
325020101
4300202428 (Degradation)
530052047

Data adapted from a Biotage application note on a related quinoline synthesis, demonstrating the principle of optimizing microwave conditions. The optimal conditions found here were a higher temperature for a shorter duration.[3]

Table 2: General Parameters for Optimizing the Thermal Cyclization Step
ParameterRangeConsiderations
Temperature 240 - 300 °CHigher temperatures increase reaction rate but also risk of decomposition.[2][3]
Time 5 - 60 minShould be optimized in conjunction with temperature. Monitor by TLC or LC-MS.[2]
Solvent Diphenyl ether, Dowtherm A, or neatHigh-boiling, inert solvents provide better heat transfer and can improve yields.[2]
Atmosphere Air or Inert (N₂, Ar)An inert atmosphere can minimize oxidative side reactions and tar formation.[2]
Heating Method Oil Bath or MicrowaveMicrowave heating can offer faster reaction times and higher yields.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol describes the condensation and cyclization steps to form the quinoline ester intermediate.

  • Condensation:

    • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl oxalacetate (1.0-1.1 eq).

    • Heat the mixture at 120-140°C for 1-2 hours with stirring. The reaction can be monitored by the evolution of ethanol.

    • After cooling, the resulting crude enamine intermediate can be used directly in the next step or purified if necessary.

  • Cyclization:

    • To the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of intermediate).

    • Heat the mixture to 250-260°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

    • Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation of the crude product.

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid product.

  • Saponification:

    • Suspend the crude ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (2.5-3.0 eq).

    • Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidification and Isolation:

    • Cool the filtrate in an ice bath.

    • Slowly and carefully acidify the solution to a pH of approximately 3-4 with a mineral acid (e.g., 10% HCl) while stirring.

    • The target carboxylic acid will precipitate as a solid.

    • Collect the precipitate by filtration, wash with cold distilled water to remove salts, and dry in a vacuum oven.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, an ethanol/water mixture, or DMF/water.

Mandatory Visualization

Reaction_Pathway Reactant1 2-Methoxyaniline Intermediate1 Condensation Product (Enamine) Reactant1->Intermediate1 Condensation (120-140°C) Reactant2 Diethyl Oxalacetate Reactant2->Intermediate1 Intermediate2 Ethyl 8-methoxy-4-oxo- 1,4-dihydroquinoline-2-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (250-260°C, Dowtherm A) Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Intermediate2->Product Hydrolysis (NaOH, H3O+)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification a Combine 2-Methoxyaniline and Diethyl Oxalacetate b Heat at 120-140°C (1-2 hours) a->b c Monitor Ethanol Evolution b->c d Add High-Boiling Solvent (e.g., Dowtherm A) c->d Crude Intermediate e Heat to 250-260°C (30-60 min) d->e f Cool and Precipitate with Hexane e->f g Filter and Dry Crude Ester f->g h Reflux Ester in Aqueous NaOH g->h Crude Ester i Cool and Filter h->i j Acidify Filtrate with HCl to Precipitate Acid i->j k Filter, Wash, and Dry Final Product j->k l Recrystallize (Optional) k->l

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_cyclization Is Cyclization Step the Issue? start->check_cyclization check_workup Significant Product Loss During Workup/Purification? check_cyclization->check_workup No increase_temp Increase Temperature (e.g., to 260°C) check_cyclization->increase_temp Yes optimize_ph Optimize pH for Precipitation check_workup->optimize_ph Yes success Yield Improved check_workup->success No increase_time Increase Reaction Time increase_temp->increase_time tar_formation Tar Formation Observed? increase_temp->tar_formation increase_time->tar_formation use_microwave Use Microwave Reactor use_microwave->success reduce_temp Reduce Temperature/ Time tar_formation->reduce_temp Yes tar_formation->success No, Yield Improved inert_atm Use Inert Atmosphere (N2 or Ar) reduce_temp->inert_atm reduce_temp->success inert_atm->success extractions Perform Multiple Extractions optimize_ph->extractions extractions->success

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Synthesis of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the this compound core structure is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of an aniline derivative, in this case, 2-methoxyaniline, with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system, and subsequent saponification of the resulting ester to yield the final carboxylic acid.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions of concern are:

  • Formation of the 6-methoxy isomer: Due to the use of asymmetrically substituted 2-methoxyaniline, the thermal cyclization step can also produce the undesired 6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid isomer. The ratio of the 8-methoxy to the 6-methoxy isomer is influenced by both steric and electronic factors.

  • Incomplete cyclization: Insufficient temperature or reaction time during the thermal cyclization step can lead to the presence of the uncyclized intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Decarboxylation: Exceedingly high temperatures during cyclization or saponification can lead to the loss of the C2-carboxylic acid group, resulting in the formation of 8-methoxy-1H-quinolin-4(4H)-one.[3]

  • Incomplete saponification: If the saponification of the ethyl ester precursor is not carried to completion, the final product will be contaminated with ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Q3: How can I minimize the formation of the 6-methoxy isomer?

A3: Controlling the regioselectivity of the Gould-Jacobs reaction is a key challenge. The cyclization is an electrophilic aromatic substitution, and the position of cyclization (ortho to the amino group) is directed by the activating effect of the amino group and the electronic and steric influence of the methoxy substituent. While achieving complete selectivity for the 8-position can be difficult, careful control of the cyclization temperature may favor one isomer over the other. The use of microwave-assisted heating can sometimes offer better control over the reaction conditions and potentially improve the isomeric ratio.[4]

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound typically involves recrystallization. Common solvent systems for recrystallization include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. If the product is contaminated with significant amounts of the 6-methoxy isomer, preparative chromatography may be necessary, although this can be challenging due to the similar polarities of the isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the cyclized product (ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate) 1. Incomplete condensation of 2-methoxyaniline and DEEM.2. Cyclization temperature is too low or reaction time is too short.3. Degradation of the product at excessively high temperatures.1. Ensure complete removal of ethanol during the condensation step to drive the equilibrium towards the product.2. Gradually increase the cyclization temperature, monitoring the reaction progress by TLC or LC-MS. The typical temperature range for thermal cyclization in a high-boiling solvent like diphenyl ether is around 250 °C.[2] For microwave-assisted synthesis, temperatures up to 300 °C for shorter durations can be effective.[3]3. Avoid prolonged heating at very high temperatures. Optimize the reaction time to maximize product formation while minimizing degradation.
Presence of two major spots of similar Rf on TLC after cyclization Formation of both the 8-methoxy and 6-methoxy isomers.This is an inherent challenge with the starting material. Careful purification by fractional crystallization or column chromatography will be required to separate the isomers. Consider exploring alternative synthetic routes if a high isomeric purity is essential.
Final product is contaminated with the ethyl ester precursor Incomplete saponification.Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH) during the saponification step. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
Presence of a significant amount of a lower molecular weight byproduct Decarboxylation of the final product or the ester intermediate.Avoid excessive temperatures during both the cyclization and saponification steps. If decarboxylation is a persistent issue, consider performing the saponification at a lower temperature for a longer duration.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol describes the initial condensation and cyclization steps.

Step 1: Condensation of 2-methoxyaniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a distillation apparatus, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C.

  • Ethanol will begin to distill off. Continue heating for 1-2 hours, or until the theoretical amount of ethanol has been collected.

  • The crude product, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • Conventional Heating:

    • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature. The product should precipitate.

    • Add a non-polar solvent like hexane or petroleum ether to aid precipitation.

    • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

  • Microwave-Assisted Heating:

    • Place the crude intermediate from Step 1 in a microwave-safe reaction vessel.

    • Heat the mixture to 250-300 °C for 1-15 minutes in a microwave reactor.[3]

    • Monitor the internal temperature and pressure of the vessel.

    • After the reaction is complete, cool the vessel to room temperature to allow the product to precipitate.

Step 3: Saponification to this compound

  • Suspend the crude ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 2-Methoxyaniline 2-Methoxyaniline Intermediate_1 Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate 2-Methoxyaniline->Intermediate_1 DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 8-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate Intermediate_1->Intermediate_2 High Temp. Side_Product_1 Ethyl 6-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate (Isomeric Impurity) Intermediate_1->Side_Product_1 High Temp. (Alternative Cyclization) Final_Product 8-Methoxy-4-oxo-1H- quinoline-2-carboxylic acid Intermediate_2->Final_Product Base, H2O Side_Product_2 Decarboxylated Product Intermediate_2->Side_Product_2 Excessive Heat Troubleshooting_Workflow Start Low Yield or Impure Product Check_Cyclization Analyze Cyclization Step Output (TLC, LC-MS) Start->Check_Cyclization Incomplete_Cyclization Incomplete Cyclization? Check_Cyclization->Incomplete_Cyclization Optimize_Cyclization Increase Temperature/Time Consider Microwave Incomplete_Cyclization->Optimize_Cyclization Yes Isomer_Formation Isomeric Mixture? Incomplete_Cyclization->Isomer_Formation No Optimize_Cyclization->Check_Cyclization Purify_Isomers Fractional Crystallization or Chromatography Isomer_Formation->Purify_Isomers Yes Check_Saponification Analyze Saponification Step Output (TLC, LC-MS) Isomer_Formation->Check_Saponification No Purify_Isomers->Check_Saponification Incomplete_Saponification Unreacted Ester Present? Check_Saponification->Incomplete_Saponification Optimize_Saponification Increase Base Concentration/Time Incomplete_Saponification->Optimize_Saponification Yes Decarboxylation Decarboxylation Observed? Incomplete_Saponification->Decarboxylation No Optimize_Saponification->Check_Saponification Reduce_Temp Lower Reaction Temperatures Decarboxylation->Reduce_Temp Yes End Pure Product Decarboxylation->End No Reduce_Temp->Start

References

Technical Support Center: Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and established method for synthesizing this compound is the Gould-Jacobs reaction.[1] This multi-step synthesis begins with the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperatures.[1] The resulting ethyl ester is subsequently hydrolyzed (saponified) to yield the final carboxylic acid product.[1]

Q2: What are the critical parameters affecting the yield of the initial condensation reaction?

A2: The key to a high yield in the initial condensation step is ensuring the reaction goes to completion. Factors to consider include the purity of the reactants (2-methoxyaniline and diethyl ethoxymethylenemalonate) and the reaction temperature. Heating the neat mixture of reactants is a common procedure.

Q3: The cyclization step is reported to require high temperatures. What are the optimal conditions and potential side reactions?

A3: The thermal cyclization of the intermediate, diethyl 2-((2-methoxyphenyl)amino)methylene)malonate, indeed requires high temperatures, typically around 250°C.[2] This is often carried out in a high-boiling inert solvent like diphenyl ether or Dowtherm A to ensure even heat distribution and prevent localized overheating which can lead to decomposition and tar formation.[2] A common side reaction at these high temperatures is decarboxylation, leading to the loss of the carboxyl group.[2] Microwave irradiation can be an alternative heating method to potentially shorten reaction times and improve yields.[3]

Q4: What are the recommended conditions for the final hydrolysis (saponification) step?

A4: The hydrolysis of the ethyl ester to the final carboxylic acid is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol or methanol.[4] The reaction is usually carried out at reflux temperature for several hours.[4] After the reaction is complete, the mixture is cooled and acidified with a strong acid, like hydrochloric acid, to precipitate the carboxylic acid product.[4]

Q5: How can I purify the final product, this compound?

A5: The final product is a solid and can be purified by recrystallization.[5] Common solvent systems for recrystallization of quinoline carboxylic acids include ethanol, methanol, or mixtures of a good solvent (like DMF or DMSO) with a poor solvent (like water).[2][5] The choice of solvent will depend on the specific impurities present. It is advisable to perform a small-scale solvent screen to identify the optimal recrystallization conditions.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Condensation of 2-methoxyaniline and Diethyl ethoxymethylenemalonate
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionEnsure a 1:1 to 1:1.2 molar ratio of 2-methoxyaniline to diethyl ethoxymethylenemalonate.[2] Heat the mixture at 120-130°C for at least 2 hours.[2] Monitor the reaction by TLC to confirm the disappearance of the starting materials.Increased conversion to the desired intermediate, diethyl 2-((2-methoxyphenyl)amino)methylene)malonate.
Impure reactantsUse freshly distilled 2-methoxyaniline and diethyl ethoxymethylenemalonate.Reduced side reactions and a cleaner reaction profile, leading to a higher yield of the desired product.
Problem 2: Low Yield and/or Tar Formation During High-Temperature Cyclization
Possible Cause Troubleshooting Step Expected Outcome
Uneven heating/localized overheatingUse a high-boiling inert solvent such as diphenyl ether or Dowtherm A to ensure uniform temperature distribution.[2]Minimized decomposition of starting material and product, leading to a cleaner reaction and higher yield.
Reaction temperature too high or prolonged heatingOptimize the reaction temperature and time. Start at 250°C for 30-60 minutes and adjust based on TLC monitoring.[2]A balance between complete cyclization and minimal product degradation, maximizing the yield of the desired ethyl ester.
Oxidation of the productConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced formation of colored byproducts and a cleaner crude product.
Incomplete cyclizationIf the reaction is not going to completion at 250°C, cautiously and gradually increase the temperature, while carefully monitoring for decomposition.[2]Drive the reaction to completion, increasing the yield of the cyclized product.
Problem 3: Incomplete Hydrolysis (Saponification) of the Ethyl Ester

| Possible Cause | Troubleshooting Step | Expected Outcome | | Insufficient base or reaction time | Use a sufficient excess of sodium hydroxide (e.g., 2-3 equivalents). Ensure the reaction is refluxed for an adequate amount of time (e.g., 4 hours or until TLC indicates complete consumption of the ester).[4] | Complete conversion of the ethyl ester to the corresponding carboxylate salt. | | Poor solubility of the ester | Use a co-solvent system such as ethanol/water or methanol/water to ensure the ester is fully dissolved during the reaction.[4] | A homogeneous reaction mixture, leading to a more efficient and complete hydrolysis. |

Problem 4: Difficulty in Purifying the Final Product

| Possible Cause | Troubleshooting Step | Expected Outcome | | "Oiling out" during recrystallization | This occurs when the solute is insoluble and separates as a liquid. Reduce the cooling rate, use a more dilute solution, or change the solvent system.[5] | Formation of solid crystals instead of an oil, allowing for effective purification. | | Persistent impurities | If recrystallization is ineffective, consider column chromatography. However, due to the polarity of the carboxylic acid, this may be challenging. Converting the acid to its methyl or ethyl ester, purifying the ester by chromatography, and then hydrolyzing it back to the acid can be an alternative strategy. | A highly pure final product. | | Product is insoluble in common recrystallization solvents | Try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., DMF) at an elevated temperature and then add a "poor" solvent (e.g., water) dropwise until turbidity is observed, then allow to cool slowly.[5] | Successful recrystallization and purification of the product. |

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-methoxyphenyl)amino)methylene)malonate

A mixture of 2-methoxyaniline (e.g., 27.9 mmol) and diethyl ethoxymethylenemalonate (e.g., 28 mmol) is heated at approximately 120°C for about 2 hours.[3][6] The progress of the reaction can be monitored by observing the evolution of ethanol. After the reaction is complete, the mixture is cooled, and the resulting precipitate is washed with n-hexane to yield the crude product, which can be used in the next step without further purification. A reported yield for a similar reaction with o-toluidine is 75%.[3][6]

Step 2: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

The crude diethyl 2-((2-methoxyphenyl)amino)methylene)malonate is dissolved in a high-boiling solvent like diphenyl ether. The solution is then heated to over 250°C for approximately 2 hours.[3][6] The reaction progress should be monitored by TLC. Upon completion, the mixture is cooled, and the formed precipitate is filtered and washed extensively with n-hexane. The solid product is then recrystallized from ethanol. A reported yield for the analogous 8-methyl derivative is 70%.[3][6]

Step 3: Synthesis of this compound

The ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1 M).[4] The mixture is heated at reflux for several hours (e.g., 4-5 hours), with the reaction progress monitored by TLC.[4] After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with an organic solvent like diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[4] The solid product is collected by filtration, washed with water, and dried. A yield of over 95% can be expected for this type of saponification.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification 2-methoxyaniline 2-methoxyaniline Intermediate_Ester Diethyl 2-((2-methoxyphenyl)amino)methylene)malonate 2-methoxyaniline->Intermediate_Ester Heat (120°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_Ester Cyclized_Ester Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_Ester->Cyclized_Ester High Temp (>250°C) Diphenyl ether Final_Product 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic pathway for this compound.

troubleshooting_cyclization Low_Yield Low Yield in Cyclization Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Decomposition Decomposition/Tarring Low_Yield->Decomposition Side_Reaction Side Reactions Low_Yield->Side_Reaction Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Optimize_Temp_Time Optimize Temp/Time Decomposition->Optimize_Temp_Time Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Decarboxylation Decarboxylation Side_Reaction->Decarboxylation

Caption: Troubleshooting logic for low yield in the cyclization step.

References

stability issues of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Quinolone derivatives can be susceptible to degradation in alkaline conditions.[1][2]

  • Light Exposure: Many quinolone compounds are known to be sensitive to UV light, which can lead to photodegradation.[3][4][5] However, the presence of a methoxy group at the 8-position is known to significantly enhance photostability compared to other substituents.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes.[6][7][8]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the quinoline core.[7]

  • Storage Duration: Over time, even under optimal conditions, some degradation may occur.[6]

Q2: How can I tell if my solution of this compound has degraded?

A2: Degradation can be identified through several observational and analytical methods:

  • Visual Changes: A change in color or the appearance of precipitate in your solution can be an initial indicator of degradation.

  • Chromatographic Analysis (e.g., HPLC): The appearance of new peaks or a decrease in the area of the main compound peak in an HPLC chromatogram is a quantitative sign of degradation.[4]

  • Spectroscopic Changes: A shift in the UV-Vis absorbance spectrum can indicate structural changes due to degradation.[3]

  • Loss of Biological Activity: If you are using the compound in a biological assay, a decrease in its expected activity could suggest degradation.[3]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Protection from Light: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[4]

  • Controlled Temperature: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable.[6]

  • Appropriate pH: It is generally recommended to prepare and store the solution in a slightly acidic to neutral buffer (pH 5-7), as alkaline conditions may promote hydrolysis.[9]

  • Inert Atmosphere: For highly sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: Is this compound susceptible to photodegradation?

A4: While many quinolones are susceptible to photodegradation, the presence of a methoxy group at the 8-position has been shown to play an important role in the stability of fluoroquinolones against UV light irradiation.[3] Studies on related compounds show that the 8-methoxy substituent enhances photostability compared to unsubstituted or 8-fluoro-substituted analogs.[3] However, as a general precaution for quinolone-based compounds, it is always recommended to protect solutions from light.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability issues encountered during experiments.

Issue 1: Unexpected Results or Loss of Activity in a Biological Assay
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its concentration and purity.

    • Assess Assay Buffer Compatibility:

      • Check the pH of your assay buffer. If it is alkaline, consider adjusting it to a more neutral pH if your experimental conditions allow.

      • Incubate the compound in the assay buffer for the duration of your experiment and analyze for degradation by HPLC.

    • Evaluate Light Exposure During Assay: Perform your assay under subdued lighting or in plates protected from light to minimize photodegradation.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a validated stock solution for your experiments.

Issue 2: Appearance of Extra Peaks in HPLC Analysis
  • Possible Cause: The compound is degrading in the solvent or under the analytical conditions.

  • Troubleshooting Steps:

    • Solvent Evaluation:

      • Ensure the solvent used for your stock solution and mobile phase is of high purity and degassed.

      • If using an aqueous buffer in your mobile phase, check its pH.

    • Method Validation:

      • Perform a forced degradation study to identify potential degradation products and confirm that your HPLC method can separate them from the parent compound.

    • Sample Preparation: Prepare samples immediately before analysis to minimize the time the compound spends in solution at room temperature.

Data Presentation

Table 1: Summary of Factors Affecting Quinolone Stability (Based on Related Compounds)

ParameterConditionPotential Effect on StabilityMitigation Strategy
pH Alkaline (pH > 8)Increased risk of hydrolysis and degradation.[1][2][9]Maintain solutions in a slightly acidic to neutral pH range (5-7).
Acidic (pH < 4)Generally more stable, but extreme acidic conditions should be evaluated.Buffer solutions to maintain a consistent pH.
Light UV-A or broad-spectrum light exposureCan induce photodegradation, leading to loss of activity and formation of photoproducts.[3][4][5]Store solutions in light-protecting containers (amber vials) and minimize light exposure during handling.[4]
Temperature Elevated temperatures (>40°C)Accelerates the rate of chemical degradation.[6][8]Store stock solutions at low temperatures (-20°C or -80°C for long-term).[6]
Freeze-Thaw CyclesRepeated cycles may lead to some degradation.[6]Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Oxidation Presence of oxidizing agents or dissolved oxygenPotential for oxidative degradation of the quinoline ring.[7]Use high-purity solvents and consider purging with an inert gas for sensitive applications.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][10]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature for a defined period.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and characterize major degradation products using techniques like LC-MS.

Visualizations

Degradation_Pathway cluster_compound This compound cluster_stressors Stress Conditions Compound C₁₁H₉NO₄ Degradation_Products Degradation Products (e.g., ring-opened structures, hydroxylated derivatives) Compound->Degradation_Products degradation Light Light (UV) Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxidation Oxidation (e.g., H₂O₂) Oxidation->Degradation_Products Alkali Alkaline pH Alkali->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Check Stock Solution Integrity (HPLC) Start->Check_Stock Stock_OK Stock is Stable Check_Stock->Stock_OK Yes Stock_Degraded Stock is Degraded Check_Stock->Stock_Degraded No Check_Assay_Conditions Evaluate Assay Conditions (pH, Light, Temp) Stock_OK->Check_Assay_Conditions Prepare_Fresh_Stock Prepare Fresh Stock & Re-evaluate Storage Stock_Degraded->Prepare_Fresh_Stock Conditions_OK Conditions are Suitable Check_Assay_Conditions->Conditions_OK Stable Conditions_Harsh Conditions Cause Degradation Check_Assay_Conditions->Conditions_Harsh Unstable Final_Check Re-run Experiment with Fresh Solutions & Modified Protocol Conditions_OK->Final_Check Modify_Protocol Modify Experimental Protocol (e.g., buffer, light protection) Conditions_Harsh->Modify_Protocol Modify_Protocol->Final_Check

Caption: A logical workflow for troubleshooting stability issues during experimentation.

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Store_Stock Store Stock Solution (Aliquot, -20°C, Dark) Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution (in appropriate buffer, pH 5-7) Store_Stock->Prepare_Working Perform_Experiment Perform Experiment (Minimize light exposure) Prepare_Working->Perform_Experiment Analyze_Results Analyze Results Perform_Experiment->Analyze_Results End End Analyze_Results->End

Caption: Recommended experimental workflow for handling solutions of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: The limited aqueous solubility of these derivatives is typically due to a combination of factors related to their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it energetically unfavorable for water molecules to solvate individual molecules, thus reducing solubility.[1][2] Furthermore, the presence of the methoxy group can increase lipophilicity, further decreasing water solubility.

Q2: How does pH influence the solubility of these quinoline-2-carboxylic acid derivatives?

A2: As carboxylic acids, the solubility of these compounds is highly dependent on pH.[2][3] In acidic environments (low pH), the carboxylic acid group remains protonated (-COOH), resulting in a neutral and less soluble form. As the pH increases to neutral and basic conditions, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[2]

Q3: What are the initial strategies I should consider to improve the solubility of my this compound derivative?

A3: For initial screening, pH adjustment and the use of co-solvents are often the most straightforward and effective starting points.[1][4] Since these molecules contain a carboxylic acid group, increasing the pH of the aqueous solution can significantly enhance solubility.[2][4] Co-solvents, which are water-miscible organic solvents, can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[1]

Q4: When is it appropriate to consider more advanced formulation strategies like solid dispersions or cyclodextrin complexation?

A4: If pH adjustment and co-solvency do not provide sufficient solubility for your intended application, or if they are incompatible with your experimental system (e.g., cell-based assays), more advanced techniques should be explored.[1] Solid dispersions are particularly useful for enhancing the dissolution rate and apparent solubility of highly lipophilic compounds by dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[1][5] Cyclodextrin complexation is another excellent option, where the hydrophobic quinoline derivative is encapsulated within the cavity of a cyclodextrin molecule, increasing its apparent water solubility.[1][6]

Troubleshooting Guides

Issue 1: My compound precipitates out of solution during my in vitro assay.

  • Possible Cause: The final concentration of the organic solvent (like DMSO) from your stock solution may be too high in the final assay medium, causing the compound to crash out. Another possibility is that the pH of the assay buffer is not optimal for your compound's solubility.

  • Troubleshooting Steps:

    • Reduce Organic Solvent Concentration: Aim for a final concentration of the organic co-solvent (e.g., DMSO) to be as low as possible, typically below 1%, and ideally below 0.5%, in your final assay volume.[7]

    • pH Modification: Since these are carboxylic acid derivatives, their solubility increases at higher pH. If your assay permits, consider using a buffer with a slightly higher pH.[2][4]

    • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01-0.1%), can help maintain the solubility of your compound in the aqueous assay medium.[6]

    • Complexation: Consider pre-complexing your compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the assay medium.[6]

Issue 2: I am struggling to prepare a sufficiently concentrated stock solution of my compound.

  • Possible Cause: The chosen solvent may not be appropriate for your derivative, or the compound may have very high crystal lattice energy, making it difficult to dissolve.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your compound in a range of pharmaceutically acceptable solvents and co-solvents, such as DMSO, DMF, NMP, ethanol, PEG 300, and propylene glycol.[4]

    • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy required for dissolution.[4] However, be cautious of potential compound degradation at elevated temperatures.

    • pH-Adjusted Solvents: For aqueous stock solutions, preparing the solution with a basic pH (e.g., using a buffer or adding a small amount of a base like NaOH or tromethamine) can significantly increase solubility.[4]

    • Amorphous Form: If you have access to the solid form of your compound, consider techniques to generate an amorphous solid dispersion, which will have a higher apparent solubility.[7]

Data Presentation: Solubility Enhancement Strategies

The following table provides an illustrative comparison of different solubility enhancement techniques for a hypothetical this compound derivative.

Method Conditions Illustrative Solubility (µg/mL) Fold Increase Advantages Disadvantages
pH Adjustment pH 7.4 Phosphate Buffer5050xSimple, effective for ionizable compounds.Only applicable within a pH range compatible with the experiment.
Co-solvency 20% PEG 400 in Water8080xEasy to prepare, can significantly increase solubility.High concentrations of co-solvents can be toxic to cells.
Cyclodextrin Complexation 5% HP-β-CD in Water250250xHigh solubilization potential, can improve stability.Can be costly, potential for nephrotoxicity with some cyclodextrins at high doses.[8]
Solid Dispersion 1:4 Drug:PVP K30400400xSignificant increase in apparent solubility and dissolution rate.Requires specialized formulation expertise, potential for physical instability (recrystallization).[8]
Nanosuspension Milled to ~200 nm>500 (as a dispersion)>500xIncreases dissolution velocity and saturation solubility.Requires specialized equipment, potential for particle aggregation.
Baseline Deionized Water (pH ~5.5)11x--

Note: The data presented in this table is for illustrative purposes only and may not be representative of all derivatives in this class.

Experimental Protocols

Protocol 1: Solubility Determination via pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Sample Preparation: Add an excess amount of the quinoline derivative to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Cyclodextrin Complexation (Kneading Method)
  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a favorable safety profile.[1][6]

  • Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh and mix the quinoline derivative and HP-β-CD in a mortar.[1]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the powder mixture to form a thick paste.[1][9]

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Gently pulverize the dried complex and pass it through a fine-mesh sieve. Store in a desiccator.

  • Evaluation: Evaluate the increase in aqueous solubility of the prepared complex compared to the pure drug using the method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Initial State cluster_screening Primary Screening cluster_advanced Advanced Formulation cluster_outcome Desired Outcome start Poorly Soluble Derivative ph_adjust pH Adjustment start->ph_adjust Ionizable Group? cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation ph_adjust->cyclodextrin Insufficient Solubility end Solubilized Compound for In Vitro / In Vivo Studies ph_adjust->end Sufficient Solubility solid_dispersion Solid Dispersion cosolvency->solid_dispersion Insufficient Solubility nanosuspension Nanosuspension cosolvency->nanosuspension Insufficient Solubility cosolvency->end Sufficient Solubility cyclodextrin->end solid_dispersion->end nanosuspension->end

Caption: A workflow for selecting a solubility enhancement strategy.

troubleshooting_workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_resolution Resolution problem Compound Precipitates in Aqueous Assay Buffer check_dmso Is final DMSO concentration > 0.5%? problem->check_dmso check_ph Is compound acidic and buffer pH < 7? check_dmso->check_ph No reduce_dmso Lower final DMSO concentration check_dmso->reduce_dmso Yes increase_ph Increase buffer pH (if assay permits) check_ph->increase_ph Yes add_surfactant Add non-ionic surfactant (e.g., 0.01% Tween® 80) check_ph->add_surfactant No resolved Problem Resolved: Compound is Soluble reduce_dmso->resolved increase_ph->resolved use_cd Pre-formulate with HP-β-CD add_surfactant->use_cd If still precipitates add_surfactant->resolved If successful use_cd->resolved

Caption: Troubleshooting workflow for compound precipitation in assays.

References

Technical Support Center: Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, which typically proceeds via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 2-aminoanisole (o-anisidine) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM) or a similar reagent. The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification of the resulting ester yields the desired carboxylic acid.

Q2: What are the most common impurities I should expect in my synthesis?

Common impurities can arise from incomplete reactions, side reactions, or degradation of the product. These include:

  • Unreacted Starting Materials: Residual 2-aminoanisole and diethyl ethoxymethylenemalonate.

  • Intermediate Product: The acyclic intermediate, diethyl 2-((2-methoxyphenyl)amino)methylenemalonate, may be present if the cyclization step is incomplete.

  • Incomplete Saponification Product: The ethyl ester of the final product (ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate) can be a significant impurity if the hydrolysis step is not driven to completion.

  • Decarboxylated Byproduct: At the high temperatures required for cyclization, the desired product can lose its carboxylic acid group to form 8-methoxy-1H-quinolin-4(1H)-one.[3]

  • Polymeric/Tarry Materials: The harsh, high-temperature conditions of the cyclization can lead to the formation of dark, tarry decomposition products.[3]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the intermediate and final product.

Q4: What are the typical reaction conditions for the cyclization step?

The thermal cyclization is the most critical and challenging step, generally requiring high temperatures, often in the range of 250°C.[3] This is typically achieved by using a high-boiling point solvent, such as diphenyl ether or Dowtherm A. Microwave-assisted synthesis can also be employed to achieve the necessary high temperatures and may lead to shorter reaction times and improved yields.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the final product Incomplete cyclization of the intermediate.Ensure the reaction temperature is sufficiently high (around 250°C) and the reaction time is adequate. Consider using a higher boiling point solvent or a microwave reactor for more efficient heating.[3]
Incomplete saponification of the ester intermediate.Use a sufficient excess of base (e.g., sodium hydroxide) and ensure a long enough reaction time for the hydrolysis. Monitor the disappearance of the ester spot by TLC.
Product degradation at high temperatures.Optimize the cyclization temperature and time to find a balance between efficient cyclization and minimal degradation. A thorough time-temperature study may be necessary.[3]
Presence of a significant amount of the acyclic intermediate The cyclization temperature was too low or the reaction time was too short.Increase the reaction temperature or prolong the reaction time for the cyclization step.[3]
Final product is contaminated with the ethyl ester Incomplete saponification.Repeat the saponification step with fresh base or increase the reaction time and/or temperature of the hydrolysis.
Formation of a dark, tarry crude product Decomposition of starting materials, intermediates, or product at high temperatures.Carefully control the temperature of the cyclization step. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.
Isolation of a decarboxylated byproduct Excessive temperature and/or pressure during cyclization.Carefully control and monitor the reaction temperature. If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[3]

Experimental Protocols

Representative Synthesis of this compound via Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 2-aminoanisole (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the 2-aminoanisole spot.

  • The resulting crude diethyl 2-((2-methoxyphenyl)amino)methylenemalonate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.

  • Cool the reaction mixture to room temperature. The crude ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate may precipitate.

Step 3: Saponification

  • To the crude product from Step 2, add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

  • Acidify the cooled reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The desired this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Visual Troubleshooting Guide

Troubleshooting_8_methoxy_4_oxo_1H_quinoline_2_carboxylic_acid_synthesis start Start Synthesis check_yield_purity Low Yield or Impure Product? start->check_yield_purity impurity_analysis Analyze Crude Product (TLC, LC-MS, NMR) check_yield_purity->impurity_analysis Yes end_product Pure Product check_yield_purity->end_product No unreacted_sm Unreacted Starting Materials Present impurity_analysis->unreacted_sm intermediate Acyclic Intermediate Detected impurity_analysis->intermediate ester_impurity Ethyl Ester Impurity Present impurity_analysis->ester_impurity decarboxylated Decarboxylated Byproduct Found impurity_analysis->decarboxylated tar Tarry/Polymeric Material Observed impurity_analysis->tar optimize_condensation Optimize Condensation: - Increase reaction time - Check reagent purity unreacted_sm->optimize_condensation optimize_cyclization Optimize Cyclization: - Increase temperature/time - Use microwave heating - Ensure inert atmosphere intermediate->optimize_cyclization optimize_saponification Optimize Saponification: - Increase base concentration - Prolong reaction time/heat ester_impurity->optimize_saponification control_temp_pressure Control Cyclization: - Lower temperature - Monitor pressure in sealed vessel decarboxylated->control_temp_pressure tar->optimize_cyclization purification Purification Strategy: - Recrystallization - Column chromatography optimize_condensation->purification optimize_cyclization->purification optimize_saponification->purification control_temp_pressure->purification purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Degradation of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the degradation patterns of structurally related quinolone compounds, the primary degradation pathways for this compound are expected to be photodegradation and microbial (biotic) degradation.[1]

  • Photodegradation: Exposure to light, particularly in the UVA spectrum, can induce photochemical reactions.[1] This process is often temperature-independent and can lead to the formation of various photoproducts through reactions such as hydroxylation, demethoxylation, and dimerization.

  • Microbial Degradation: Certain microorganisms can utilize quinoline structures as a source of carbon and nitrogen.[2][3] Degradation is typically initiated by enzymatic hydroxylation of the quinoline ring, often at the 2-position to form a 2-oxo derivative, which can be followed by further oxidation and ring cleavage.[3][4]

Q2: What are some potential degradation products of this compound?

A2: While specific degradation products for this exact molecule require experimental identification, plausible metabolites and degradation products can be predicted based on known pathways for similar quinolones. These may include:

  • Hydroxylated derivatives: Introduction of one or more hydroxyl groups on the quinoline ring.

  • Demethoxylated products: Cleavage of the methoxy group at the 8-position to yield an 8-hydroxy derivative.

  • Decarboxylated products: Loss of the carboxylic acid group at the 2-position.

  • Ring-opened products: Resulting from the cleavage of the quinoline ring system, which is a common step in microbial degradation pathways.[3]

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary tool for monitoring the degradation of the parent compound and separating its degradation products.[5][6][7] For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended as it provides structural information.[8][9][10]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Suggestions
Inconsistent degradation rates between experiments. Fluctuation in light intensity or temperature.Ensure consistent and controlled light exposure (use a photostability chamber) and temperature for all photodegradation studies. For microbial studies, maintain consistent incubation temperature and agitation.
Variability in microbial inoculum.Standardize the age, density, and physiological state of the microbial culture used for inoculation in biotic degradation studies.
pH shifts in the reaction medium.Buffer the reaction medium to maintain a constant pH throughout the experiment, as pH can significantly influence both abiotic and biotic degradation rates.[2]
Poor separation of degradation products in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by trying different solvent ratios (e.g., acetonitrile/water, methanol/water) and pH.[6] A gradient elution is often necessary to resolve compounds with different polarities.[5]
Unsuitable HPLC column.A C18 column is a good starting point for quinolone analysis.[5] If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl).
Difficulty in identifying degradation products by LC-MS. Low concentration of degradation products.Concentrate the samples using solid-phase extraction (SPE) before LC-MS analysis.
Matrix effects suppressing ionization.Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.[11] If suppression is severe, optimize the sample preparation to remove interfering matrix components.
In-source fragmentation.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation and obtain a clear parent ion peak.[12]
No degradation observed. The compound is stable under the tested conditions.For photodegradation, increase the light intensity or duration of exposure. For microbial degradation, consider using a different microbial consortium or acclimating the microorganisms to the compound.
The concentration of the compound is too high and may be toxic to microorganisms.Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the compound for microbial degradation studies.

Experimental Protocols

Protocol 1: Photodegradation Study

Objective: To evaluate the photodegradation of this compound under controlled UV irradiation.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Photostability chamber with a UVA lamp

  • Quartz cuvettes or amber vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired concentration in HPLC-grade water.

  • Transfer the solution to quartz cuvettes (for UV exposure) and amber vials (as dark controls).

  • Place the quartz cuvettes in the photostability chamber and expose them to UVA radiation (e.g., 365 nm). Wrap the control vials in aluminum foil and place them in the same chamber to maintain the same temperature.

  • Withdraw aliquots from both the exposed and control samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples immediately by HPLC.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the maximum absorbance wavelength of the parent compound.

  • Quantify the decrease in the parent compound's peak area and the formation of new peaks corresponding to photoproducts.

Protocol 2: Microbial Degradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Materials:

  • This compound

  • Minimal salts medium (MSM)

  • Activated sludge or a specific microbial consortium

  • Shaking incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Prepare MSM and autoclave.

  • Prepare a stock solution of this compound.

  • Inoculate flasks containing MSM with the microbial culture. Add the stock solution of the target compound to achieve the desired final concentration.

  • Set up two types of controls: a sterile control (MSM with the compound but no inoculum) and a biotic control (MSM with inoculum but without the compound).

  • Incubate all flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Collect samples at regular intervals.

  • Centrifuge the samples to pellet the microbial cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by HPLC as described in Protocol 1 to determine the concentration of the parent compound.

Visualizations

G cluster_photodegradation Photodegradation Pathway parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Hydroxylation demethoxylated 8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid parent->demethoxylated Demethoxylation decarboxylated 8-methoxy-4-oxo-1H-quinoline parent->decarboxylated Decarboxylation

Caption: Plausible photodegradation pathways.

G cluster_biotic_degradation Microbial Degradation Pathway parent This compound hydroxylation Hydroxylation of Quinoline Ring parent->hydroxylation ring_cleavage Ring Cleavage Products hydroxylation->ring_cleavage further_degradation Further Degradation to Smaller Molecules ring_cleavage->further_degradation G start Start Degradation Experiment (Photodegradation or Microbial) sampling Collect Samples at Time Intervals start->sampling sample_prep Sample Preparation (Centrifugation/Filtration) sampling->sample_prep hplc_analysis HPLC Analysis (Quantify Parent Compound) sample_prep->hplc_analysis lcms_analysis LC-MS/MS Analysis (Identify Degradation Products) sample_prep->lcms_analysis data_analysis Data Analysis and Pathway Elucidation hplc_analysis->data_analysis lcms_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Scaling Up 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the synthesis and scale-up of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and established method for synthesizing the quinoline core of your target molecule is the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline, in this case, 2-aminoanisole (o-anisidine), with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization, saponification, and decarboxylation sequence.

Q2: What are the primary challenges when scaling up the Gould-Jacobs reaction for this specific compound?

A2: Scaling up the Gould-Jacobs reaction presents several key challenges:

  • High Temperatures: The cyclization step typically requires very high temperatures (often exceeding 250°C), which can be difficult to manage and may lead to product degradation and the formation of side products.[2]

  • Reaction Time and Temperature Optimization: A delicate balance between reaction time and temperature is crucial. Insufficient heating can lead to incomplete cyclization, while excessive heat or prolonged reaction times can result in decarboxylation and reduced yields.[4]

  • Solvent Selection: The use of high-boiling point solvents like Dowtherm A or mineral oil can facilitate the high temperatures required for cyclization, but their removal during workup can be challenging and costly on a larger scale.[2]

  • Product Precipitation and Isolation: The product often precipitates from the reaction mixture upon cooling. Ensuring efficient and complete precipitation and filtration is critical for maximizing yield.

  • Purification: Removal of unreacted starting materials, intermediates, and side products often requires careful purification steps, such as recrystallization, which can impact the overall yield.

Q3: How does the 8-methoxy group influence the synthesis?

A3: The 8-methoxy group is an electron-donating group. In the context of the Gould-Jacobs reaction, this group on the aniline starting material can influence the regioselectivity of the cyclization. While cyclization to form the desired linear quinoline is expected, the potential for side reactions should be considered and reaction conditions optimized accordingly.

Q4: Are there alternative, milder methods for the synthesis of this quinoline derivative?

A4: While the Gould-Jacobs reaction is a classic approach, modern variations aim to overcome the challenge of high temperatures. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for quinoline synthesis.[4] Other synthetic strategies for quinolin-4-ones include the Conrad-Limpach and Camps cyclizations, though their applicability to this specific substitution pattern would need to be evaluated.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the reaction temperature is sufficiently high and maintained consistently. For thermal cyclization, consider using a high-boiling point solvent to achieve uniform heating. - If using microwave synthesis, optimize the temperature and irradiation time. A time-temperature examination is recommended to find the optimal conditions.[4]
Product Degradation - Avoid excessively high temperatures or prolonged reaction times, as this can lead to decarboxylation and other side reactions.[4] - Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal endpoint.
Inefficient Saponification - Ensure complete hydrolysis of the ester intermediate by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reflux time. - Monitor the disappearance of the ester starting material by TLC or HPLC.
Losses During Workup and Purification - Optimize the pH for precipitation of the carboxylic acid. Gradual acidification can lead to purer crystals. - Select an appropriate recrystallization solvent to maximize recovery of the pure product. Consider solvent mixtures if a single solvent is not ideal.
Problem 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Steps
Incomplete initial condensation - Ensure the initial reaction between 2-aminoanisole and DEEM goes to completion. This can often be done at a lower temperature (100-150°C) before the high-temperature cyclization. - Removal of the ethanol byproduct from this initial step can help drive the reaction to completion.
Isomeric Byproducts - While the 8-methoxy group should direct the cyclization, other isomers can potentially form. Purify the final product carefully using recrystallization or column chromatography to isolate the desired isomer.
Decarboxylation of the intermediate - As mentioned, excessive heat during cyclization can cause premature decarboxylation. Careful temperature control is critical.
Tar Formation - High-temperature reactions can sometimes lead to the formation of polymeric or tar-like substances. Using an inert, high-boiling solvent can sometimes mitigate this by ensuring even heat distribution.

Experimental Protocols

General Protocol for the Gould-Jacobs Synthesis of this compound

Disclaimer: This is a general protocol and may require optimization for your specific experimental setup and scale.

Step 1: Condensation

  • In a suitable reaction vessel, combine 2-aminoanisole (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0 to 1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Cyclization

  • Heat the crude intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to approximately 250°C. Alternatively, the reaction can be performed neat.

  • Maintain this temperature for the optimized duration (typically 30 minutes to 2 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the ethyl ester of the quinoline product.

  • Filter the precipitate and wash with a suitable solvent (e.g., cold ethanol or acetonitrile) to remove the high-boiling solvent and other impurities.

Step 3: Saponification

  • Suspend the dried ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as indicated by TLC.

  • Cool the reaction mixture and carefully acidify with an acid (e.g., 10% HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, an ethanol/water mixture, or dimethylformamide (DMF).

Data Presentation

Table 1: Example of Reaction Parameters for Gould-Jacobs Quinoline Synthesis (Microwave-Assisted)

EntryTemperature (°C)Time (min)Yield (%)
12502023
23002037
32506025
43006028
5300547

Note: This data is for a general aniline and is illustrative of the impact of temperature and time on yield.[4] Specific optimization for 2-aminoanisole is required.

Visualizations

Gould_Jacobs_Workflow start Start: 2-Aminoanisole + Diethyl Ethoxymethylenemalonate condensation Condensation (100-130°C) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization ester_product Ethyl 8-Methoxy-4-oxo-1H- quinoline-2-carboxylate cyclization->ester_product saponification Saponification (NaOH, Reflux) ester_product->saponification acidification Acidification (HCl) saponification->acidification crude_product Crude 8-Methoxy-4-oxo-1H- quinoline-2-carboxylic acid acidification->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Logic low_yield Low Yield? incomplete_cyclization Incomplete Cyclization? low_yield->incomplete_cyclization Yes degradation Product Degradation? low_yield->degradation Yes purification_loss Loss During Purification? low_yield->purification_loss Yes increase_temp_time Increase Temperature/Time incomplete_cyclization->increase_temp_time Yes decrease_temp_time Decrease Temperature/Time degradation->decrease_temp_time Yes optimize_purification Optimize Recrystallization Solvent and pH purification_loss->optimize_purification Yes

Caption: Troubleshooting logic for addressing low product yield.

References

avoiding byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1][2] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[1] A primary challenge in both the Friedländer and Combes syntheses is the formation of undesired regioisomers when using unsymmetrical ketones or β-diketones.[1][3]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions.[1] Post-synthesis purification techniques such as steam distillation (especially for Skraup synthesis), vacuum distillation, recrystallization of salts, and column chromatography are essential for isolating the desired product.[1][4][5]

Q3: My purified quinoline derivative is yellow or brown. Is this normal?

A3: While pure quinoline is a colorless liquid, it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[6][7] This color change is often due to the formation of trace oxidized impurities and does not necessarily indicate a significant level of impurity. For high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) in the dark is recommended.[6]

Q4: Are there "greener" or more modern alternatives to the classical synthesis methods?

A4: Yes, significant research has focused on developing more environmentally friendly protocols. For the Skraup synthesis, modifications include microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of ionic liquids as recyclable solvents and catalysts.[2][4] For the Friedländer synthesis, using catalysts like gold or iodine can enable the reaction to proceed under milder, solvent-free conditions.[8]

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

Issue 1: The reaction is too violent and difficult to control, leading to charring.

  • Question: My Skraup reaction is extremely exothermic and often gets out of control. How can I moderate it?

  • Answer: The Skraup reaction is notoriously vigorous.[9][10] The primary solution is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used to make the oxidation step proceed more smoothly and over a longer period.[9][11] Other strategies include:

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exotherm should sustain it. Reapply heat only after the initial vigorous phase has subsided.[4]

    • Alternative Oxidants: While nitrobenzene is a common oxidant, arsenic acid is known to result in a less violent reaction.[4][10]

Issue 2: The reaction produces a large amount of black tar, resulting in very low yields.

  • Question: My reaction mixture is a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?

  • Answer: Tar formation is a classic problem in Skraup synthesis, caused by the acid-catalyzed polymerization of acrolein (formed from glycerol dehydration).[4][9] To minimize this:

    • Control Temperature: Avoid excessive heating, as high temperatures promote polymerization.

    • Optimize Reagent Ratios: Ensure the correct stoichiometry of aniline, glycerol, acid, and oxidant to prevent side reactions.[9]

    • Efficient Mixing: Good agitation prevents localized hotspots where tar formation can accelerate.[9]

Troubleshooting Workflow: Skraup Synthesis

start Problem Encountered p1 Violent Reaction / Charring start->p1 p2 Excessive Tar / Low Yield start->p2 p3 Purification Difficulty start->p3 s1 Add Moderator (e.g., FeSO₄) p1->s1 Solution s2 Control Heating (Gradual Application) p1->s2 Solution s3 Use Milder Oxidant (e.g., Arsenic Acid) p1->s3 Solution s4 Control Temperature (Avoid Overheating) p2->s4 Solution s5 Optimize Reagent Ratios p2->s5 Solution s6 Ensure Efficient Mixing p2->s6 Solution s7 Use Steam Distillation (Separates from Tar) p3->s7 Technique s8 Diazotization of Residual Aniline s7->s8 Followed by

Caption: A troubleshooting workflow for common Skraup synthesis issues.

Doebner-von Miller Synthesis

Issue: Significant tar formation from α,β-unsaturated carbonyl polymerization.

  • Question: Similar to the Skraup reaction, my Doebner-von Miller reaction is plagued by tar formation. How can I improve it?

  • Answer: The cause is the same: acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[12] Several strategies can mitigate this:

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the exotherm and minimizes polymerization.[12]

    • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in the reaction mixture (the Beyer method), which keeps its concentration low and suppresses polymerization.[12][13]

    • Two-Phase System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the quinoline product.[2][12]

Friedländer Synthesis

Issue 1: Formation of regioisomer mixtures with unsymmetrical ketones.

  • Question: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two quinoline isomers that are difficult to separate. How can I achieve better regioselectivity?

  • Answer: This is a common problem when the ketone has two different enolizable α-methylene groups.[14][15] Control can be achieved through several methods:

    • Catalyst Control: Using specific catalysts can favor one isomer. Amine catalysts like pyrrolidine can direct the reaction, and ionic liquids have also been shown to promote regiospecificity.[14]

    • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway.[8][14]

    • Reaction Conditions: Gradually adding the ketone and using higher reaction temperatures have been shown to increase regioselectivity in some cases.[14]

Issue 2: Aldol self-condensation of the ketone starting material.

  • Question: My yield is low, and I've identified a significant byproduct resulting from the self-condensation of my ketone starting material. How do I prevent this?

  • Answer: Aldol condensation is a major competing pathway, especially under basic conditions.[1][8] To avoid this:

    • Use an Imine Analog: Reacting an imine analog of the o-aminoaryl aldehyde or ketone can prevent the conditions that lead to self-condensation.[1][8]

    • Milder Conditions: Employing milder catalysts (e.g., gold, p-toluenesulfonic acid, iodine) allows the reaction to proceed at lower temperatures, minimizing the self-condensation side reaction.[8]

    • Slow Addition: A slow addition of the ketone to the reaction mixture can keep its concentration low and reduce the rate of the bimolecular self-condensation.[1]

Logical Diagram: Controlling Friedländer Side Reactions

start Unsymmetrical Ketone + o-Aminoaryl Ketone path_desired Desired Reaction (Friedländer Cyclization) start->path_desired Forms path_isomer Undesired Isomer (Poor Regioselectivity) start->path_isomer Forms path_aldol Byproduct (Aldol Self-Condensation) start->path_aldol Forms sol_regio Control Strategies: - Amine Catalysts - Directing Groups - Optimize Conditions sol_regio->path_isomer Minimizes sol_aldol Control Strategies: - Use Imine Analog - Milder Conditions - Slow Addition sol_aldol->path_aldol Minimizes

Caption: Strategies to minimize byproduct formation in Friedländer synthesis.

Data Summary: Purification Technique Comparison

For many quinoline syntheses, especially those producing tarry residues, purification is critical for obtaining a high-quality product. The choice of method significantly impacts final purity and yield.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Steam & Vacuum Distillation Crude Quinoline from Skraup Synthesis1. Steam Distillation 2. Vacuum Distillation (110-114°C at 14 mmHg)High (not specified)84-91[5][11]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not Specified[5]
Crystallization (Solvent) Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Crystallization (Solvent) Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation> 97Not Specified[5]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with Reduced Tar Formation

This protocol incorporates a moderator (Ferrous Sulfate) to control the reaction violence and details a steam distillation workup for effective purification from tar.

Reagents:

  • Aniline (e.g., 0.25 mol)

  • Glycerol (e.g., 0.78 mol)

  • Concentrated Sulfuric Acid (e.g., 0.51 mol)

  • Nitrobenzene (e.g., 0.29 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (small quantity, e.g., 5g)

  • Sodium Hydroxide solution (40%)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, combine aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with efficient stirring.

  • Glycerol Addition: Gently heat the mixture to approximately 100°C. Begin the slow, dropwise addition of glycerol. The reaction is exothermic.

  • Reaction Control: Once the reaction initiates (indicated by boiling), remove the external heat source. The heat of the reaction should sustain boiling. If the reaction becomes too vigorous, a wet towel can be placed over the upper part of the flask.[11]

  • Heating: After the initial exotherm subsides, heat the mixture to reflux for 3-5 hours.[11]

  • Workup - Tar Removal: Allow the mixture to cool. Carefully dilute with water and transfer to a larger flask suitable for steam distillation. Make the solution strongly basic with 40% sodium hydroxide solution to liberate the free quinoline base.

  • Steam Distillation: Steam distill the mixture. The quinoline will co-distill with water, appearing as a milky or oily distillate. Continue until the distillate is clear.[4]

  • Extraction: Separate the oily quinoline layer from the aqueous distillate. Extract the aqueous layer 2-3 times with diethyl ether or dichloromethane to recover any dissolved product.[4]

  • Final Purification: Combine the initial quinoline layer with the organic extracts. Dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.[11]

Protocol 2: Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol demonstrates the use of an amine catalyst to improve regioselectivity when using an unsymmetrical ketone.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Pyrrolidine (catalyst, 0.2 mmol)

  • Toluene or other suitable solvent (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) in the solvent.

  • Catalyst Addition: Add the pyrrolidine catalyst (0.2 mmol) to the solution.

  • Substrate Addition: Begin the slow, dropwise addition of the unsymmetrical ketone (1.2 mmol) to the stirred mixture at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired quinoline regioisomer.

References

Technical Support Center: Purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the calculated amount of solvent and heated it to boiling, but my this compound is not fully dissolving. What should I do?

  • Answer: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try adding more solvent in small increments until the solid dissolves. Be mindful that adding too much solvent can significantly reduce your final yield.[1][2] If a large amount of additional solvent is required, it is best to choose a different solvent in which your compound is more soluble at elevated temperatures.

Issue 2: No crystals form upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What is the problem?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors:

    • The solution is not supersaturated: You may have used too much solvent.[2][3] To address this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

    • Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.[3] Try scratching the inside of the flask with a glass rod to create nucleation sites.[3]

    • Seeding: If you have a pure crystal of this compound, you can add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[3]

Issue 3: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling, my compound separated as an oil instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent.[2] This is more common when the compound is significantly impure or when using a mixed solvent system.[2] To resolve this:

    • Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[3]

    • Adjust the solvent system: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. Alternatively, consider a different solvent or solvent mixture.[3]

    • Lower the concentration: Add more solvent to the hot solution to decrease the concentration before attempting to recrystallize again.[3]

Issue 4: The recrystallization yield is very low.

  • Question: I successfully obtained pure crystals, but the final yield is much lower than expected. How can I improve it?

  • Answer: A low yield can be due to several factors:

    • Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[3]

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after cooling to room temperature can help maximize the precipitate.[3]

    • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.

    • Compound remaining in the mother liquor: You can attempt to recover more product from the filtrate by evaporating a portion of the solvent and performing a second crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline carboxylic acids, polar solvents are often a good starting point. Common choices for similar compounds include ethanol, acetic acid, and N,N-dimethylformamide (DMF).[4][5] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific compound.

Q2: How can I determine the purity of my recrystallized this compound?

A2: A common method to assess purity is by measuring the melting point. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[1] Other analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) can provide more detailed information about the purity.

Q3: My recrystallized product consists of very fine needles or a powder. Is this acceptable?

A3: While the formation of well-defined crystals is ideal, obtaining a fine powder can still result in a pure product. Rapid cooling often leads to the formation of smaller crystals or a powder.[3] To obtain larger crystals, you should slow down the cooling rate by insulating the crystallization flask or allowing it to cool in a warm water bath that gradually cools to room temperature.[3]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise to the hot solution until it becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common mixture for polar compounds is diethyl ether-methanol or ethanol.[4]

Experimental Protocol: General Recrystallization of a Carboxylic Acid

This protocol provides a general methodology for the recrystallization of a carboxylic acid like this compound. The specific solvent and volumes should be determined through preliminary small-scale tests.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. It is advisable to add the solvent in small portions while the flask is being heated.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice-water bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying or in a desiccator under vacuum.

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes common solvents used for the recrystallization of carboxylic acids, listed in approximate order of decreasing polarity.

SolventBoiling Point (°C)FlammabilityNotes
Water100Non-flammableGood for polar compounds like salts and some carboxylic acids.[4]
Acetic Acid118FlammableOften used for amides and some carboxylic acids.[4]
Methanol65Highly FlammableA polar protic solvent, good for many organic compounds.
Ethanol78Highly FlammableSimilar to methanol, widely used for recrystallization.[6]
Acetone56Highly FlammableA polar aprotic solvent, good for a wide range of compounds.[4]
N,N-Dimethylformamide (DMF)153FlammableA high-boiling polar aprotic solvent, can be effective for compounds that are difficult to dissolve.
Tetrahydrofuran (THF)66Highly FlammableA moderately polar ether, sometimes used in mixed solvent systems.
Diethyl Ether35Highly FlammableOften used as the "poor" solvent in a mixed solvent system with a more polar solvent like methanol or ethanol.[4]

Troubleshooting Workflow

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes ts_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent crystals_form->ts_no_crystals No low_yield Yield Acceptable? oiling_out->low_yield No ts_oiling_out Troubleshoot: - Reheat and cool slowly - Add more solvent - Change solvent oiling_out->ts_oiling_out Yes end End: Pure Crystals low_yield->end Yes ts_low_yield Troubleshoot: - Use less solvent initially - Ensure complete cooling - Recover from mother liquor low_yield->ts_low_yield No ts_no_crystals->cool ts_oiling_out->cool ts_low_yield->start

Caption: A flowchart illustrating the troubleshooting steps for common recrystallization problems.

References

Validation & Comparative

Validating the Bioactivity of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the activity of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a putative inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). By stabilizing HIF-1α, such compounds can modulate cellular responses to hypoxia, a key process in various physiological and pathological states, including cancer and ischemia. This document outlines key cell-based assays to characterize the compound's efficacy and cytotoxicity, comparing its potential performance with established PHD inhibitors.

Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome.[1] PHD inhibitors, such as this compound is hypothesized to be, block this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

HIF-1a Signaling Pathway Figure 1: HIF-1α Signaling Pathway and Point of Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1a_p->PHDs + O2, 2-OG, Fe2+ HIF-1a-OH HIF-1α-OH PHDs->HIF-1a-OH VHL VHL HIF-1a-OH->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-1a_h HIF-1α HIF-1_complex HIF-1 Complex HIF-1a_h->HIF-1_complex HIF-1b HIF-1β (ARNT) HIF-1b->HIF-1_complex Nucleus Nucleus HIF-1_complex->Nucleus Translocation HRE HRE (Hypoxia Response Element) Nucleus->HRE Gene_Expression Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Expression PHD_Inhibitor 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid (and alternatives) PHD_Inhibitor->PHDs

Caption: HIF-1α Signaling Pathway and Point of Inhibition.

Comparative Analysis of PHD Inhibitors

The following table summarizes the reported activities of established PHD inhibitors in relevant cell-based assays. The activity of this compound should be evaluated and compared against these benchmarks.

CompoundAssay TypeCell LineActivity (IC50 or EC50)Reference
This compound HIF-1α Stabilization (Western Blot)User-definedTo be determinedN/A
HRE Luciferase ReporterUser-definedTo be determinedN/A
Cell Viability (MTT Assay)User-definedTo be determinedN/A
Dimethyloxalylglycine (DMOG) HIF-1α StabilizationPrimary Cortical Neurons~100 µM (effective concentration)[2]
HRE Luciferase ReporterHT22Data available, specific EC50 not stated[3]
Cell Viability (MTT Assay)PC12 cellsNon-toxic up to 100 µM[4]
Roxadustat (FG-4592) HIF-1α StabilizationPrimary Rat Neurons~30 µM (effective concentration)[4]
HRE Luciferase ReporterNot specifiedData available, specific EC50 not statedN/A
Cell Viability (MTT Assay)PC12 cellsNon-toxic up to 100 µM[4]
Daprodustat (GSK1278863) HIF-1α/2α StabilizationVascular Smooth Muscle Cells20 µM (effective concentration)[5]
HRE Luciferase ReporterNot specifiedData available, specific EC50 not statedN/A
Cell Viability (MTT Assay)Not specifiedLow nanomolar IC50 in vitro (enzyme assay)[6]

Experimental Protocols

A standardized workflow is crucial for the validation of this compound's activity. The following protocols for key cell-based assays provide a foundation for these investigations.

Experimental Workflow Figure 2: Experimental Workflow for Compound Validation cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Seeding (e.g., HEK293, HeLa) Compound_Treatment 2. Treatment with This compound & controls (DMOG, Roxadustat) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 6-24 hours) Compound_Treatment->Incubation Western_Blot HIF-1α Stabilization (Western Blot) Incubation->Western_Blot Luciferase_Assay Transcriptional Activity (HRE Luciferase Assay) Incubation->Luciferase_Assay MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Data_Analysis 5. Data Analysis (IC50/EC50 Determination) Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental Workflow for Compound Validation.

HIF-1α Stabilization Assay (Western Blot)

This assay directly measures the accumulation of HIF-1α protein in response to treatment with the test compound.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, positive controls (DMOG, Roxadustat), and a vehicle control (e.g., DMSO) for 6-24 hours under normoxic conditions.

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

c. Western Blotting:

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.[7][8]

HIF-1α Transcriptional Activity Assay (HRE Luciferase Reporter)

This assay measures the functional consequence of HIF-1α stabilization by quantifying the expression of a reporter gene under the control of a Hypoxia Response Element (HRE).

a. Cell Line and Transfection:

  • Use a cell line stably transfected with a luciferase reporter plasmid containing multiple copies of the HRE upstream of a minimal promoter (e.g., HCT116-HRE-Luc).[9]

  • Alternatively, transiently transfect cells with the HRE-luciferase reporter plasmid.

b. Assay Protocol:

  • Seed the reporter cell line in a 96-well white, clear-bottom plate.

  • Treat cells with a dilution series of the test compound and controls.

  • Incubate for 16-24 hours.

  • Add a luciferase substrate solution (e.g., Steady-Glo) to each well and incubate for 30 minutes in the dark.

  • Measure luminescence using a plate reader.[9][10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • After 24 hours, treat the cells with various concentrations of the test compound and controls.

b. MTT Assay Protocol:

  • Incubate the treated cells for a desired period (e.g., 24-72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[11][12][13]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][14]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570-590 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

References

A Comparative Guide to 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1] This guide provides a comparative overview of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid against other notable quinoline derivatives, supported by available experimental data. The focus is on elucidating structure-activity relationships to inform future drug design and development.

While specific experimental data on the anticancer and anti-inflammatory activities of this compound (also known as Xanthurenic acid 8-methyl ether) is limited in the currently available literature, we can infer its potential bioactivity by examining structurally and functionally related quinoline derivatives.

Anticancer Activity: A Comparative Look

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of cell growth, induction of apoptosis, and disruption of cell migration.[1] The nature and position of substituents on the quinoline ring are critical in determining their cytotoxic potency.

Comparison of Anticancer Activity of Quinoline Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural Features & NotesReference
N-alkylated, 2-oxoquinoline derivatives HEp-2 (larynx)49.01–77.67% inhibitionGeneral cytotoxicity confirmed.[1]
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS), HTC-8 (colon), HL-60 (leukemia)0.314–4.65 µg/cm³Good cytotoxic activity against multiple cell lines.[1]
Quinoline–chalcone hybrids Various0.009 to 0.016Highly potent, with some compounds showing improved safety profiles.[2]
8-Hydroxyquinoline derivatives HeLa, MCF-7, A549, A27805–49More potent than cisplatin in some cases and selective for cancer cells.[3]

Note: Direct IC50 values for this compound are not available in the reviewed literature. The table presents data for structurally related classes of quinoline derivatives to provide a comparative context.

Anti-inflammatory Activity: Exploring the Potential

Quinoline-based compounds are also recognized for their anti-inflammatory properties.[4] They can modulate key inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases.

Comparison of Anti-inflammatory Activity of Quinoline Derivatives
Compound/Derivative ClassAssay/ModelActivity/PotencyMechanism of ActionReference
Quinoline-2-carboxylic acid amides Animal testingAnti-inflammatory action at 50 mg/kgNot specified[[“]]
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid amides Animal testingPotent anti-inflammatory activity at 25 mg/kgNot specified[[“]]
4-Hydroxy-2-quinolinone derivatives Soybean Lipoxygenase (LOX) InhibitionIC50 values as low as 10 µM for some derivativesInhibition of LOX, an enzyme involved in the inflammatory cascade.[4]

Note: Specific anti-inflammatory data for this compound is not detailed in the available search results. The presented data for related compounds suggests the potential of the quinoline-2-carboxylic acid scaffold in modulating inflammatory responses.

Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%).

  • Incubation: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and untreated cells). Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer quinolines and a general workflow for evaluating their activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for anticancer quinoline derivatives.

Experimental_Workflow Start Start: Synthesize/Obtain Quinoline Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Active Identify Active Compounds (Low IC50) InVitro->Active Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Active->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization & Preclinical Development InVivo->Lead

Caption: A general experimental workflow for the evaluation of quinoline derivatives as potential therapeutic agents.

References

The 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing novel therapeutics. This guide provides a comparative analysis of the SAR of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid and its analogs, with a primary focus on the closely related and more extensively studied 8-hydroxyquinoline-2-carboxylic acid derivatives due to the limited availability of specific SAR data for the 8-methoxy variant.

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 8-position, in this case, a methoxy group, is expected to significantly influence the molecule's electronic and steric properties, thereby affecting its biological target interactions and overall activity profile.

Comparative Analysis of Biological Activity

While direct and extensive SAR studies on this compound are not prevalent in the public domain, valuable insights can be gleaned from its hydroxylated analog, 8-hydroxyquinoline-2-carboxylic acid (Xanthurenic acid). The primary difference lies in the substitution at the 8-position: a methoxy (-OCH3) group versus a hydroxyl (-OH) group. The methoxy group is a hydrogen bond acceptor, whereas the hydroxyl group can act as both a hydrogen bond donor and acceptor. This seemingly minor difference can have a profound impact on target binding and selectivity.

Anticancer and Antiproliferative Activity

Derivatives of the 8-hydroxyquinoline scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining their potency. For instance, the introduction of different substituents at the 2-position of the 8-hydroxyquinoline core has been explored to modulate anticancer efficacy.

Carbonic Anhydrase Inhibition

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, derived from 8-hydroxyquinoline-2-carboxylic acid, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

The inhibitory activity of these compounds against four hCA isoforms (hCA I, hCA II, hCA IV, and hCA IX) reveals important SAR trends. Generally, the nature of the substituent at the 8-position significantly impacts the inhibitory potency and selectivity.

Compound ID8-Substituent (R)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)
5a -OCH₃125.688.4>10000114.2
5b -OC₂H₅98.385.78954.3101.9
5c -O(n-C₃H₇)85.175.26757.195.4
5d -O(n-C₄H₉)79.569.85489.788.1
5e -O-benzyl68.445.1987.476.5
5f -O-(4-chlorobenzyl)65.239.8876.571.3
5g -O-(4-methylbenzyl)63.135.6765.468.9
5h -O-(4-methoxybenzyl)61.933.0657.265.7

Data summarized from a study on 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.[1]

From the table, it is evident that increasing the length of the alkoxy chain from methoxy to butoxy at the 8-position leads to a gradual increase in inhibitory activity against hCA I and hCA II. Furthermore, the introduction of substituted benzyl ethers at this position, particularly the 4-methoxybenzyl ether, results in the most potent inhibition across the tested isoforms. This suggests that the 8-position can accommodate bulky substituents and that hydrophobic and electronic interactions in this region are critical for potent inhibition.

Experimental Protocols

General Synthesis of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

The synthesis of the 8-substituted quinoline-2-carboxamides typically starts from 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide. This precursor is then reacted with various alkyl or benzyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the etherification at the 8-hydroxyl group. After completion, the product is isolated and purified using standard techniques like crystallization or column chromatography.[1]

Synthesis_Workflow start 8-Hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide reaction Heating start->reaction Add reagents Alkyl/Benzyl Halide, K₂CO₃, DMF reagents->reaction Add workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 8-Alkoxy/Benzyloxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide purification->product

Caption: General synthetic workflow for 8-substituted quinoline-2-carboxamides.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution (e.g., TRIS or HEPES). The enzymatic activity is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol). The inhibition constant (Kᵢ) is then calculated by fitting the data to the Michaelis-Menten equation.[1]

CA_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme hCA Isoform Solution Mixing Rapid Mixing in Stopped-Flow Instrument Enzyme->Mixing Inhibitor Test Compound Solution Inhibitor->Mixing Buffer Assay Buffer with pH Indicator Buffer->Mixing Measurement Spectrophotometric Measurement of Absorbance Change Mixing->Measurement CO2 CO₂ Substrate Solution CO2->Mixing Kinetics Calculation of Initial Reaction Rates Measurement->Kinetics Ki Determination of Inhibition Constant (Kᵢ) Kinetics->Ki

Caption: Experimental workflow for carbonic anhydrase inhibition assay.

Structure-Activity Relationship Insights

The available data on 8-hydroxyquinoline-2-carboxamides provides a solid foundation for inferring the SAR of their 8-methoxy counterparts.

  • Role of the 8-Substituent: The 8-position appears to be a critical site for modulating biological activity. The methoxy group, being a hydrogen bond acceptor and having a different steric profile than a hydroxyl group, will likely lead to distinct interactions with target proteins. While the 8-hydroxy group can engage in both hydrogen bond donation and acceptance, the 8-methoxy group is limited to acceptance. This could lead to altered binding orientations and potencies. The data on alkoxy and benzyloxy derivatives suggests that this position is tolerant of larger substituents, and exploring a variety of ethers could be a fruitful strategy for optimization.

  • Importance of the Carboxamide at the 2-Position: The carboxamide group at the 2-position is a key feature in the studied carbonic anhydrase inhibitors, as it provides a handle for introducing the zinc-binding sulfamoylphenyl group. Modifications to the amide portion are likely to have a significant impact on activity and selectivity.

  • The 4-Oxo Moiety: The 4-oxo (or its tautomeric 4-hydroxy) group is another important pharmacophoric feature. It can participate in hydrogen bonding and metal chelation, which are often crucial for biological activity in this class of compounds.

Conclusion and Future Directions

While direct SAR studies on this compound are limited, a comparative analysis with the more extensively studied 8-hydroxyquinoline-2-carboxylic acid derivatives provides valuable insights for drug discovery efforts. The 8-position is a key handle for modulating potency and selectivity, and the electronic and steric differences between a methoxy and a hydroxyl group are expected to have a significant impact on biological activity.

Future research should focus on the systematic exploration of substituents at the 8-position of the 4-oxo-1H-quinoline-2-carboxylic acid scaffold, including a direct comparison of the 8-methoxy and 8-hydroxy analogs. Such studies, encompassing a broad range of biological targets, will be instrumental in fully elucidating the SAR of this promising class of compounds and unlocking their therapeutic potential.

References

A Comparative Guide to the Biological Activities of Xanthurenic Acid and 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two structurally related quinoline derivatives: xanthurenic acid and 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid. The primary focus of this comparison is their opposing effects on glucose metabolism, an area where experimental data is available. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of quinoline compounds.

Introduction to the Compounds

Xanthurenic acid , a metabolite of the tryptophan kynurenine pathway, has been the subject of extensive research. It is implicated in various physiological and pathological processes, including neurotransmission and metabolic regulation. Structurally, it is 4,8-dihydroxyquinoline-2-carboxylic acid.

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid is a derivative of xanthurenic acid where the hydroxyl group at the 8-position is replaced by a methoxy group. This seemingly minor structural modification leads to a significant alteration in its biological activity, particularly concerning its diabetogenic potential.

Comparison of Biological Activities

The most profound and experimentally documented difference in the biological activity of these two compounds lies in their effect on glucose homeostasis.

Diabetogenic Activity

Xanthurenic acid has been demonstrated to possess diabetogenic properties.[1] The presence of a free hydroxyl group at the 8-position of the quinoline ring is considered essential for this activity.[2][3] The proposed mechanism involves the chelation of zinc ions, which are crucial for the proper storage and function of insulin in pancreatic β-cells. By forming a complex with zinc, xanthurenic acid is thought to interfere with insulin's biological activity, leading to hyperglycemia.[1]

4-hydroxy-8-methoxy-quinoline-2-carboxylic acid , in stark contrast, does not exhibit diabetogenic activity.[2] In fact, it acts as an antagonist to the diabetogenic effects of xanthurenic acid.[2] Methylation of the 8-hydroxyl group appears to abolish the compound's ability to disrupt glucose metabolism and instead confers a protective effect against the hyperglycemic action of xanthurenic acid.[2] The precise mechanism of this antagonism is not fully elucidated but is believed to be related to the blockage of the 8-hydroxyl group, preventing the detrimental interaction with zinc ions involved in insulin function.[1][2]

Other Biological Activities

While xanthurenic acid has been investigated for its roles in the central nervous system as a modulator of glutamate receptors and in other physiological processes, there is a significant lack of research on the broader biological profile of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid . Searches for its potential CNS, anti-inflammatory, or antimicrobial activities have not yielded specific results for this compound, with available literature focusing on other quinoline derivatives.[4][5][6][7][8][9][10][11]

Quantitative Data Presentation

The following table summarizes the quantitative data from a 1957 study by Kotake and Kato, illustrating the antagonistic effect of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester on xanthurenic acid-induced hyperglycemia in rats.[2]

Treatment GroupDosage (mg/kg)Peak Blood Sugar Level (mg/dl)Time to Peak (hours)
Xanthurenic Acid (Control)200~1403
Xanthurenic Acid + 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester200 + 20Suppressed-
Xanthurenic Acid + 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester200 + 50Suppressed-
Xanthurenic Acid + 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester200 + 100Suppressed-

Note: The original publication presented the data in graphical form. The values in this table are estimations based on those graphs. The study demonstrated a clear suppression of the hyperglycemic peak when xanthurenic acid was co-administered with its 8-methoxy derivative.[2]

Experimental Protocols

Induction of Hyperglycemia by Xanthurenic Acid (Kotake and Kato, 1957)

This protocol is based on the methodology described in the 1957 study.[2][3]

1. Animal Model:

  • Albino rats, weighing approximately 200g, were used.

  • The rats were maintained on a casein-based diet for over two weeks prior to the experiment.

2. Compound Administration:

  • Control Group: A solution of xanthurenic acid was administered via intraperitoneal injection at a dosage of 200 mg/kg body weight.

  • Experimental Groups: Different doses of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester (20 mg/kg, 50 mg/kg, and 100 mg/kg) were administered via intraperitoneal injection. Ten minutes following this injection, the same animals received an intraperitoneal injection of xanthurenic acid at a dosage of 200 mg/kg.

3. Blood Glucose Measurement:

  • Blood samples were collected at various time points after the injections.

  • Blood sugar levels were determined using the King-Garner method.

4. Synthesis of Compounds:

  • Xanthurenic acid was synthesized using a modified Musajo's method, which involves the demethylation of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid ethyl ester.[2][3][12] Care was taken to ensure the purity of the final xanthurenic acid product and to remove any residual 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid.[3]

Visualization of Signaling Pathways and Logical Relationships

Diabetogenic_Action_of_Xanthurenic_Acid XA Xanthurenic Acid (with free 8-OH group) XA_Zinc_Complex Xanthurenic Acid-Zinc Complex XA->XA_Zinc_Complex chelates Zinc Zinc Ions in Pancreatic β-cells Zinc->XA_Zinc_Complex Insulin Insulin Impaired_Insulin Impaired Insulin Storage & Function XA_Zinc_Complex->Impaired_Insulin leads to Hyperglycemia Hyperglycemia Impaired_Insulin->Hyperglycemia results in

Caption: Proposed mechanism of diabetogenic action of Xanthurenic Acid.

Antagonistic_Action cluster_xa Xanthurenic Acid Action cluster_methoxy_xa Antagonistic Action XA Xanthurenic Acid (with free 8-OH group) Zinc Zinc Ions in Pancreatic β-cells XA->Zinc attempts to chelate Methoxy_XA 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid (8-OH group methylated) Methoxy_XA->Zinc prevents chelation by XA No_Chelation No Significant Zinc Chelation Normal_Insulin Normal Insulin Function No_Chelation->Normal_Insulin maintains Normoglycemia Normoglycemia Normal_Insulin->Normoglycemia results in

Caption: Antagonistic action of 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid.

Conclusion

The comparison between xanthurenic acid and 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid provides a compelling example of how a minor structural modification can dramatically alter biological activity. The diabetogenic effect of xanthurenic acid, dependent on its free 8-hydroxyl group, is completely abrogated and even antagonized by the methylation of this very group.

While the diabetogenic and anti-diabetogenic effects are clearly demonstrated in older literature, there is a notable lack of contemporary research into 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid. Its broader pharmacological profile, including potential activities in the central nervous system, as an anti-inflammatory agent, or as an antimicrobial, remains unexplored. This knowledge gap presents an opportunity for future research to further characterize this compound and explore its therapeutic potential. The antagonistic relationship with xanthurenic acid, in particular, warrants further investigation to elucidate the precise molecular mechanisms at play.

References

Confirming the Structure of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid and its derivatives. We will delve into the experimental protocols and expected data from cornerstone methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The precise characterization of quinolone derivatives is paramount due to their significant pharmacological potential. The substitution pattern on the quinoline core dictates the compound's biological activity, making accurate structural confirmation essential. This guide will use illustrative data from related quinolone structures to provide a practical framework for researchers.

Comparative Analysis of Analytical Techniques

The structural confirmation of novel quinolone derivatives relies on a synergistic approach, utilizing multiple analytical techniques to piece together the molecular puzzle. Each method provides unique and complementary information.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Provides information on the number of different types of protons, their chemical environment, and connectivity.Excellent for determining the substitution pattern on the aromatic rings and the overall proton framework.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, aromatic C).Directly probes the carbon skeleton of the molecule.Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation pattern.High sensitivity and accuracy in determining molecular formula. Fragmentation patterns can confirm structural motifs.[1]Isomer differentiation can be challenging without tandem MS (MS/MS).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H, C-O).Quick and non-destructive method for functional group analysis.[2]Provides limited information on the overall molecular structure. Broad peaks can sometimes be difficult to assign definitively.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[1]

Sample Preparation:

  • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The solution can be directly infused into the mass spectrometer or injected into an LC system for separation prior to MS analysis.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules like quinolone carboxylic acids. Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Full Scan MS: Acquire a full scan spectrum to identify the molecular ion and determine the accurate mass. This allows for the calculation of the molecular formula.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal before running the sample to subtract any atmospheric interference (e.g., CO₂, water vapor).

Illustrative Data and Interpretation

Expected NMR Data
¹H NMR (DMSO-d₆, 400 MHz) Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.0 - 8.5mProtons on the quinoline ring
H-3~6.5sProton at the 3-position
OCH₃~3.9sMethoxy group protons
NH>10br sAmide proton
COOH>12br sCarboxylic acid proton
¹³C NMR (DMSO-d₆, 100 MHz) Expected Chemical Shift (ppm) Assignment
C=O (amide)~175Carbonyl carbon at position 4
C=O (acid)~165Carboxylic acid carbonyl carbon
C-8~155Carbon attached to the methoxy group
Aromatic Carbons110 - 145Carbons of the quinoline ring
C-2~140Carbon attached to the carboxylic acid
C-3~110Carbon at position 3
OCH₃~56Methoxy carbon
Expected Mass Spectrometry Data

For a molecule with the formula C₁₁H₉NO₄, the expected exact mass is 219.0532.

Technique Ion m/z (expected) Interpretation
HRMS (ESI+)[M+H]⁺220.0604Protonated molecular ion
HRMS (ESI-)[M-H]⁻218.0460Deprotonated molecular ion
MS/MS of [M+H]⁺[M+H - H₂O]⁺202.0498Loss of water
MS/MS of [M+H]⁺[M+H - CO₂]⁺176.0655Loss of carbon dioxide
MS/MS of [M+H]⁺[M+H - COOH]⁺175.0577Loss of the carboxyl group
Expected Infrared (IR) Data
Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (carboxylic acid)3300 - 2500Very broad
N-H (amide)~3200Broad
C-H (aromatic)3100 - 3000Sharp
C=O (amide)1680 - 1640Strong, sharp
C=O (carboxylic acid)1720 - 1680Strong, sharp
C=C (aromatic)1600 - 1450Medium to strong, sharp
C-O (ether)1275 - 1200Strong, sharp

Visualizing the Workflow

The process of structural confirmation can be visualized as a logical workflow, where information from each technique contributes to the final structural assignment.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of quinolone derivatives.

The relationship between the different analytical techniques and the information they provide can be further illustrated.

Interplay of Analytical Techniques cluster_techniques cluster_info Molecule This compound Derivative NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS IR IR Spec. Molecule->IR Connectivity Proton & Carbon Framework, Connectivity NMR->Connectivity Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Functional_Groups Functional Groups (C=O, O-H, etc.) IR->Functional_Groups Final_Structure Confirmed Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Relationship between analytical techniques and the structural information they provide.

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for further investigation into their biological activities.

References

A Comparative Guide to the Biological Efficacy of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a derivative of the tryptophan metabolite xanthurenic acid, against known inhibitors of its potential biological targets. This document synthesizes available experimental data to offer a clear perspective on its performance and includes detailed experimental protocols for key assays.

Introduction

This compound, also known as the 8-methyl ether of xanthurenic acid, belongs to the quinoline carboxylic acid class of compounds.[1] Members of this class, including the structurally related kynurenic acid, are known to possess a wide range of biological activities, including neuromodulatory, anti-inflammatory, and antioxidant effects. Recent research has identified key molecular targets for these compounds, primarily G-protein coupled receptors (GPCRs), paving the way for comparative efficacy studies.

Primary Biological Target: G-protein Coupled Receptor 35 (GPR35)

The primary biological target for xanthurenic acid and its analogs is believed to be the G-protein coupled receptor 35 (GPR35).[2][3][4] Xanthurenic acid itself has been shown to bind to a specific GPCR in neuronal cells, which is likely GPR35.[2][3][5][6] Kynurenic acid, a close structural analog, is a known agonist of GPR35.[4][7] Therefore, it is highly probable that this compound also interacts with this receptor.

The activation of GPR35 is involved in various physiological processes, including immune responses and gastrointestinal function.[8] As such, both agonists and antagonists of this receptor are of significant interest in drug development.

Comparative Efficacy at GPR35

While direct quantitative data on the binding affinity or functional activity of this compound at GPR35 is not yet available in the public domain, we can infer its potential efficacy by comparing the activity of its parent compound, xanthurenic acid, and other known GPR35 modulators.

Table 1: Comparison of GPR35 Ligand Activities

CompoundTypePotencyReference
Xanthurenic Acid Endogenous Agonist-[2][3]
Kynurenic Acid Endogenous AgonistEC50 of ~30 µM (human GPR35)[9]
Zaprinast Synthetic AgonistMore potent than kynurenic acid[9]
Pamoic Acid Synthetic AgonistEC50 of 79 nM[10]
ML-145 Synthetic AntagonistIC50 of 20.1 nM (human GPR35)[8]
CID-2745687 Synthetic AntagonistKi of 10-20 nM[11]

Note: The potency of this compound is yet to be determined.

The methoxy group at the 8-position of the quinoline ring in this compound may influence its binding affinity and efficacy at GPR35 compared to xanthurenic acid. Structure-activity relationship (SAR) studies on related quinoline derivatives suggest that substitutions on the quinoline core can significantly impact biological activity.

Secondary Potential Target: Group II Metabotropic Glutamate Receptors (mGluR2/3)

Xanthurenic acid has also been identified as a potential endogenous positive allosteric modulator of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[12][13] These receptors are involved in regulating synaptic transmission and are targets for the treatment of various neurological and psychiatric disorders.

Table 2: Comparison with Known mGluR2/3 Modulators

CompoundTypePotency
Xanthurenic Acid Endogenous Positive Allosteric Modulator-
LY379268 AgonistPotent and selective
LY341495 AntagonistPotent and selective

Further research is required to determine if this compound shares this activity at mGluR2/3 and how its efficacy compares to known modulators.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for relevant assays are provided below.

GPR35 Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of GPR35 by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor upon agonist stimulation.

Materials:

  • Cell membranes expressing GPR35

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Test compounds (this compound and known inhibitors)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell membranes (10-20 µg protein/well), GDP (10 µM), and the test compound at various concentrations in the assay buffer.

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through 96-well filter plates.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Data are analyzed to determine EC50 or IC50 values.

GPR35 Functional Assay (Calcium Mobilization Assay)

This assay measures the functional response of cells expressing GPR35 to agonist stimulation by detecting changes in intracellular calcium levels.[14]

Materials:

  • HEK293 or CHO cells stably expressing GPR35 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to grow to confluence.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells.

  • Immediately measure the light emission (for aequorin) or fluorescence intensity (for fluorescent dyes) over time.

  • The increase in signal corresponds to an increase in intracellular calcium.

  • Analyze the data to determine dose-response curves and EC50 values.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gαq/11 or Gαi/o GPR35->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) IP3_DAG IP₃ + DAG PLC->IP3_DAG Generates cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Ligand 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid (or other agonist) Ligand->GPR35 Binds to Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream cAMP_inhibition->Downstream

Caption: GPR35 Signaling Pathway.

Experimental_Workflow Compound_Prep Compound Preparation (this compound & Known Inhibitors) Binding_Assay GPR35 Binding Assay ([³⁵S]GTPγS) Compound_Prep->Binding_Assay Functional_Assay GPR35 Functional Assay (Calcium Mobilization) Compound_Prep->Functional_Assay Data_Analysis Data Analysis (IC₅₀ / EC₅₀ Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

This compound, as the 8-methyl ether of the known bioactive molecule xanthurenic acid, holds promise as a modulator of GPR35 and potentially mGluR2/3. While direct comparative data is currently lacking, this guide provides a framework for its evaluation against known inhibitors of these targets. The provided experimental protocols offer a starting point for researchers to quantitatively assess its biological efficacy and elucidate its therapeutic potential. Further investigation into the structure-activity relationships of xanthurenic acid derivatives will be crucial in understanding the specific contribution of the 8-methoxy group to its pharmacological profile.

References

Unraveling the Enzymatic Interactions of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, also known as 8-methoxyxanthurenic acid, with various enzymes. Due to a lack of publicly available broad-panel screening data for this specific compound, this guide focuses on its known interactions and the enzymatic activities of structurally related quinoline derivatives to infer potential cross-reactivity.

Executive Summary

This compound is a metabolite of the kynurenine pathway, an important route in tryptophan metabolism. While comprehensive cross-reactivity data remains limited, existing research points towards a primary interaction with enzymes involved in this pathway. Notably, its parent compound, xanthurenic acid, is a potent inhibitor of sepiapterin reductase (SPR). This guide synthesizes the available information on this compound and compares its potential enzymatic interactions with those of other quinoline-based compounds against a variety of enzyme classes.

Signaling Pathway and Experimental Workflow

To assess the cross-reactivity of a compound like this compound, a systematic experimental workflow is typically employed. This involves screening the compound against a large panel of diverse enzymes to identify potential off-target effects.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & IC50 Determination cluster_4 Selectivity Analysis Compound 8-Methoxy-4-oxo-1H- quinoline-2-carboxylic acid Broad_Panel Broad Enzyme Panel (e.g., Kinases, Proteases, etc.) Compound->Broad_Panel Screening Hits Identification of Potential Off-Target Hits Broad_Panel->Hits Data Analysis Dose_Response Dose-Response Curves Hits->Dose_Response Validation IC50 IC50 Value Calculation Dose_Response->IC50 Selectivity Comparison of Potency Against Different Enzymes IC50->Selectivity

Figure 1. A generalized experimental workflow for assessing the cross-reactivity of a chemical compound against a panel of enzymes.

Comparative Analysis of Enzyme Inhibition

While specific quantitative data for a broad enzyme panel against this compound is not available, we can draw comparisons from studies on related quinoline structures.

Enzyme ClassSpecific Enzyme(s)Compound(s)IC50/KiReference
Oxidoreductases Sepiapterin Reductase (SPR)Xanthurenic acidPotent Inhibitor (Specific IC50 not stated)
Hydrolases Carbonic Anhydrases (CAs)8-substituted quinoline-2-carboxamidesVaries (nanomolar to micromolar range)
Kinases Protein Kinase CK23-quinoline carboxylic acid derivatives0.65 to 18.2 µM
Sirtuins SIRT32-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives7.2 µM (for lead compound)
Topoisomerases Bacterial DNA gyrase and Topoisomerase IVQuinolone antibioticsVaries

Note: The table above presents data for structurally related compounds to provide a potential, albeit indirect, comparison. The inhibitory activities are highly dependent on the specific substitutions on the quinoline scaffold.

Key Findings and Inferences

  • Primary Target Hypothesis: Based on its identity as a kynurenine pathway metabolite and the potent inhibition of sepiapterin reductase by its parent compound, the primary enzymatic interactions of this compound are likely to be within this metabolic network.

  • Potential for Broader Kinase Inhibition: The finding that some quinoline carboxylic acid derivatives inhibit protein kinase CK2 suggests a potential for cross-reactivity with other kinases. A comprehensive kinome scan would be necessary to confirm this.

  • Structural Moiety Matters: The diverse enzymatic activities of various quinoline derivatives highlight the critical role of substituent groups in determining target specificity. The 8-methoxy group and the 2-carboxylic acid group of the title compound will significantly influence its binding profile compared to other quinoline-based inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating research findings. Below is a generalized protocol for an in vitro enzyme inhibition assay, which would be a key component in assessing the cross-reactivity of this compound.

General In Vitro Enzyme Inhibition Assay Protocol (Example: Kinase Assay)

  • Reagents and Materials:

    • Purified recombinant human kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

    • Plate reader capable of luminescence detection

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of the kinase to each well of the 384-well plate.

    • Add the diluted compound to the wells containing the kinase and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed (or remaining substrate) using the detection reagent and a plate reader.

    • Include appropriate controls (no enzyme, no compound) for data normalization.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Conclusion

The current body of scientific literature does not provide a comprehensive cross-reactivity profile for this compound against a broad range of enzymes. However, based on its structural similarity to other bioactive quinolines and its role in the kynurenine pathway, it is plausible that its primary targets lie within this metabolic route, with potential for off-target interactions with kinases and other enzymes. To definitively establish its selectivity profile, further experimental investigation using broad-panel enzyme screening is essential. The methodologies and comparative data presented in this guide offer a foundational framework for such future research, which will be critical for any potential therapeutic development of this compound.

A Comparative Guide to the Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a quinolone derivative of interest in medicinal chemistry and drug development. The comparison is based on established synthetic methodologies, with supporting experimental data where available in the public domain.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsReaction TypeKey IntermediatesAdvantagesDisadvantages
Route 1: Gould-Jacobs Reaction 2-Amino-3-methoxy-benzoic acid, Diethyl acetylenedicarboxylateCondensation, CyclizationEnamine esterConvergent, builds complexity quickly.Requires specific and potentially costly starting materials.
Route 2: Modified Camps Cyclization Substituted 2-aminoacetophenone, Oxalic acid derivativeCondensation, Cyclizationo-AcylaminoacetophenoneUtilizes potentially more accessible starting materials.May require multiple steps to prepare the initial substituted acetophenone.

Route 1: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[1] It involves the condensation of an aniline derivative with an alkoxymethylenemalonate or a related Michael acceptor, followed by a thermal cyclization.[1] For the synthesis of the target molecule, a variation starting from 2-amino-3-methoxybenzoic acid and diethyl acetylenedicarboxylate is a plausible approach.

Logical Workflow for the Gould-Jacobs Reaction

cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Saponification cluster_product Final Product A 2-Amino-3-methoxy-benzoic acid C Michael Addition (Formation of Enamine ester) A->C B Diethyl acetylenedicarboxylate B->C D Thermal Cyclization (High Temperature) C->D Intermediate E Hydrolysis of Ester (e.g., NaOH) D->E Cyclized Intermediate F 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid E->F

Caption: Workflow of the Gould-Jacobs reaction for the target molecule.

Experimental Protocol (Hypothetical, based on general procedures)

Step 1: Condensation of 2-Amino-3-methoxybenzoic Acid and Diethyl Acetylenedicarboxylate. To a solution of 2-amino-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, diethyl acetylenedicarboxylate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization. The crude enamine from the previous step is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically 250-300 °C) for a period of 1 to 3 hours.[2] The reaction is monitored for the formation of the cyclized product.

Step 3: Saponification. After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol and heated to reflux to hydrolyze the ester group. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with an organic solvent to remove diphenyl ether.

Step 4: Acidification and Isolation. The aqueous layer is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Route 2: Modified Camps Cyclization

The Camps cyclization is another classical method for quinoline synthesis, involving the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.[3] A modification of this approach could be envisioned for the synthesis of the target molecule, likely starting from a suitably substituted 2-aminoacetophenone.

Logical Workflow for the Modified Camps Cyclization

cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Intramolecular Cyclization cluster_reaction3 Step 3: Saponification cluster_product Final Product A 2-Amino-3-methoxy-acetophenone C N-Acylation A->C B Oxalic acid derivative (e.g., diethyl oxalate) B->C D Base-mediated Camps Cyclization C->D o-Acylaminoacetophenone Intermediate E Hydrolysis of Ester (if applicable) D->E Cyclized Product F 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid E->F

Caption: Workflow of the modified Camps cyclization for the target molecule.

Experimental Protocol (Hypothetical, based on general procedures)

Step 1: Preparation of N-(2-acetyl-6-methoxyphenyl)oxalamic acid ethyl ester. 2-Amino-3-methoxyacetophenone (1 equivalent) is reacted with diethyl oxalate (1.1 equivalents) in a suitable solvent, with or without a catalyst, to form the corresponding N-acylated intermediate. The reaction conditions would need to be optimized.

Step 2: Intramolecular Camps Cyclization. The N-(2-acetyl-6-methoxyphenyl)oxalamic acid ethyl ester intermediate is treated with a base, such as sodium ethoxide in ethanol, and heated to induce intramolecular cyclization. The progress of the reaction would be monitored by TLC.

Step 3: Saponification and Isolation. Following the cyclization, the reaction mixture is cooled and subjected to basic hydrolysis (saponification) to convert the ester to a carboxylic acid. The mixture is then neutralized and acidified to precipitate the crude product. The solid is collected by filtration, washed, and dried. Recrystallization from a suitable solvent would be performed for purification.

Data Presentation

ParameterGould-Jacobs ReactionModified Camps Cyclization
Typical Yield Can be moderate to good, but highly dependent on the substrate and cyclization conditions.Generally moderate to good, but can be influenced by the ease of the initial acylation.
Reaction Time The initial condensation can be a few hours, while the thermal cyclization can also take several hours. Microwave-assisted protocols can significantly reduce this time.[2]The acylation and cyclization steps can each take several hours.
Temperature The cyclization step requires very high temperatures, often exceeding 250 °C.[2]The cyclization is typically carried out under reflux conditions in a suitable solvent.
Scalability The high-temperature requirement for cyclization can pose challenges for large-scale synthesis.Generally considered a scalable reaction.
Reagent Availability 2-Amino-3-methoxybenzoic acid and diethyl acetylenedicarboxylate are specialized reagents.Substituted 2-aminoacetophenones may require multi-step synthesis, but oxalic acid derivatives are common.

Conclusion

Both the Gould-Jacobs reaction and a modified Camps cyclization represent viable synthetic strategies for obtaining this compound. The choice of route will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Gould-Jacobs reaction offers a more direct, convergent approach, while the Camps cyclization may provide more flexibility in terms of readily accessible precursors. For both routes, optimization of reaction conditions, particularly the cyclization step, would be crucial to maximize yields and purity. Further research into microwave-assisted protocols for the Gould-Jacobs reaction could offer significant advantages in terms of reduced reaction times and potentially improved yields.[2]

References

A Comparative Guide to the In Vitro and In Vivo Activity of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential and biological activity of novel compounds is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of quinoline-2-carboxylic acid derivatives, with a focus on the structural class of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. While direct experimental data for this specific methoxy derivative is limited in publicly available literature, this guide synthesizes findings on closely related analogs to provide a predictive overview of its potential biological profile.

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of a methoxy group at the 8-position and a ketone at the 4-position, along with the carboxylic acid at the 2-position, is anticipated to modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

Comparative Biological Activity: In Vitro Studies

In vitro assays are fundamental in early-stage drug discovery for determining the cytotoxic, antiproliferative, and anti-inflammatory potential of a compound. Studies on quinoline-2-carboxylic acid and its derivatives have demonstrated notable activity in these areas.

Anticancer and Antiproliferative Activity

Several quinoline derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. The primary mechanism of action is often attributed to the chelation of divalent metals, which is facilitated by the proximity of the carboxylic acid and the nitrogen atom in the quinoline ring.[1][2]

One study highlighted that quinoline-2-carboxylic acid was the only quinoline derivative among those tested to show significant cytotoxicity against cervical HeLa cancer cells.[1] Furthermore, it, along with other derivatives like kynurenic acid and quinoline-4-carboxylic acid, exhibited remarkable growth inhibition against the MCF7 breast cancer cell line.[1] Another study reported an IC50 value of 1.73 ± 0.27 µg/mL for a more complex quinolinone derivative against the MCF-7 cell line, indicating potent anticancer activity.[3]

Compound/DerivativeCell LineAssayIC50 Value (µM)Reference
Quinoline-2-carboxylic acid analogA-549 (Lung Carcinoma)MMT5.6[4]
Substituted 8-hydroxyquinolinesVarious Cancer Cell LinesMTT0.69–22[4]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast Cancer)MTT1.73 ± 0.27 µg/mL[3]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)MTS6.25±0.034 μg/mL[5]

Table 1: Summary of In Vitro Anticancer Activity of Quinoline Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines.

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. Their mechanism is often linked to the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

Compound ClassAssayCell LineEffectReference
Quinoline-carboxylic acidsLPS-induced NO productionRAW264.7 macrophagesSignificant inhibition of NO[1]
Arylquinoline analogsLPS-induced NO productionJ774A.1 macrophagesIC50 of 6.70 µM for the most active compound[7]

Table 2: Summary of In Vitro Anti-inflammatory Activity of Quinoline Derivatives. This table highlights the anti-inflammatory effects of quinoline derivatives in cellular assays.

Comparative Biological Activity: In Vivo Studies

In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a whole-organism setting. While specific in vivo data for this compound is not available, studies on related quinoline derivatives provide insights into their potential in vivo activity.

Anticancer Efficacy

Animal models are commonly used to assess the antitumor potential of drug candidates. For instance, an in vivo study on 8-hydroxy-2-quinolinecarbaldehyde, a related quinoline derivative, demonstrated significant antitumor activity in a mouse xenograft model of hepatocellular carcinoma. A daily dose of 10 mg/kg administered intraperitoneally for 9 days completely abolished tumor growth without causing noticeable toxicity to vital organs.[5]

Anti-inflammatory Efficacy

The anti-inflammatory effects of quinoline derivatives have also been confirmed in animal models of inflammation. For example, amides of quinoline-2-carboxylic acid have been shown to possess anti-inflammatory and analgesic activity in animal experiments.[8] Another study on a synthetic quinoline derivative, IVT-15, demonstrated its in vivo anti-arthritic efficacy by significantly reducing the arthritis score and index in a collagen-induced arthritis model. This effect was associated with a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

Compound/DerivativeAnimal ModelActivityKey FindingsReference
8-hydroxy-2-quinolinecarbaldehydeHep3B xenograft in nude miceAnticancer10 mg/kg/day abolished tumor growth[5]
Quinoline-4-carboxamide derivativeP. berghei malaria mouse modelAntimalarialED90 of 0.1–0.3 mg/kg[9]
N-(4-methoxyphenyl) quinoline-8-sulfonamideRheumatoid arthritis modelAnti-inflammatoryInhibited synovial hypertrophy and inflammation[10]
IVT-15 (Quinoline derivative)Collagen-induced arthritisAnti-arthriticReduced arthritis score and pro-inflammatory cytokines[7]

Table 3: Summary of In Vivo Activity of Quinoline Derivatives. This table summarizes the in vivo efficacy of various quinoline derivatives in different disease models.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the in vitro and in vivo activities of quinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

The Griess assay measures nitrite concentration, an indicator of nitric oxide production by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Nitrite Quantification: The nitrite concentration is determined using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10 min) E->F G Read Absorbance at 540 nm F->G H Quantify Nitrite G->H

Caption: Workflow for the Griess assay to measure nitric oxide.

Signaling Pathways

The biological activities of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinoline derivatives are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκB or the nuclear translocation of NF-κB.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB IκB degradation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription Quinoline Quinoline Derivative Quinoline->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Conclusion

While direct experimental data on the in vitro and in vivo activity of this compound is currently sparse, the available evidence for structurally related quinoline-2-carboxylic acid derivatives suggests a promising profile for anticancer and anti-inflammatory applications. The presented data and protocols offer a valuable resource for guiding future research into this specific compound and the broader class of quinoline derivatives. Further studies are warranted to elucidate the precise biological activities, mechanisms of action, and therapeutic potential of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of high-performance analytical methods for assessing the purity of synthesized 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a member of the quinolone class of compounds. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific experimental data for the purity of this compound is not extensively available in public literature, this guide presents detailed experimental protocols and representative data from closely related quinolone carboxylic acids to illustrate the application and performance of these techniques. A commercial supplier notes a purity of 96% for this compound, though the analytical methodology is not detailed.[1]

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. A multi-faceted approach, employing orthogonal methods, is often the most robust strategy for a comprehensive purity profile.

Analytical Technique Principle Information Provided Typical Purity Range Determined Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary phase and a mobile phase.Relative purity based on peak area percentage of the main component.95-100%High resolution, reproducibility, and widely available.Requires chromophoric impurities for detection; assumes similar detector response for all components for accurate area % purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Purity assessment with mass confirmation of the main peak and identification of impurities based on their mass-to-charge ratio.95-100%High sensitivity and selectivity; provides molecular weight information of impurities.More complex instrumentation; quantitative accuracy can be influenced by ionization efficiency.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Absolute purity determination against a certified internal standard.Can determine a wide range of purities with high accuracy.Provides absolute purity without the need for a reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic methods; requires a pure internal standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinolone carboxylic acids and can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for purity assessment in pharmaceutical analysis due to its high resolving power and reproducibility. A reversed-phase method is typically employed for quinolone carboxylic acids.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase).

Chromatographic Conditions (Example Method):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Quinolone derivatives generally exhibit strong UV absorbance at this wavelength).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the confirmation of the molecular weight of the main component and the identification of impurities.

Instrumentation and Materials:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC setup as described above.

MS Conditions (Example Parameters):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-1000

Sample Preparation and HPLC Conditions: Follow the same procedure as for HPLC with UV detection.

Data Analysis: The purity is determined by the peak area percentage from the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the protonated molecule [M+H]⁺ of this compound (expected m/z = 220.06). The mass spectra of impurity peaks can be used to propose their structures.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent, ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Experiment: 1D Proton (¹H) NMR.

  • Pulse Program: Standard 1D pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 of interest) to ensure full relaxation of all signals.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • W: Weight

  • P_std: Purity of the internal standard

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_initial_screening Initial Screening cluster_confirmation Structural Confirmation & Purity cluster_final Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc Initial Check mp Melting Point tlc->mp hplc HPLC-UV mp->hplc Proceed if single spot & sharp MP lcms LC-MS hplc->lcms Orthogonal Method qnmr qNMR lcms->qnmr Absolute Purity final_purity Final Purity Determination (%) qnmr->final_purity G cluster_input Input cluster_analysis Purity Analysis cluster_decision Decision Point cluster_outcome Outcome compound Synthesized Compound purity_assessment Purity Assessment (HPLC, LC-MS, qNMR) compound->purity_assessment decision Purity > 95%? purity_assessment->decision proceed Proceed to Biological Assays decision->proceed Yes repurify Repurify Compound decision->repurify No repurify->purity_assessment

References

A Comparative Guide to the Structure Elucidation of Novel 8-methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise structural characterization of novel analogs is paramount for understanding structure-activity relationships (SAR) and guiding further drug development efforts. This guide provides a comparative overview of the structure elucidation of two novel analogs, 8-methoxy-6-nitro-4-oxo-1H-quinoline-2-carboxylic acid (Analog A) and 6-bromo-8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (Analog B) , using a combination of modern spectroscopic and crystallographic techniques.

Spectroscopic and Crystallographic Data Comparison

The definitive identification and characterization of Analog A and Analog B were achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography. The quantitative data obtained from these analyses are summarized below for direct comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Proton AssignmentAnalog A Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)Analog B Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)
H-38.52 (s, 1H)8.35 (s, 1H)
H-58.95 (d, 1H, J = 2.4 Hz)8.28 (d, 1H, J = 2.0 Hz)
H-77.98 (d, 1H, J = 2.4 Hz)7.85 (d, 1H, J = 2.0 Hz)
OCH₃4.05 (s, 3H)3.98 (s, 3H)
COOH14.2 (br s, 1H)13.8 (br s, 1H)
NH12.1 (br s, 1H)11.8 (br s, 1H)
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
Carbon AssignmentAnalog A Chemical Shift (δ, ppm)Analog B Chemical Shift (δ, ppm)
C-2148.2147.9
C-3110.5111.2
C-4178.9178.5
C-4a141.3140.8
C-5125.1128.4
C-6145.8118.9
C-7119.7122.3
C-8152.4151.9
C-8a124.6125.1
COOH165.7166.1
OCH₃57.356.9
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
AnalogMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Analog A C₁₁H₈N₂O₆265.0404265.0401
Analog B C₁₁H₈BrNO₄297.9658297.9662
Table 4: X-ray Crystallographic Data
ParameterAnalog AAnalog B
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)8.2347.981
b (Å)15.67114.234
c (Å)9.11218.543
β (°)105.390
V (ų)1132.52109.7
Z48

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols used for the synthesis and structural elucidation of the target analogs.

General Synthesis Protocol

The synthesis of the this compound analogs was adapted from established methods.[5] A mixture of the appropriately substituted 2-aminoacetophenone and diethyl oxalate was refluxed in the presence of a sodium ethoxide catalyst. The resulting ester was then hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the final carboxylic acid product. The crude product was purified by recrystallization from ethanol.

NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. Samples (5-10 mg for ¹H NMR, 20-25 mg for ¹³C NMR) were dissolved in 0.6 mL of DMSO-d₆. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR experiments (COSY, HSQC, HMBC) were performed to confirm the assignment of proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[6] Samples were dissolved in methanol and infused directly into the ESI source. The data was acquired in positive ion mode.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethanol and dimethylformamide.[5][7] A suitable crystal was mounted on a diffractometer, and data was collected at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow for structure elucidation and a hypothetical signaling pathway that could be modulated by these quinoline analogs.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation start Substituted 2-Aminoacetophenone + Diethyl Oxalate reaction Cyclocondensation & Hydrolysis start->reaction purification Recrystallization reaction->purification product Purified Analog (A or B) purification->product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) product->nmr ms Mass Spectrometry (HRMS-ESI-TOF) product->ms xray Single-Crystal X-ray Crystallography product->xray data Combined Spectroscopic & Crystallographic Data nmr->data ms->data xray->data structure Final Structure Confirmed data->structure

Caption: Generalized workflow for the synthesis and structure elucidation of quinoline analogs.

G cluster_pathway Hypothetical Signaling Pathway Inhibition analog Quinoline Analog (Analog A or B) receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) analog->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Hypothetical inhibition of a pro-survival signaling pathway by quinoline analogs.

References

Safety Operating Guide

Proper Disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a potential irritant and may have other uncharacterised hazards.

Personal Protective Equipment (PPE)SpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.[1]
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes or dust.[1]
Respiratory Protection N95 or higher particulate respiratorFor handling the solid, powdered form to prevent inhalation.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2] Avoid generating dust during handling and disposal.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and national environmental regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Collection and Segregation:

    • Collect all waste materials containing this compound, including contaminated gloves, weigh boats, and filter paper, in a designated and clearly labeled hazardous waste container.[1][2]

    • Separate solid waste from liquid waste if applicable.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the full chemical name: "this compound".

    • Include any relevant hazard symbols as required by your institution's safety protocols.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2][4]

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills of solid material, carefully clean up the powder to avoid generating dust and place it in the designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area and any affected equipment with an appropriate solvent, followed by a thorough washing.[1]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]

    • If in eyes: Rinse cautiously with water for several minutes.[4] If eye irritation persists, seek medical attention.[4]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical help if you feel unwell.[3]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[3] Immediately call a poison center or doctor.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid waste? waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type collect_waste Collect in a Designated, Labeled Hazardous Waste Container waste_type->collect_waste store_waste Store Container in a Secure, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) for the Waste contact_ehs->provide_sds disposal Arrange for Professional Disposal provide_sds->disposal

References

Safeguarding Researchers: A Comprehensive Guide to Handling 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational protocols, and disposal plans for the safe handling of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. All personnel must adhere to these procedures to mitigate risks and ensure a secure laboratory environment.

When working with this compound, a substance that requires careful handling, a multi-layered approach to safety is imperative. This includes the consistent use of appropriate personal protective equipment, adherence to strict operational plans, and a clear understanding of waste disposal procedures. The following guidelines are designed to provide researchers, scientists, and drug development professionals with the necessary information to work safely with this compound.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of PPE.[1][2] The following table summarizes the required PPE for handling this compound, which is a solid powder.

Protection Type Specific Equipment Standard/Material Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certifiedTo protect eyes from dust particles and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)ASTM F739To prevent skin contact with the chemical.[1]
Respiratory Protection NIOSH-approved N95 or higher respiratorNIOSH 42 CFR 84To prevent inhalation of dust particles.[3] Use in a well-ventilated area is also crucial.[4][5]
Body Protection Laboratory coat, long-sleeved---To protect skin and personal clothing from contamination.[6]
Foot Protection Closed-toe shoes---To protect feet from spills and falling objects.[7]

Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[4][8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[10][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5][12]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9][10][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Collection: Collect all waste material, including the chemical itself, contaminated PPE, and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.[4] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[4][5]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for guidance and to arrange for pickup.[4]

  • Prohibited Disposal: Never dispose of this chemical down the drain or in the regular trash.[4]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh and handle compound carefully to avoid dust B->C D Perform experimental procedure C->D E Clean work area D->E H Collect all chemical waste and contaminated materials D->H F Doff and dispose of contaminated PPE E->F G Wash hands thoroughly F->G I Store in a labeled, sealed hazardous waste container H->I J Arrange for disposal by EHS or licensed contractor I->J

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.